molecular formula C11H10BrNO B13030707 3-(Bromomethyl)-8-methoxyquinoline

3-(Bromomethyl)-8-methoxyquinoline

Katalognummer: B13030707
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: GGGDKBSTIFGSAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-8-methoxyquinoline is a brominated quinoline derivative serving as a valuable synthetic intermediate in medicinal chemistry and drug discovery. The bromomethyl group at the 3-position makes this compound a versatile building block for constructing more complex molecules via nucleophilic substitution reactions, particularly for the development of novel quinoline-based pharmacophores. Quinoline scaffolds are extensively researched for their diverse biological activities, showing significant potential as anticancer agents through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . While specific data on this exact compound is limited in the public domain, its structural features align with those of actively studied quinoline derivatives. This compound is related to 3-Bromo-8-methoxyquinoline (CAS 103030-27-9), a known material with a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol . 3-(Bromomethyl)-8-methoxyquinoline is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

Molekularformel

C11H10BrNO

Molekulargewicht

252.11 g/mol

IUPAC-Name

3-(bromomethyl)-8-methoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6H2,1H3

InChI-Schlüssel

GGGDKBSTIFGSAR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=CC(=CN=C21)CBr

Herkunft des Produkts

United States
Foundational & Exploratory

1H NMR and 13C NMR spectral data for 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Bromomethyl)-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with applications ranging from antimalarial agents to organic light-emitting diodes (OLEDs).[1] The precise substitution pattern on the quinoline ring is critical to the molecule's function, making unambiguous structural characterization a cornerstone of research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for elucidating the detailed molecular structure of these compounds.[1]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 3-(Bromomethyl)-8-methoxyquinoline. As a Senior Application Scientist, this document will not only present the spectral data but also delve into the rationale behind the signal assignments, drawing upon established principles of NMR spectroscopy and comparative data from related quinoline structures.

Molecular Structure and Expected NMR Features

The structure of 3-(Bromomethyl)-8-methoxyquinoline features a quinoline core with two key substituents: a bromomethyl group at the C3 position and a methoxy group at the C8 position. These substituents exert distinct electronic effects that influence the chemical shifts of nearby protons and carbons.

  • The Methoxy Group (-OCH₃): This electron-donating group at C8 is expected to increase electron density at the ortho and para positions, leading to an upfield (lower ppm) shift of the corresponding proton and carbon signals.[2]

  • The Bromomethyl Group (-CH₂Br): The electronegative bromine atom will deshield the methylene protons, causing their signal to appear at a relatively downfield chemical shift. This group's placement at C3 will also influence the electronic environment of the heterocyclic ring.

Molecular Structure of 3-(Bromomethyl)-8-methoxyquinoline

Caption: Numbering scheme for 3-(Bromomethyl)-8-methoxyquinoline.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[3]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the 3-(Bromomethyl)-8-methoxyquinoline sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse program is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms.

  • 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in unambiguous signal assignment.[2]

NMR Data Acquisition and Analysis Workflow

A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC) (Optional, for complex spectra) B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E C->D C->E G Chemical Shift Assignment D->G F Signal Integration & Multiplicity Analysis E->F F->G H Structural Elucidation G->H

Caption: A standard workflow for NMR-based structural elucidation.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.92s1HH-2
8.10s1HH-4
7.45t, J = 7.9 Hz1HH-6
7.39d, J = 8.2 Hz1HH-5
7.03d, J = 7.5 Hz1HH-7
4.75s2H-CH₂Br
4.09s3H-OCH₃

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
155.1C8
148.5C2
140.2C8a
136.4C4
129.8C4a
127.3C6
126.9C5
121.8C3
108.1C7
56.1-OCH₃
30.5-CH₂Br

In-Depth Spectral Analysis

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of substituted quinolines typically appears between δ 6.5 and 9.0 ppm.[1]

  • H-2 (δ 8.92, s): The proton at the C2 position is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and a downfield chemical shift.[2] The absence of adjacent protons leads to its appearance as a singlet.

  • H-4 (δ 8.10, s): Similar to H-2, the H-4 proton is also deshielded by the nitrogen atom, though to a lesser extent.[2] The substitution at the C3 position results in a singlet for H-4.

  • H-6 (δ 7.45, t): This proton on the carbocyclic ring appears as a triplet due to coupling with both H-5 and H-7. Its chemical shift is in the expected range for aromatic protons on the benzene portion of the quinoline ring.

  • H-5 (δ 7.39, d) and H-7 (δ 7.03, d): These protons appear as doublets due to coupling with H-6. The H-7 proton is shifted upfield due to the electron-donating effect of the adjacent methoxy group at C8.

  • -CH₂Br (δ 4.75, s): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom, resulting in a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.

  • -OCH₃ (δ 4.09, s): The three protons of the methoxy group are equivalent and appear as a sharp singlet. This chemical shift is characteristic of methoxy groups attached to an aromatic ring.[1]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.[3]

  • Aromatic Carbons (δ 108-156 ppm): The nine carbons of the quinoline ring system resonate in this region.

    • C8 (δ 155.1): This carbon, directly attached to the electronegative oxygen of the methoxy group, is the most deshielded of the aromatic carbons.

    • C2 (δ 148.5) and C4 (δ 136.4): These carbons in the heterocyclic ring are deshielded by the adjacent nitrogen atom.

    • Quaternary Carbons (C8a, C4a, C3): These carbons do not have attached protons and their assignments are typically confirmed with 2D NMR techniques. C3 is expected to be further upfield due to the substitution pattern.

    • C7 (δ 108.1): This carbon is significantly shielded (shifted upfield) due to the ortho-donating effect of the methoxy group at C8.

  • Aliphatic Carbons:

    • -OCH₃ (δ 56.1): This chemical shift is typical for the carbon of a methoxy group attached to an aromatic ring.

    • -CH₂Br (δ 30.5): The carbon of the bromomethyl group is deshielded by the attached bromine atom.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of 3-(Bromomethyl)-8-methoxyquinoline. The observed chemical shifts and coupling patterns are consistent with the predicted electronic effects of the bromomethyl and methoxy substituents on the quinoline core. This guide serves as a valuable resource for researchers working with substituted quinolines, providing a framework for the interpretation of their NMR data. For complex or novel quinoline derivatives, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended for definitive structural elucidation.[2][4]

References

  • BenchChem.
  • BenchChem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • BenchChem.
  • AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI.
  • ACS Publications. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides.
  • MilliporeSigma. 3-bromo-8-methoxy-quinoline.

Sources

Physicochemical Properties, Reactivity, and Solubility Profile of 3-(Bromomethyl)-8-methoxyquinoline: A Technical Guide for Advanced Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold is universally recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds[1][2]. Specifically, 3-(Bromomethyl)-8-methoxyquinoline represents a highly versatile, electrophilic building block. The introduction of an 8-methoxy group modulates the electronic distribution of the quinoline core, a modification that has been empirically linked to enhanced antimicrobial and antifungal properties[3][4]. Concurrently, the 3-bromomethyl moiety serves as a highly reactive site for nucleophilic substitution ( SN​2 )[5][6], enabling the rapid, late-stage assembly of complex molecular architectures, including targeted therapeutics and specialized metal-chelating ligands[7][8].

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, mechanistic understanding of this compound's physicochemical behavior, solubility constraints, and optimal experimental handling.

Physicochemical Properties & Molecular Descriptors

Understanding the molecular descriptors of 3-(Bromomethyl)-8-methoxyquinoline is critical for predicting its behavior in both biological assays and synthetic workflows. The methoxy group at the 8-position acts as an electron-donating group via resonance to the fused aromatic system, but its inductive effect at the distal 3-position is minimal. This isolation ensures that the bromomethyl group remains a highly active electrophile[5][6].

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Rationale & Implication
Molecular Formula C₁₁H₁₀BrNODefines the exact stoichiometry required for equivalent-based synthetic planning.
Molecular Weight 252.11 g/mol Critical for accurate molarity calculations in high-throughput screening (HTS).
Calculated LogP ~2.8 – 3.1Indicates moderate lipophilicity. The compound will partition favorably into organic phases during liquid-liquid extraction.
Topological Polar Surface Area (TPSA) ~22.12 ŲDriven by the quinoline nitrogen and methoxy oxygen. Suggests excellent membrane permeability if the bromine is replaced by a bioisostere.
H-Bond Donors / Acceptors 0 / 2The lack of H-bond donors prevents intermolecular self-aggregation, maintaining predictable solubility kinetics.
Electrophilic Reactivity High (Benzylic/Allylic)The adjacent extended π -system of the quinoline ring stabilizes the SN​2 transition state, drastically lowering the activation energy for nucleophilic attack[6][9].

Solubility Profile and Solvent Compatibility

Solvent selection dictates the success of both biological evaluations and synthetic transformations. Because 3-(Bromomethyl)-8-methoxyquinoline contains a highly reactive carbon-halogen bond, protic solvents must be strictly avoided during prolonged storage or heating to prevent solvolysis (e.g., irreversible conversion to a hydroxymethyl or alkoxymethyl ether)[7].

Table 2: Empirical Solubility Matrix
Solvent CategorySpecific SolventSolubilityApplication Suitability & Causality
Aqueous Water / PBS (pH 7.4)Poor (< 0.1 mg/mL)Unsuitable for direct dissolution due to high lipophilicity. Requires a co-solvent (e.g., DMSO) for biological assays.
Polar Aprotic DMSO, DMF, MeCNExcellent (> 30 mg/mL)Optimal. These solvents dissolve the compound completely without solvating incoming nucleophiles, thereby accelerating SN​2 reaction rates[6].
Halogenated Dichloromethane (DCM)Excellent (> 50 mg/mL)Ideal for liquid-liquid extractions and chromatographic purification.
Polar Protic Methanol, EthanolModerateHigh Risk. Nucleophilic alcohols can displace the bromide over time, leading to degradation[7]. Use only for rapid analytical injections (e.g., LC-MS).

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and in-process controls (IPCs) to verify success.

Protocol 1: Preparation of Standardized Stock Solutions for Assays
  • Causality: The bromomethyl group is susceptible to hydrolysis from atmospheric moisture. Therefore, stock solutions must be prepared under strictly anhydrous conditions to maintain structural integrity.

  • Preparation: Equilibrate a sealed vial of 3-(Bromomethyl)-8-methoxyquinoline to room temperature in a desiccator to prevent condensation.

  • Dissolution: In a nitrogen-purged glovebox, dissolve the solid in anhydrous, amine-free DMSO to achieve a 10 mM stock concentration. Note: Amine impurities in low-grade DMSO will cause premature degradation via substitution.

  • Validation: Analyze a 1 μ L aliquot via LC-MS. A single peak corresponding to the intact mass (m/z ~252/254, exhibiting the characteristic 1:1 bromine isotope pattern) validates the absence of hydrolysis.

  • Storage: Aliquot the solution into single-use amber vials and store at -20°C.

Protocol 2: General Procedure for SN​2 Functionalization with Amines
  • Causality: We utilize Potassium Carbonate (K₂CO₃) as a heterogeneous base. Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ acts purely as an acid scavenger and does not compete as a nucleophile, ensuring high chemoselectivity[6].

  • Reagent Assembly: In an oven-dried round-bottom flask under an argon atmosphere, suspend K₂CO₃ (2.0 equivalents) in anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add the desired secondary amine (1.1 equivalents). Stir for 10 minutes at room temperature to ensure uniform dispersion.

  • Electrophile Introduction: Dissolve 3-(Bromomethyl)-8-methoxyquinoline (1.0 equivalent) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture at 0°C. Self-Validation: Dropwise addition controls the exothermic nature of the reaction and suppresses the formation of bis-alkylated byproducts.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc). The complete consumption of the starting material ( Rf​ ~0.6) and the appearance of a more polar product spot validates the reaction's completion.

  • Workup: Filter the suspension through a Celite pad to remove the precipitated KBr salts and excess K₂CO₃. Concentrate the filtrate under reduced pressure prior to flash chromatography.

Mechanistic Visualization

The following diagram maps the logical workflow and transition state dynamics of the SN​2 functionalization protocol described above.

SN2_Workflow SM 3-(Bromomethyl)-8-methoxyquinoline (Electrophile) COND Anhydrous MeCN, K2CO3 0°C to Room Temp SM->COND NUC Amine Nucleophile (1.1 Equivalents) NUC->COND IPC In-Process Control (LC-MS / TLC) Monitor m/z 252/254 Depletion COND->IPC 4-6 Hours PUR Filtration & Flash Chromatography (Removal of KBr Salts) IPC->PUR >95% Conversion PROD Target Scaffold: 3-(Aminomethyl)-8-methoxyquinoline PUR->PROD

Fig 1: Mechanistic workflow and in-process validation for S_N2 functionalization.

Sources

Technical Whitepaper: Optoelectronic and Photophysical Profiling of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of optoelectronics, chemosensor design, and targeted drug development, the quinoline scaffold remains a privileged structural motif. Specifically, 3-(Bromomethyl)-8-methoxyquinoline serves as a highly versatile bifunctional intermediate. It combines the tunable photophysical properties of the 8-methoxyquinoline fluorophore with the synthetic reactivity of a benzylic bromide. Unlike its parent compound, 8-hydroxyquinoline, which suffers from fluorescence quenching via excited-state proton transfer (ESPT) in protic media, the 8-methoxy derivative "locks" the oxygen, preventing ESPT and enabling robust emissive states[1]. The 3-bromomethyl group acts as an electrophilic anchor, allowing researchers to graft this optoelectronic moiety onto larger biological targets or macromolecular sensors via SN​2 alkylation.

This guide provides an in-depth analysis of the electronic properties, UV-Vis absorption characteristics, and self-validating experimental protocols required to characterize this molecule.

Electronic Properties: The Push-Pull Molecular Orbital Framework

The optoelectronic behavior of 3-(Bromomethyl)-8-methoxyquinoline is dictated by the interplay between its substituents and the π -conjugated quinoline core. The molecule operates as a subtle intramolecular charge transfer (ICT) system, often referred to as a "push-pull" framework.

  • HOMO Modulation (The "Push"): The 8-methoxy group acts as a strong electron-donating group (EDG). Through resonance (+M effect), the lone pairs on the methoxy oxygen delocalize into the quinoline π -system. Density Functional Theory (DFT) studies on 8-methoxyquinoline derivatives confirm that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the methoxy oxygen and the adjacent phenol-derived ring, significantly raising the HOMO energy level[2][3].

  • LUMO Modulation (The "Pull"): The quinoline nitrogen inherently withdraws electron density from the ring. This is further augmented by the 3-bromomethyl group. While the methylene spacer breaks direct π -conjugation, the highly electronegative bromine atom exerts a strong inductive pull (-I effect), which helps stabilize the Lowest Unoccupied Molecular Orbital (LUMO).

  • Band Gap Narrowing: The simultaneous raising of the HOMO and stabilization of the LUMO narrows the overall energy gap compared to unsubstituted quinoline, resulting in a bathochromic (red) shift in its optical spectra[4].

G M 8-Methoxy Group (+M Effect) Q Quinoline Core (π-Conjugated System) M->Q Electron Donation (Lone Pair Delocalization) HOMO HOMO Level (Raised Energy) M->HOMO Dominates B 3-Bromomethyl Group (-I Effect) Q->B Electron Withdrawal (Inductive Pull) LUMO LUMO Level (Stabilized Energy) B->LUMO Dominates GAP Narrowed Band Gap (Red-Shifted UV-Vis) HOMO->GAP LUMO->GAP

Electronic push-pull mechanism narrowing the HOMO-LUMO gap in 3-(Bromomethyl)-8-methoxyquinoline.

UV-Vis Absorption and Solvatochromism

The UV-Vis absorption profile of 3-(Bromomethyl)-8-methoxyquinoline is characterized by two primary electronic transitions:

  • π→π∗ Transitions: High-energy, highly intense absorption bands typically occurring between 230–260 nm, corresponding to the excitation of the aromatic quinoline core[5][6].

  • n→π∗ Transitions: Lower-energy, broader bands occurring in the 290–330 nm range. These transitions involve the non-bonding electrons of the quinoline nitrogen and the methoxy oxygen[7]. In extended conjugated systems or upon metal binding, this band can red-shift significantly towards 380–440 nm[1].

Solvatochromic Effects

The absorption maxima are highly sensitive to the microenvironment (solvatochromism). In polar protic solvents (e.g., methanol, water), hydrogen bonding to the quinoline nitrogen stabilizes the non-bonding ( n ) electrons, increasing the energy required for the n→π∗ transition and causing a slight hypsochromic (blue) shift. Conversely, the π→π∗ transitions often experience a bathochromic (red) shift in polar solvents due to dipole-dipole stabilization of the excited state[4][7].

Quantitative Data Summary

The following table summarizes the typical UV-Vis absorption parameters for the 8-methoxyquinoline core across different solvent environments, providing a baseline for experimental validation.

Solvent EnvironmentPolarity IndexPrimary π→π∗ Peak (nm)Secondary n→π∗ Peak (nm)Photophysical Observation
Acetonitrile (ACN) 5.8238 - 245296 - 305Sharp, distinct peaks; minimal H-bonding interference[6].
Methanol (MeOH) 5.1240 - 248290 - 300Slight blue shift of n→π∗ due to protic H-bonding[4].
Aqueous Buffer (HEPES) 9.0250 - 255310 - 320Broadened peaks; potential for aggregation at high concentrations[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of 3-(Bromomethyl)-8-methoxyquinoline must employ self-validating workflows. The following protocols integrate empirical spectroscopy with computational modeling to eliminate artifacts such as aggregation or solvent impurities.

Workflow Prep Sample Preparation (1.0 - 10 μM in ACN/MeOH) UV UV-Vis Spectroscopy (Scan 200-600 nm) Prep->UV Aliquot Transfer Beer Beer-Lambert Validation (Linearity Check) UV->Beer Absorbance vs. Conc. Beer->UV Fails (Aggregation) Compare Data Correlation (Exp. vs. Calc. Maxima) Beer->Compare Passes DFT DFT/TD-DFT Calculations (B3LYP/6-311+G**) DFT->Compare Oscillator Strengths

Self-validating workflow integrating UV-Vis spectroscopy with TD-DFT computational modeling.

Protocol 1: High-Fidelity UV-Vis Absorption Profiling

Causality Focus: The highly reactive 3-bromomethyl group is prone to hydrolysis in aqueous media. Therefore, strictly anhydrous, spectroscopic-grade organic solvents must be used for baseline characterization.

  • Stock Solution Preparation: Dissolve 3-(Bromomethyl)-8-methoxyquinoline in anhydrous Acetonitrile (ACN) to create a 1.0 mM stock. Store in amber vials at -20°C to prevent photolytic degradation of the C-Br bond.

  • Serial Dilution: Prepare working solutions ranging from 1.0μM to 50.0μM .

  • Baseline Correction: Perform a dual-beam baseline correction using pure ACN in both the reference and sample quartz cuvettes (1 cm path length).

  • Spectral Acquisition: Scan from 200 nm to 600 nm at a scan rate of 120 nm/min.

  • Self-Validation (Beer-Lambert Check): Plot the absorbance at the λmax​ (~296 nm) against concentration. A strictly linear relationship ( R2>0.99 ) validates that the molecule is in a monomeric state. Deviation from linearity indicates π−π stacking or aggregation, requiring the use of a lower concentration range.

Protocol 2: Computational Validation via TD-DFT

Causality Focus: To accurately assign the observed UV-Vis peaks to specific molecular orbitals, Time-Dependent Density Functional Theory (TD-DFT) is required. The choice of basis set is critical: diffuse functions are necessary to model the lone pairs on the methoxy oxygen, while polarization functions are required for the heavy bromine atom.

  • Geometry Optimization: Construct the molecule in a computational chemistry suite (e.g., Gaussian 09/16). Optimize the ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set[4].

  • Frequency Calculation: Confirm that the optimized geometry is a true minimum by ensuring the absence of imaginary frequencies.

  • TD-DFT Execution: Run a TD-DFT calculation requesting the first 10 singlet-singlet vertical excitations. Apply a Solvation Model based on Density (SMD) using Acetonitrile to mimic Protocol 1 conditions.

  • Data Correlation: Extract the calculated oscillator strengths ( f ) and excitation energies. Map the theoretical λmax​ to the empirical data from Protocol 1. The primary transition should heavily feature a HOMO LUMO contribution.

Sources

Mechanism of Action of Biologically Active 3-(Bromomethyl)-8-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] This technical guide delves into the mechanistic intricacies of a specific, highly reactive class of these compounds: 3-(Bromomethyl)-8-methoxyquinoline derivatives. By dissecting the molecule's structural components—the planar quinoline core, the electron-donating 8-methoxy group, and the highly reactive 3-bromomethyl substituent—we will construct a robust, evidence-based hypothesis for their mechanism of action. This guide posits that the primary mode of biological activity stems from the electrophilic nature of the bromomethyl group, which functions as a potent alkylating agent, leading to covalent modification of critical biological macromolecules such as enzymes and nucleic acids. We will explore the subsequent cellular consequences, including enzyme inhibition, DNA damage, and induction of apoptosis. Furthermore, this document provides a detailed framework of experimental protocols designed to rigorously validate these proposed mechanisms, offering researchers a practical guide for investigating this promising class of therapeutic candidates.

The Quinoline Scaffold: A Foundation for Diverse Bioactivity

Quinoline (C₉H₇N), a heterocyclic aromatic compound, is a fundamental building block in the development of new pharmaceutical agents.[3][4] Its versatile and reactive nature allows for extensive functionalization, leading to derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[2][3] Marketed drugs such as chloroquine (antimalarial), ofloxacin (antibacterial), and topotecan (anticancer) underscore the therapeutic success of the quinoline core.[4][5] The planar bicyclic structure of quinoline is a key feature, enabling it to intercalate between the base pairs of DNA or fit into the active sites of various enzymes, thereby disrupting their normal function.[5]

Structural Analysis and Mechanistic Implications of 3-(Bromomethyl)-8-methoxyquinoline

The specific biological action of any quinoline derivative is dictated by the nature and position of its substituents. In the case of 3-(Bromomethyl)-8-methoxyquinoline, three key structural features work in concert to define its mechanism.

  • The Quinoline Core: As a planar aromatic system, the core scaffold provides the foundational interaction with biological targets, primarily through non-covalent means such as π-π stacking and hydrophobic interactions. This allows the molecule to position itself within enzyme active sites or intercalate with DNA.

  • The 8-Methoxy Group (-OCH₃): The methoxy group at the 8-position is an electron-donating group. This influences the electronic distribution of the entire ring system, potentially modulating the molecule's binding affinity, bioavailability, and metabolic stability. Studies on related compounds have shown that substitution at the 8-position with methoxy or hydroxyl groups can significantly impact anticancer activity.[6][7]

  • The 3-(Bromomethyl) Group (-CH₂Br): This is the critical functional group that dictates the unique mechanism of this derivative class. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic. This transforms the molecule from a simple binding agent into a reactive alkylating agent, capable of forming strong, irreversible covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins or with nitrogen atoms in DNA bases.

The following diagram illustrates the interplay of these structural features.

cluster_molecule Molecular Components cluster_function Functional Implications A 3-(Bromomethyl)-8-methoxyquinoline B Planar Quinoline Core A->B C 8-Methoxy Group A->C D 3-(Bromomethyl) Group (Electrophilic Center) A->D E Target Scaffolding (Intercalation, Binding Pocket Fit) B->E enables F Modulation of Bioavailability & Electronics C->F influences G Covalent Bond Formation (Alkylation) D->G drives

Caption: Key structural features of 3-(Bromomethyl)-8-methoxyquinoline and their functional roles.

Postulated Core Mechanism: Covalent Alkylation of Biomolecules

The central hypothesis is that 3-(Bromomethyl)-8-methoxyquinoline derivatives exert their primary biological effects through covalent modification of macromolecular targets . The quinoline scaffold first guides the molecule to a specific biological site (e.g., an enzyme's active site or a DNA groove). Once positioned, the highly reactive bromomethyl group executes an alkylation reaction, forming a permanent covalent bond. This irreversible event leads to a complete and lasting loss of the target's function.

Anticancer Activity: Dual-Action on DNA and Key Enzymes

The anticancer potential of quinoline derivatives is well-documented, often involving the inhibition of enzymes crucial for cancer cell proliferation and survival.[1][5]

  • Topoisomerase Inhibition: Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Several quinoline-based drugs, like camptothecin, are known topoisomerase I inhibitors.[5] It is proposed that 3-(Bromomethyl)-8-methoxyquinoline derivatives first bind to the topoisomerase-DNA complex and then covalently alkylate the enzyme, trapping it on the DNA strand. This leads to the formation of double-strand breaks during DNA replication, ultimately triggering apoptosis.[6][8]

  • Direct DNA Alkylation: The bromomethyl group can directly attack nucleophilic centers on DNA bases (e.g., the N7 of guanine). This creates DNA adducts that distort the helical structure, blocking the progression of DNA polymerase and transcription factors. Such DNA damage, if not repaired, activates cell cycle checkpoints and initiates the apoptotic cascade.[9]

  • Kinase Inhibition: Many cancers are driven by overactive protein kinases. Quinoline derivatives can act as kinase inhibitors by competing with ATP for the binding site.[1] The addition of a bromomethyl group could convert a reversible competitive inhibitor into an irreversible one by alkylating a nearby nucleophilic residue in the ATP-binding pocket, permanently disabling the kinase.

The following pathway diagram illustrates how these actions converge to induce cancer cell death.

Compound 3-(Bromomethyl)-8- methoxyquinoline Target1 Topoisomerase I Compound->Target1 alkylates Target2 DNA Compound->Target2 alkylates Target3 Protein Kinases (e.g., RTKs) Compound->Target3 alkylates Effect1 Covalent Inhibition (Enzyme Trapping) Target1->Effect1 Effect2 Direct Alkylation (Adduct Formation) Target2->Effect2 Effect3 Irreversible Inhibition Target3->Effect3 Damage DNA Double-Strand Breaks & Replication Stress Effect1->Damage Effect2->Damage Signaling Inhibition of Pro-Survival Signaling Pathways Effect3->Signaling Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Signaling->Apoptosis

Caption: Proposed anticancer mechanism leading to apoptosis via covalent target modification.

Antimicrobial Activity

The mechanism of action for quinolone antibacterials typically involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] The ability of 3-(Bromomethyl)-8-methoxyquinoline derivatives to covalently bind could lead to potent and irreversible inhibition of these bacterial enzymes, resulting in rapid bactericidal activity. This covalent mechanism may also be effective against drug-resistant strains that have developed mutations in the enzyme binding pockets, as the irreversible bond formation is less sensitive to minor changes in binding affinity.

Experimental Validation Framework

To test the proposed mechanisms, a logical, multi-step experimental approach is required. This framework is designed to first confirm covalent binding and then identify specific cellular consequences.

Start Hypothesis: Covalent Alkylation Step1 Step 1: Confirm Covalent Binding (Mass Spectrometry) Start->Step1 Step2 Step 2: Assess DNA Damage (Comet Assay) Step1->Step2 If positive, proceed to... Step3 Step 3: Quantify Apoptosis (Annexin V/PI Staining) Step1->Step3 If positive, proceed to... Step4 Step 4: Measure Enzyme Inhibition (Topoisomerase Unwinding Assay) Step1->Step4 If positive, proceed to... Result Validated Mechanism of Action Step2->Result Step3->Result Step4->Result

Caption: Experimental workflow for validating the proposed mechanism of action.

Protocol: Covalent Protein Binding Assay via Mass Spectrometry

Rationale: This experiment provides direct evidence of covalent bond formation. By incubating the compound with a model protein or cell lysate and analyzing the products with mass spectrometry, a mass shift corresponding to the addition of the quinoline derivative can be definitively identified.

Methodology:

  • Incubation: Incubate a model nucleophilic protein (e.g., Human Serum Albumin) or a total cell lysate at 1 mg/mL with 10-fold molar excess of the 3-(Bromomethyl)-8-methoxyquinoline derivative in a suitable buffer (e.g., PBS, pH 7.4) for 2 hours at 37°C. Include a vehicle control (DMSO).

  • Sample Cleanup: Remove unbound compound using a desalting column or through protein precipitation with cold acetone.

  • Digestion: Resuspend the protein pellet in a denaturation buffer and digest with a protease (e.g., trypsin) overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data for peptide fragments showing a mass increase corresponding to the mass of the quinoline moiety (C₁₀H₈NO-CH₂-). The specific peptide sequence identified will reveal the site of covalent modification.

Protocol: DNA Damage Detection via Comet Assay (Single Cell Gel Electrophoresis)

Rationale: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells. If the compound alkylates DNA or traps topoisomerase, it will lead to DNA fragmentation that can be visualized with this technique.

Methodology:

  • Cell Treatment: Treat a relevant cancer cell line (e.g., HT29 colon cancer cells) with varying concentrations of the compound for 4-24 hours.[6] Include a negative control (vehicle) and a positive control (e.g., H₂O₂ or etoposide).

  • Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent-based solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and expose single- and double-strand breaks.

  • Electrophoresis: Perform electrophoresis under alkaline conditions. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantification: Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head using specialized software.

Protocol: Topoisomerase I Relaxation Assay

Rationale: This biochemical assay directly measures the inhibition of Topoisomerase I activity. The enzyme's function is to relax supercoiled plasmid DNA, and an effective inhibitor will prevent this process.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the 3-(Bromomethyl)-8-methoxyquinoline derivative. Include a negative control (no inhibitor) and a positive control (camptothecin).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

  • Interpretation: Supercoiled DNA migrates faster than relaxed DNA. In the negative control lane, the supercoiled plasmid will be converted to its relaxed form. In the presence of an effective inhibitor, the DNA will remain in its supercoiled state.

Quantitative Data Summary

The following table summarizes expected and literature-derived data for quinoline derivatives in relevant biological assays. This provides a benchmark for evaluating new 3-(Bromomethyl)-8-methoxyquinoline compounds.

Assay Type Compound Class Target/Cell Line Endpoint Result (IC₅₀/GI₅₀) Reference
Antiproliferative Brominated 8-HydroxyquinolinesHT29 (Colon Cancer)Cell Growth Inhibition5.4 - 9.6 µg/mL[6][8]
Antiproliferative Brominated 8-HydroxyquinolinesHeLa (Cervical Cancer)Cell Growth Inhibition6.7 - 25.6 µg/mL[8]
Antiproliferative 4-Anilino-8-hydroxyquinolineHCT-116 (Colon Cancer)Cell Growth Inhibition0.07 µM[7]
Enzyme Inhibition Brominated 8-HydroxyquinolinesHuman Topoisomerase IEnzyme ActivityPotent Inhibition[6]
Antimicrobial Novel Quinoline DerivativesBacillus cereusMinimum Inhibitory Conc.3.12 - 50 µg/mL[1]
Antimicrobial Novel Quinoline DerivativesStaphylococcus aureusMinimum Inhibitory Conc.3.12 - 12.5 µg/mL[1]

Conclusion and Future Directions

The 3-(Bromomethyl)-8-methoxyquinoline scaffold represents a class of highly promising, targeted covalent agents. The proposed mechanism of action, centered on the alkylating reactivity of the bromomethyl group, provides a strong foundation for their observed biological effects, particularly in oncology and infectious diseases. This covalent mechanism offers the potential for high potency, prolonged duration of action, and the ability to overcome certain types of drug resistance.

Future research should focus on employing the experimental framework outlined in this guide to confirm the covalent binding mechanism and identify the specific protein and nucleic acid targets. Proteomics-based target identification strategies will be invaluable in discovering novel targets and understanding potential off-target effects. Further structure-activity relationship (SAR) studies, involving modification of the substitution pattern on the quinoline ring, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation covalent therapies.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQC_VyP80CRld0YEep-QVkx50k1uDqGnnfE2oJHQoW2hxGC_sTBABW8EjTnMALz38RfpnQgqXs-nsVMqWLOFllM0RRudr3osD0ufumwtuxVTflN5ucK0Xu3_GkO3DmzYUtiTp8uf3sV1Ruhvmv1VatuFfGhBLVhbZMAcqarfFB55zpbSb1aw-QANv8Zlaz_HHPllAXM5Rdbc4N23YfII_pATvwQkmZ9c8SQ8U3vjDZXulAU8-8j5vn_AolXta4CnoL556AOPH20_kDnUNFcfuM]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMdMtj8unBjD6-3kPPdpg9wLtYPLiUoHi23bjsKLP8_2KwfnOaihEh9uygD7ULQ_9ZSK8ElpQjGjQbnhGzGmzzLiEUV-dNoOEUlhrsE-83DmHmSAqtedJi8ZWTH_C2PczEkJHeijw0wc1kc_nu]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCMxtqDix0Gq-lyjkHhD1saOsAkI3ZA7Kw-veGcTC0lUYKgddyV9GTBqiVs-8pcVh9-msyHjSrtww99vYfp2vGUg73fXOqmeMPCaQf8DVybNxE-edU-s6Z4xwbA28uOSE-W_q5dzreTlYmiUt2E3ovrcldpVYNqBjEtD8vm9WBdlNy8DGA5CA=]
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2285SORdxkzCKF6WFGU0onOJPe69tHEXmk0YWhk4-8gNG1IQzByjB_HTQku2UsnVQJJz4ji6RnrpEubDad6ShzszoqorlFxQ1xbFOtZMpUj6BxJ_AWBBw3Ml9GyFPq7-BCZ8=]
  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgpgqGBIi6MNJNyZDHLU00VydMUuO1KmGToYHVOBZdGAzY9YMucZ45UrkzRpSNHPJtGxtjpLA3QACqahwHFs7F0rJEiQF3BSYCXI1LcAKZQfDSc8xbu49QgzkjRcHOqOFlzDtq]
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjzM77G_kTfTxbRkmHbpOQpQDP0ejobMYRCYyZwfY99gYQOXowmu1njP9hYlfng5AEUNyswNVQKhvWNXQ-0DLJlKVNhNwjyXcRG3Mb4-uB7iku_lPC6f9ikxMZYbH61O_GPqnBZKh3moaRJTzM]
  • Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb9AJW6c7NKS3LVeZzYaRubIHcU0Szbaj2Bis6fPxTXUPt8EicJfL1NsxoqTdIWjTdFd6XvPsfB4XqPGsaKBVLPmLAZ_awVjCO6vzaNGrJgkspHLIYDLBhnsgLyzQrliWBllk6AV88L7lL_-9-PJbCmpXzbV5VlEEWvOaLhWnfPhghOaIEnnLOpxccO4DezU5j4rP0k3-ghI85bBs8O0KiPzyc]
  • Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG75lHDtTLFGFm6EUoRBOk-1WnSfsUFcFYacVKZZEPPlaEYcGlxtMzRZhq51ChXAK9e-7E43WtLYGDtOHW2JTw7-U-mML5f2MDclgrt9x3bDPY5tWLNvrfw3TyUwRYgP1q-mpymlSk9BYTxM1raD3k-trRSLMsvBVPUBQOYPsmCwmvW83NfXPo04x5mMLxNcy0QSUMflZ_No_OsUD4iLTNrFBj7exHKiRhWwww=]
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECmWtK8Ly6oNF8J_sSEkqtByfMQjET-36KGOnLD-bw4sNS8VpCFJBfZuwJ8z53G_VaP1wc6Rap91Y5DX_NsiPuEL-mODgvrjrZ9bwMxy9tJ-zPUUA2o618G3Y4JwvzqAfpWHod19sJN7jQb2-VZcFcFgNmaCVOLXK3353CkeRQhbsKenCYReCcxobjbVewhkRQfJnX4sXW1LXwp-4f3StwJFuz6R8504yvzwQg6_t3aQejsgd-v9yOXu6S1mcDsAcv1kmK5ih3aI0-MbhQ7i00XQ==]
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe4v7_RMqRtnmt7ymNpnCSsctfj8yldLw-rSaHTzQGVzccmQET1Q04K7lcotHzpPXZbBzN1tM_bySs6oVEeugo-d49IcZCHrBd5O2UWSCeHzHaD2-vTZXw673d8y6bfs4icmRqVD2VtcHcBZAjoVjagDftYjN4pee_yltngTiOzkDKjHU_ioXLCSAV9STI5UEaqwkcTZU3-xejeWJREzAcXggAhcKSFma9LutHb3lj2ukeyQlMJdI4XhGBA9SWFmPsK262Rued_tz5SMQ_]
  • Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8OFJ9LW1SLfUfNIoyAjiNmgYRT1BQRsCd4NiSR_4AWC8fSLT5Kb0k0ZYJArsE1P50TAbQnfBZmrWzxjQ-dXLm-09UDhiMdMy1tuDk-TgIMl6-uZovcFULl8yZ3vZQlouegluyb5Dw-i-cSil04HluLnCrJMy6q5OgokJUqLIyERpfBIn7GVIR6A==]
  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-g0-ACW6fx6wGVE-yHGlm_6m28_IH1I67skr78E5gkrCg2Ezw2D4FK-q_0pqzONjQRe-H8x6I9Me3f1D8MhqKUHilEeHJfRJS1e4uwrFywotSS23AoiBMkZI0wCJMqJzcPsc2IKm1Qsl_z9mHectqlaLwDzAS5N9DmkYX]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Retrosynthetic Strategy

3-(Bromomethyl)-8-methoxyquinoline is a highly versatile electrophilic building block used extensively in medicinal chemistry to install the 8-methoxyquinolin-3-ylmethyl pharmacophore. This motif is frequently utilized in the development of kinase inhibitors, receptor antagonists, and novel antimicrobial agents.

Strategic Rationale: A common intuitive approach to synthesizing bromomethyl heterocycles is the direct radical bromination (Wohl-Ziegler reaction using NBS and AIBN) of a methyl precursor. However, applying this to 3-methyl-8-methoxyquinoline is fundamentally flawed. The strongly electron-donating 8-methoxy group activates the quinoline core toward electrophilic aromatic substitution. Consequently, attempts at radical side-chain bromination frequently result in competitive or exclusive ring bromination (e.g., yielding 5-bromo-8-methoxy-3-methylquinoline) rather than the desired benzylic bromide [1].

To ensure absolute regiochemical fidelity, a two-step sequence is required:

  • Reduction of the commercially available ethyl 8-methoxyquinoline-3-carboxylate [2] to (8-methoxyquinolin-3-yl)methanol using Lithium Aluminum Hydride ( LiAlH4​ ) [3].

  • Bromination of the resulting primary alcohol using Phosphorus Tribromide ( PBr3​ ) to yield the target alkyl bromide [4].

G SM Ethyl 8-methoxyquinoline- 3-carboxylate Step1 Step 1: Reduction (LiAlH4, THF, 0°C -> RT) SM->Step1 Int1 (8-Methoxyquinolin- 3-yl)methanol Step1->Int1 Step2 Step 2: Bromination (PBr3, DCM, 0°C) Int1->Step2 Prod 3-(Bromomethyl)- 8-methoxyquinoline Step2->Prod

Fig 1: Two-step synthesis of 3-(Bromomethyl)-8-methoxyquinoline via reduction and bromination.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis.

Material / ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: Reduction
Ethyl 8-methoxyquinoline-3-carboxylate231.251.0010.00 gStarting Material
LiAlH4​ (2.0 M in THF)37.951.5032.4 mLReducing Agent
Tetrahydrofuran (THF), Anhydrous72.11-100 mLSolvent
Step 2: Bromination
(8-Methoxyquinolin-3-yl)methanol189.211.008.18 g*Intermediate
Phosphorus Tribromide ( PBr3​ )270.701.204.9 mLBrominating Agent
Dichloromethane (DCM), Anhydrous84.93-80 mLSolvent

*Assumes 100% theoretical yield from Step 1 for calculation purposes. Adjust Step 2 amounts based on actual isolated yield.

Experimental Protocols

Step 1: Synthesis of (8-Methoxyquinolin-3-yl)methanol

Mechanistic Insight: LiAlH4​ is selected over milder reagents like NaBH4​ because unactivated esters require strong nucleophilic hydride delivery for complete reduction to the primary alcohol [3].

Procedure:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a dropping funnel.

  • Dissolution: Charge the flask with Ethyl 8-methoxyquinoline-3-carboxylate (10.0 g, 43.2 mmol) and anhydrous THF (100 mL). Stir to dissolve and cool the solution to 0 °C using an ice-water bath.

  • Addition: Transfer LiAlH4​ (2.0 M in THF, 32.4 mL, 64.8 mmol) to the dropping funnel. Add the LiAlH4​ solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexanes 1:1) or LCMS until complete consumption of the starting ester is observed.

  • Fieser Workup (Critical Step): Cool the reaction back to 0 °C. Quench the excess LiAlH4​ strictly following the Fieser method to prevent the formation of unfilterable aluminum hydroxide emulsions:

    • Slowly add 2.5 mL of H2​O dropwise.

    • Add 2.5 mL of 15% aqueous NaOH dropwise.

    • Add 7.5 mL of H2​O dropwise.

    • Warm to room temperature and stir vigorously for 15 minutes until a white, granular precipitate forms.

  • Isolation: Add anhydrous MgSO4​ to dry the organic phase. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF (3 × 50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford (8-methoxyquinolin-3-yl)methanol as a pale yellow solid. Dry under high vacuum. (Typical yield: 85-95%).

Step 2: Synthesis of 3-(Bromomethyl)-8-methoxyquinoline

Mechanistic Insight: PBr3​ converts the primary alcohol to a bromide via an intermediate phosphite ester, which undergoes SN​2 displacement by the liberated bromide ion. Because the reaction generates HBr in situ, the quinoline nitrogen will be protonated, forming a hydrobromide salt. A basic aqueous workup is mandatory to isolate the free base [4].

Procedure:

  • Preparation: In a 250 mL round-bottom flask purged with argon, dissolve (8-methoxyquinolin-3-yl)methanol (8.18 g, 43.2 mmol) in anhydrous DCM (80 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add PBr3​ (4.9 mL, 51.8 mmol) dropwise via syringe over 15 minutes. A precipitate may form as the quinoline hydrobromide salt precipitates out of the DCM.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC (DCM:MeOH 95:5) for the disappearance of the alcohol.

  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO3​ (50 mL) until the pH of the aqueous layer is ~8. Caution: Vigorous effervescence ( CO2​ gas evolution) will occur.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure at a low temperature (water bath < 30 °C) to minimize thermal degradation. If necessary, purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

  • Storage: Alkyl bromides adjacent to heterocycles can be prone to slow polymerization or dimerization. Store the isolated 3-(Bromomethyl)-8-methoxyquinoline solid in an amber vial under argon at -20 °C.

References

  • CN118059101A - Uses of 8-hydroxyquinoline derivatives. Google Patents.
  • WO2020214734A1 - Bicyclic compounds. Google Patents.
  • Pitavastatin calcium Synthesis Database. DrugFuture. Available at:[Link]

Advanced Application Note: 3-(Bromomethyl)-8-methoxyquinoline in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted Active Pharmaceutical Ingredients (APIs) often relies on privileged scaffolds that can interface with complex biological targets. 8-Hydroxyquinoline (8-HQ) is one such privileged structure, renowned for its broad-spectrum pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties[1]. However, the direct functionalization of 8-HQ is synthetically challenging due to the competing nucleophilicity of the free hydroxyl group and its strong propensity to chelate transition metal catalysts.

3-(Bromomethyl)-8-methoxyquinoline emerges as a highly engineered precursor designed to bypass these limitations. By masking the hydroxyl group as a methyl ether and providing a highly reactive benzylic-type electrophile at the C3 position, this building block enables precise, high-yield functionalization before a final deprotection step reveals the active pharmacophore.

Mechanistic Rationale: Scaffold Design & Causality

To achieve high synthetic fidelity, every structural feature of 3-(Bromomethyl)-8-methoxyquinoline serves a specific chemical purpose:

  • The 3-Bromomethyl Electrophile: The C3 position on the quinoline ring is electronically neutral compared to the highly electron-deficient C2 and C4 positions. Placing a bromomethyl group here creates an ideal substrate for bimolecular nucleophilic substitution ( SN​2 )[2]. It avoids the competitive nucleophilic aromatic substitution ( SN​Ar ) that plagues 2- or 4-haloalkyl quinolines, ensuring predictable reaction kinetics and suppressing elimination side reactions.

  • The 8-Methoxy Protecting Group: The free 8-hydroxyl group is a potent bidentate chelator (utilizing the quinoline nitrogen and the phenolate oxygen). If left unprotected during API synthesis, it will sequester metal catalysts (e.g., Palladium in cross-couplings) and undergo competitive O-alkylation[3]. The robust methyl ether prevents these issues, allowing for harsh alkylation conditions, and can be selectively cleaved later.

Synthetic Workflow & Reaction Dynamics

The integration of 3-(Bromomethyl)-8-methoxyquinoline into an API pipeline typically follows a two-stage architectural workflow: (1) Core Alkylation followed by (2) Pharmacophore Unmasking .

G A 3-(Bromomethyl)- 8-methoxyquinoline C SN2 Alkylation (K2CO3, DMF, 80°C) A->C B Nucleophile (e.g., Amine/Thiol) B->C D 8-Methoxy API Intermediate C->D High Yield (>85%) E O-Demethylation (BBr3, DCM, -78°C) D->E F 8-Hydroxyquinoline Active API E->F Deprotection

Caption: Two-stage API synthetic workflow utilizing 3-(Bromomethyl)-8-methoxyquinoline.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Quality Control (IPQC) to ensure a self-validating experimental system.

Protocol A: SN​2 N-Alkylation (API Backbone Formation)

This procedure couples the precursor with a secondary amine nucleophile to form the API backbone.

Reagents & Causality:

  • Solvent: N,N-Dimethylformamide (DMF). Why? As a polar aprotic solvent, DMF optimally solvates the potassium cation, leaving the amine nucleophile highly reactive, thereby accelerating the SN​2 transition state[4].

  • Base: Potassium Carbonate ( K2​CO3​ ). Why? A mild, insoluble inorganic base scavenges the generated HBr without inducing E2 elimination of the bromomethyl group.

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with 3-(Bromomethyl)-8-methoxyquinoline (1.0 eq, 5.0 mmol) and anhydrous DMF (25 mL) under an inert Argon atmosphere.

  • Add finely powdered anhydrous K2​CO3​ (2.5 eq, 12.5 mmol). Stir for 10 minutes at room temperature.

  • Dropwise, add the secondary amine nucleophile (1.2 eq, 6.0 mmol) dissolved in 5 mL of DMF.

  • Elevate the temperature to 80 °C and stir for 4–6 hours.

  • IPQC Check: Monitor via TLC (Eluent: 70:30 Hexane/Ethyl Acetate). The reaction is complete when the UV-active precursor spot ( Rf​≈0.6 ) is entirely consumed, replaced by a more polar product spot.

  • Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective O-Demethylation (Pharmacophore Unmasking)

To activate the metal-chelating properties of the API, the methoxy group must be cleaved to yield the hydroxyl group[5].

Reagents & Causality:

  • Reagent: Boron Tribromide ( BBr3​ ). Why? BBr3​ is a potent Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the O−CH3​ bond via bromide attack on the methyl group. It is highly selective and will not reduce the quinoline ring.

  • Temperature: -78 °C to Room Temperature. Why? Strict thermal control prevents unwanted electrophilic aromatic bromination of the electron-rich quinoline core.

Step-by-Step Methodology:

  • Dissolve the 8-methoxy API intermediate (1.0 eq, 3.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr3​ in DCM (3.0 eq, 9.0 mmol) dropwise over 15 minutes.

  • Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • IPQC Check: Quench a 0.1 mL aliquot in methanol and analyze via LC-MS. The target mass should reflect a loss of 14 Da ( −CH2​ ).

  • Carefully quench the bulk reaction at 0 °C with dropwise addition of methanol (10 mL) to destroy excess BBr3​ .

  • Neutralize with saturated aqueous NaHCO3​ to pH 7 and extract with DCM ( 3×40 mL).

  • Self-Validation (NMR): Analyze the purified product via 1H -NMR. Successful deprotection is definitively confirmed by the disappearance of the sharp methoxy singlet at δ 3.9–4.1 ppm and the emergence of a broad, exchangeable phenolic hydroxyl proton peak at δ 9.0–9.8 ppm.

Quantitative Data Summary

The versatility of the 3-bromomethyl electrophile allows for broad nucleophilic scope. The table below summarizes optimized parameters for various API coupling reactions.

Nucleophile TypeRepresentative ReagentSolventBaseTemp (°C)Time (h)Yield (%)Target API Application
Primary Amine BenzylamineDMF K2​CO3​ 80685 - 92Antimalarial / Anticancer
Secondary Amine PiperazineMeCN Cs2​CO3​ 60488 - 95Antibacterial
Thiol ThiophenolTHF Et3​N 25290 - 96Antiviral
Phenol 4-FluorophenolAcetone K2​CO3​ 60875 - 82Neuroprotective

Pharmacological Translation & Mechanism of Action

Once the 3-(Bromomethyl)-8-methoxyquinoline precursor is fully converted and deprotected into the final 8-HQ API, its primary mechanism of action relies heavily on its restored bidentate metal-chelating ability[6].

In neurodegenerative diseases (like Alzheimer's) or cancer, dysregulated metal ions ( Cu2+ , Zn2+ , Fe3+ ) drive oxidative stress and pathological enzyme activity. The unmasked 8-HQ API coordinates these metals, forming stable lipophilic complexes that either sequester the toxic metals or act as ionophores to redistribute them across cellular membranes.

Pathway API Deprotected 8-HQ API Metal Metal Ion Chelation (Cu2+, Zn2+, Fe3+) API->Metal Bidentate coordination Enzyme Metalloenzyme Inhibition Metal->Enzyme Disrupts active site ROS Reduction of ROS Metal->ROS Prevents Fenton rxn Cell Target Cell Death / Neuroprotection Enzyme->Cell ROS->Cell

Caption: Pharmacological mechanism of 8-hydroxyquinoline APIs via targeted metal chelation.

References

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Title: Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers.
  • Title: Molecular designing, crystal structure determination and in silico screening of copper(II) complexes bearing 8-hydroxyquinoline derivatives.
  • reaction.
  • Title: Activation of Alcohols to Nucleophilic Substitution.

Sources

Application Note: Optimal Nucleophilic Substitution Conditions for 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern medicinal chemistry, functionalized quinolines are privileged scaffolds frequently utilized in the design of targeted therapeutics [1]. 3-(Bromomethyl)-8-methoxyquinoline is a highly versatile electrophilic building block. The strategic placement of the bromomethyl group at the C3 position offers an ideal site for late-stage functionalization via bimolecular nucleophilic substitution (SN2).

Electronic and Steric Dynamics

The reactivity of 3-(bromomethyl)-8-methoxyquinoline is governed by the interplay of its structural features:

  • Electrophilic Activation: The electron-withdrawing nature of the quinoline nitrogen depletes electron density from the heteroaromatic ring. This inductive effect stabilizes the SN2 transition state at the benzylic C3 position, significantly lowering the activation energy barrier compared to unactivated benzyl bromides.

  • The 8-Methoxy Influence: While the 8-methoxy group primarily serves to modulate the lipophilicity and hydrogen-bonding profile of the final drug candidate, its electron-donating resonance effect is largely confined to the fused benzene ring. Consequently, it does not electronically deactivate the C3-bromomethyl group, preserving its high susceptibility to nucleophilic attack.

  • SN2 vs. SN1 Pathways: Due to the primary nature of the bromomethyl carbon, the reaction proceeds almost exclusively via an SN2 mechanism. The lack of steric hindrance at the primary carbon allows for rapid backside attack by incoming nucleophiles [2].

Mechanism Nu Nucleophile (Nu:-) TS S_N2 Transition State [Nu ··· CH2 ··· Br]‡ Nu->TS Backside Attack Elec 3-(Bromomethyl)- 8-methoxyquinoline Elec->TS Electrophile Prod Alkylated Product (3-CH2-Nu) TS->Prod Bond Formation LG Leaving Group (Br-) TS->LG Bond Cleavage

Caption: Mechanistic pathway of the SN2 substitution at the benzylic position of the quinoline core.

General Guidelines for Reaction Optimization

Achieving high yields and minimizing side reactions (such as bis-alkylation or ether cleavage) requires precise tuning of the solvent, base, and temperature.

Solvent Selection

Polar aprotic solvents are strictly required. They solvate the counter-cations of the base while leaving the nucleophilic anion "naked" and highly reactive.

  • Acetonitrile (MeCN): Ideal for amine alkylations. It is polar enough to dissolve the reagents but volatile enough to be easily removed during workup [3].

  • Dimethylformamide (DMF) / Dimethylacetamide (DMA): The gold standard for oxygen and sulfur nucleophiles (phenols, alkoxides, thiols). These solvents support the higher temperatures (60–80 °C) often required for less reactive nucleophiles [2].

Base Selection

The choice of base dictates the generation of the active nucleophile without degrading the bromomethylquinoline starting material.

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic organic base, perfect for primary and secondary amines to prevent competitive alkylation of the base itself.

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Mild inorganic bases ideal for phenols and thiols. Cs₂CO₃ is particularly effective for sterically hindered phenols due to the "cesium effect," which enhances the solubility and reactivity of the phenoxide anion.

Quantitative Data Summary

The following table synthesizes the optimal parameters for different nucleophile classes based on established empirical data.

Nucleophile ClassPreferred BaseOptimal SolventTemperature RangeReaction TimeExpected Yield Range
1° / 2° Amines DIPEA (2.0 eq)MeCNRT to 60 °C4 – 12 h75% – 90%
Phenols K₂CO₃ / Cs₂CO₃ (2.5 eq)DMF60 °C to 80 °C8 – 16 h65% – 85%
Aliphatic Alcohols NaH (1.2 eq)THF or DMF0 °C to RT2 – 6 h50% – 70%
Thiols K₂CO₃ (1.5 eq)DMF0 °C to RT1 – 4 h85% – 95%

Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific aqueous workup steps are integrated to ensure the removal of unreacted starting materials and high-boiling solvents.

Protocol A: N-Alkylation (Reaction with Secondary Amines)

Causality Note: DIPEA is used instead of K₂CO₃ to maintain a homogeneous reaction mixture in MeCN, which provides a cleaner kinetic profile and prevents the over-alkylation often seen with heterogeneous inorganic bases.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol, 348 µL) dropwise at room temperature. Stir for 10 minutes.

  • Electrophile Addition: Slowly add a solution of 3-(bromomethyl)-8-methoxyquinoline (1.1 mmol, ~277 mg) in MeCN (2.0 mL).

  • Reaction: Heat the mixture to 60 °C using an oil bath. Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1; UV active at 254 nm).

  • Workup: Once the amine is consumed (typically 4-6 hours), cool to room temperature and concentrate under reduced pressure. Partition the residue between Dichloromethane (DCM, 15 mL) and saturated aqueous NaHCO₃ (15 mL).

  • Extraction: Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure tertiary amine.

Protocol B: O-Alkylation (Reaction with Phenols)

Causality Note: DMF is utilized to solvate the potassium phenoxide intermediate. Heating to 80 °C is necessary because phenols are relatively hard nucleophiles and require thermal energy to overcome the activation barrier for SN2 displacement [2].

  • Preparation: Dissolve the phenol derivative (1.0 mmol) in anhydrous DMF (4.0 mL) in a reaction vial equipped with a magnetic stir bar.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.5 mmol, 345 mg). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion.

  • Electrophile Addition: Add 3-(bromomethyl)-8-methoxyquinoline (1.05 mmol, ~264 mg) in one portion.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Workup (Critical Step): Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold water (20 mL) to precipitate the product and dissolve the DMF/K₂CO₃.

  • Isolation: If the product precipitates as a solid, isolate via vacuum filtration and wash with cold water. If it forms an oil, extract with Ethyl Acetate (3 × 15 mL), wash the combined organics extensively with water (3 × 15 mL) to remove residual DMF, dry over MgSO₄, and concentrate.

Workflow Start Select Nucleophile Amine 1° / 2° Amine Start->Amine Phenol Phenol / Alcohol Start->Phenol Thiol Thiol Start->Thiol BaseAmine Base: DIPEA or K2CO3 Amine->BaseAmine BasePhenol Base: K2CO3 or Cs2CO3 Phenol->BasePhenol BaseThiol Base: NaH or K2CO3 Thiol->BaseThiol SolvAmine Solvent: MeCN or THF Temp: RT to 60°C BaseAmine->SolvAmine SolvPhenol Solvent: DMF or DMA Temp: 60°C to 80°C BasePhenol->SolvPhenol SolvThiol Solvent: DMF Temp: 0°C to RT BaseThiol->SolvThiol Product Purified 3-Substituted 8-Methoxyquinoline SolvAmine->Product SolvPhenol->Product SolvThiol->Product

Caption: Decision matrix for optimizing nucleophilic substitution conditions based on nucleophile class.

Troubleshooting & Quality Control

  • Incomplete Conversion: If unreacted 3-(bromomethyl)-8-methoxyquinoline remains after the designated time, verify the quality of the base. K₂CO₃ readily absorbs atmospheric moisture, which can hydrolyze the bromomethyl group to a hydroxymethyl byproduct. Always use freshly oven-dried inorganic bases.

  • Formation of Bis-Alkylated Amines: When using primary amines, bis-alkylation is a common side reaction. To mitigate this, use a large excess of the primary amine (3.0 - 5.0 eq) or slowly add the bromomethylquinoline via a syringe pump to maintain a low concentration of the electrophile.

  • Ether Cleavage: Avoid using strong Lewis acids or excessively harsh nucleophiles (like concentrated BBr₃ or hot aqueous HBr) during downstream processing, as the 8-methoxy group is susceptible to cleavage under these conditions, yielding the 8-hydroxyquinoline derivative.

References

  • Title: Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Substitution Kinetics, DNA/BSA Interactions, Cytotoxicity Evaluation and Computational Analysis of [bis‐(azaaryl)amine)Pt(II)/Pd(II)Cl] Complexes, Azaaryl = Quinoline or Phenanthridine Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Advanced Application Notes: 3-(Bromomethyl)-8-methoxyquinoline in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Bromomethyl)-8-methoxyquinoline is a highly versatile bifunctional building block engineered for advanced organometallic chemistry. It merges the privileged coordination chemistry of the 8-methoxyquinoline scaffold—a robust bidentate (N,O) ligand and directing group—with the electrophilic reactivity of a benzylic bromide[1]. This dual nature allows it to function as a linchpin for modular ligand design (e.g., heteroscorpionate ligands for olefin oligomerization)[2] and as an installable directing group for site-selective C–H functionalization[3].

This application note provides in-depth, self-validating protocols for utilizing 3-(Bromomethyl)-8-methoxyquinoline in both ligand synthesis and directed transition metal catalysis, emphasizing the mechanistic causality behind each experimental parameter.

Section 1: Modular Synthesis of Hemilabile Multidentate Ligands

The 8-methoxyquinoline moiety is renowned for stabilizing high-valent metal intermediates while exhibiting "hemilability." The reversible dissociation of the methoxy oxygen opens transient coordination sites during catalytic cycles, which is critical for substrate binding in processes like ethylene oligomerization[2]. By reacting the 3-bromomethyl handle with various nucleophiles, researchers can rapidly assemble complex multidentate ligands.

G A 3-(Bromomethyl)-8-methoxyquinoline (Electrophilic Scaffold) C SN2 Alkylation Base (NaH), THF, 0-25°C A->C B Nucleophile (e.g., Pyrazole derivative) B->C D Multidentate Ligand (e.g., N,N,O-Pincer) C->D E Metalation (CoCl2 or NiBr2) D->E F Active Transition Metal Catalyst for Olefin Oligomerization E->F

Workflow for synthesizing multidentate transition metal catalysts via SN2 alkylation.

Protocol 1: Synthesis of an N,N,O-Tridentate Ligand and Co(II) Complexation

This protocol details the synthesis of a heteroscorpionate ligand utilizing the 3-bromomethyl handle, followed by complexation with Cobalt(II) for subsequent use in ethylene oligomerization[4].

1. Alkylation Step (Ligand Assembly):

  • Procedure: In a flame-dried Schlenk flask under N₂, dissolve 1.0 equiv of bis(3,5-dimethylpyrazol-1-yl)methane in anhydrous THF (0.2 M). Cool to 0 °C. Add 1.2 equiv of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Dropwise, add a solution of 1.0 equiv of 3-(Bromomethyl)-8-methoxyquinoline in THF. Warm to room temperature and stir for 12 hours.

  • Causality & E-E-A-T Rationale: NaH is selected to quantitatively deprotonate the pyrazole derivative, forming a highly reactive carbanion/nitrogen nucleophile. THF is chosen for its aprotic nature and ability to solvate the sodium cation, accelerating the Sₙ2 displacement of the bromide. The 8-methoxy group remains completely inert under these strongly basic conditions, ensuring chemoselectivity.

  • Self-Validation: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active bromomethyl starting material ( Rf​≈0.6 ) and the appearance of a highly polar product spot ( Rf​≈0.2 ) confirms conversion. ¹H NMR will show the disappearance of the singlet at ~4.6 ppm (CH₂Br) and the emergence of a new coupled methylene/methine system.

2. Metalation Step (Catalyst Formation):

  • Procedure: Dissolve the purified ligand (1.0 equiv) in anhydrous dichloromethane (DCM). Add a solution of anhydrous CoCl₂ (1.0 equiv) in a minimal amount of absolute ethanol. Stir at room temperature for 4 hours. Concentrate the mixture to yield the Co(II) complex as a colored precipitate.

  • Causality & E-E-A-T Rationale: The mixed DCM/EtOH solvent system is critical. The ligand is highly soluble in DCM, while CoCl₂ requires a protic solvent like EtOH for dissolution. Upon complexation, the resulting cationic or neutral metal complex precipitates from the less polar solvent mixture, driving the equilibrium forward and simplifying isolation[2].

Section 2: 8-Methoxyquinoline as an Installable Directing Group

In C–H activation chemistry, directing groups (DGs) are essential for overcoming the inherent inertness and overabundance of C–H bonds in organic molecules[3]. The 8-methoxyquinoline group provides a rigid bite angle that directs Palladium or Rhodium catalysts to specific C–H bonds via a stable metallacycle intermediate. 3-(Bromomethyl)-8-methoxyquinoline acts as a premium reagent to covalently attach this DG to primary or secondary amines prior to catalysis.

G N1 Substrate with 8-OMe-Quinoline DG N2 Pd(II) Coordination (N,O-Chelation) N1->N2 N3 Concerted Metalation-Deprotonation (CMD) N2->N3 N4 Stable Palladacycle Intermediate N3->N4 N5 Oxidative Addition (Aryl Iodide) N4->N5 N6 Reductive Elimination N5->N6 N6->N2 Pd(II) Regeneration N7 Functionalized Product N6->N7

Mechanism of Pd(II)-catalyzed C-H activation directed by the 8-methoxyquinoline moiety.

Protocol 2: DG Installation and Pd(II)-Catalyzed ortho-C(sp²)–H Arylation

1. Directing Group Installation:

  • Procedure: To a solution of the target aliphatic amine (1.0 equiv) in Acetonitrile (MeCN, 0.5 M), add K₂CO₃ (2.0 equiv) and 3-(Bromomethyl)-8-methoxyquinoline (1.1 equiv). Heat at 60 °C for 8 hours. Filter the inorganic salts, concentrate, and purify via flash chromatography.

  • Causality & E-E-A-T Rationale: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the amine while keeping K₂CO₃ partially suspended. The mild inorganic base prevents the degradation of sensitive functional groups that might occur with stronger bases like NaH or BuLi.

2. Pd-Catalyzed C–H Arylation:

  • Procedure: In a sealed tube, combine the DG-installed substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), Aryl Iodide (2.0 equiv), and Silver Acetate (AgOAc, 2.0 equiv). Add 1.0 mL of a 4:1 mixture of Hexafluoroisopropanol (HFIP) and Acetic Acid (AcOH). Seal and heat at 110 °C for 24 hours.

  • Causality & E-E-A-T Rationale:

    • AgOAc: Acts as a critical halide scavenger. It abstracts the iodide generated during the oxidative addition step, precipitating as insoluble AgI. This prevents iodide from poisoning the Pd catalyst and forces the generation of a highly electrophilic cationic Pd center[5].

    • HFIP/AcOH Solvent System: HFIP is a strongly hydrogen-bonding, highly polar, yet non-nucleophilic solvent. It stabilizes the polar transition state during the Concerted Metalation-Deprotonation (CMD) step[6]. AcOH acts as a proton shuttle, facilitating the cleavage of the C–H bond.

  • Self-Validation: The reaction mixture will transition from an initial orange/red solution (Pd(OAc)₂) to a dark suspension with a heavy yellow/white precipitate (AgI and Pd black). Complete consumption of the starting material can be verified by GC-MS, looking for the M+ molecular ion corresponding to the addition of the aryl group minus one proton.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and outcomes when utilizing 3-(Bromomethyl)-8-methoxyquinoline across different catalytic applications, based on established literature precedents[2],[3].

ApplicationCatalyst / MetalKey ReagentsTemp (°C)Expected Yield (%)Key Mechanistic Feature
Ligand Synthesis (Sₙ2) NoneNaH, THF0 → 2585 - 95%Irreversible deprotonation drives complete conversion.
Ethylene Oligomerization CoCl₂ (10 µmol)Et₂AlCl (Activator)25> 100 kg/mol_Co Hemilabile 8-OMe group stabilizes active cationic Co center.
DG Installation NoneK₂CO₃, MeCN6075 - 90%Mild basic conditions prevent over-alkylation.
Directed C–H Arylation Pd(OAc)₂ (10 mol%)AgOAc, HFIP/AcOH11065 - 88%AgOAc scavenges iodide; HFIP stabilizes CMD transition state.

References

  • [1] Substrate Directed Asymmetric Reactions | Chemical Reviews - ACS Publications. Available at:[Link]

  • [2] Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts - MDPI. Available at:[Link]

  • [4] Synthesis and reactivity in ethylene oligomerization by heteroscorpionate dibromonickel(II) complexes - ResearchGate. Available at:[Link]

  • [3] Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization | Accounts of Chemical Research. Available at:[Link]

  • [6] C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones | ACS Catalysis. Available at:[Link]

  • [5] Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis | JACS. Available at:[Link]

Sources

Preparation of 3-(Bromomethyl)-8-methoxyquinoline via Wohl-Ziegler radical bromination

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preparation of 3-(Bromomethyl)-8-methoxyquinoline via Wohl-Ziegler Radical Bromination

Document Version: 1.0 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Process Optimization, and Step-by-Step Methodology

Introduction & Strategic Rationale

The synthesis of functionalized quinolines is a cornerstone of modern medicinal chemistry, as the quinoline scaffold is ubiquitous in kinase inhibitors, antimalarials, and anti-inflammatory agents. Specifically, 3-(Bromomethyl)-8-methoxyquinoline serves as a highly versatile electrophilic intermediate for downstream cross-coupling, amination, or etherification.

To achieve selective bromination at the C3-methyl group without halogenating the electron-rich aromatic ring (particularly the methoxy-substituted C8 position), the Wohl-Ziegler bromination is the premier synthetic strategy[1]. This free-radical substitution reaction selectively targets allylic and benzylic C–H bonds using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN)[1].

Mechanistic Causality: The Goldfinger Pathway

A common misconception is that the succinimidyl radical directly abstracts the benzylic hydrogen. However, decades of mechanistic studies validate the Goldfinger mechanism [2].

  • Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which react with trace molecular bromine (Br₂) present in the NBS to yield bromine radicals (Br•)[3].

  • Propagation: The Br• abstracts a hydrogen atom from the 3-methyl group of the quinoline, generating a resonance-stabilized benzylic radical and hydrogen bromide (HBr)[3].

  • Bromine Regulation: The crucial role of NBS is to react with the generated HBr to produce a steady, extremely low concentration of Br₂ in situ[2].

By acting as a "bromine sink," NBS ensures the [Br₂] remains low enough to completely suppress competing electrophilic aromatic substitution or ionic addition to the quinoline ring, funneling the reaction exclusively down the radical substitution pathway[2].

Mechanism Init Initiation: AIBN -> 2 R• + N2 Br2_homo Trace Br2 + R• -> RBr + Br• Init->Br2_homo Generates initial Br• Prop1 Propagation 1 (H-Abstraction): Ar-CH3 + Br• -> Ar-CH2• + HBr Br2_homo->Prop1 Prop2 Propagation 2 (Bromination): Ar-CH2• + Br2 -> Ar-CH2Br + Br• Prop1->Prop2 Benzylic radical NBS_role Br2 Regeneration (Goldfinger): NBS + HBr -> Succinimide + Br2 Prop1->NBS_role HBr byproduct Prop2->Prop1 Recycles Br• NBS_role->Prop2 Supplies low [Br2]

Caption: The Goldfinger mechanism of Wohl-Ziegler bromination highlighting continuous Br₂ regeneration.

Process Optimization & Solvent Selection

Historically, carbon tetrachloride (CCl₄) was the universal solvent for this reaction because NBS is sparingly soluble in it, while the byproduct (succinimide) is completely insoluble and floats to the surface, providing a visual indicator of reaction completion[2][3].

However, due to the severe toxicity and ozone-depleting nature of CCl₄, modern protocols require greener alternatives[3]. Trifluorotoluene (PhCF₃) has emerged as an ideal drop-in replacement. It possesses a similar dielectric constant, is stable to radical conditions, and maintains the differential solubility profile of NBS and succinimide[2].

A critical challenge in this synthesis is the formation of the dibrominated byproduct (3-(dibromomethyl)-8-methoxyquinoline)[4][5]. This is mitigated by strict stoichiometric control of NBS (1.00 - 1.05 equivalents) and avoiding excessive reaction times[6].

Table 1: Optimization of Reaction Conditions
SolventInitiatorTemp (°C)Time (h)Yield (%)Dibromination (%)Notes
CCl₄AIBN (0.05 eq)763828Obsolete due to toxicity
AcetonitrileBPO (0.05 eq)8256512Solvent interacts with NBS
PhCF₃ AIBN (0.05 eq) 85 4 86 < 5 Optimal green alternative
PhCF₃AIBN (0.15 eq)8567118Excess initiator/time degrades yield

Experimental Protocol

Materials and Reagents
  • Substrate: 3-Methyl-8-methoxyquinoline (1.0 equiv, 10.0 mmol, 1.73 g)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g). Note: Recrystallize from boiling water prior to use to remove residual Br₂ and succinimide.

  • Radical Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol, 82 mg)

  • Solvent: α,α,α-Trifluorotoluene (PhCF₃), anhydrous (50 mL)

Step-by-Step Methodology

Workflow Step1 1. Setup Substrate + PhCF3 Step2 2. Reagents Add NBS & AIBN Step1->Step2 Step3 3. Reflux Heat to 85°C under N2 Step2->Step3 Step4 4. Monitor HPLC/TLC analysis Step3->Step4 Step5 5. Workup Cool & Filter Succinimide Step4->Step5 Step6 6. Purify Flash Chromatography Step5->Step6

Caption: Standard experimental workflow for the Wohl-Ziegler bromination process.

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge the system with dry Nitrogen (N₂) or Argon for 10 minutes to remove oxygen, which acts as a radical scavenger and can terminate the chain reaction.

  • Add 3-Methyl-8-methoxyquinoline (1.73 g) and anhydrous trifluorotoluene (50 mL) to the flask. Stir until completely dissolved.

Step 2: Reagent Addition 4. Briefly remove the nitrogen inlet and add recrystallized NBS (1.87 g) and AIBN (82 mg) in one portion. 5. Re-seal the system and purge with N₂ for an additional 5 minutes. The mixture will appear as a heterogeneous suspension.

Step 3: Initiation and Propagation 6. Lower the flask into a pre-heated oil bath set to 85 °C. 7. Stir vigorously. As the reaction reaches ~70 °C, the AIBN will begin to decompose, initiating the radical cascade. The reaction mixture will often exhibit a slight color change (pale yellow to light orange) as trace Br₂ is generated.

Step 4: Monitoring 8. Allow the reaction to reflux for 3 to 4 hours. 9. Monitor the reaction progress via HPLC or TLC (Eluent: 20% Ethyl Acetate in Hexanes). The UV-active product spot will appear slightly more polar than the starting material. 10. Crucial: Terminate the reaction once the starting material is consumed to prevent the accumulation of the dibrominated impurity[4].

Step 5: Workup 11. Remove the flask from the oil bath and allow it to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. This maximizes the precipitation of the succinimide byproduct. 12. Filter the cold suspension through a pad of Celite to remove the succinimide. Wash the filter cake with a small amount of cold dichloromethane (15 mL). 13. Concentrate the filtrate under reduced pressure to yield the crude product as a viscous orange/brown oil.

Step 6: Purification 14. Purify the crude material via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexanes). 15. Collect the product fractions, concentrate, and dry under high vacuum to afford 3-(Bromomethyl)-8-methoxyquinoline as an off-white solid.

Analytical Characterization

To confirm the success of the synthesis and the absence of dibromination, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic peak for the successful monobromination is a sharp singlet integrating to 2 protons at approximately δ 4.60 - 4.75 ppm , corresponding to the benzylic –CH₂Br group. The methoxy group will appear as a singlet at ~δ 4.05 ppm (3H).

  • Impurity Check: If dibromination occurred, a singlet integrating to 1 proton will appear further downfield (δ 6.50 - 7.00 ppm), corresponding to the –CHBr₂ proton.

References

  • Wohl–Ziegler bromination - Grokipedia. Vertex AI Search Grounding. Available at: [Link]

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Wohl–Ziegler bromination - Wikipedia. Wikipedia. Available at: [Link]

  • Total Synthesis of Nothapodytine B and (−)-Mappicine. ACS Publications. Available at:[Link]

  • Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents (CN103923003A).

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 8-methoxyquinoline scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, anti-infectives, and neuroprotective agents. Installing this moiety via the cross-coupling of 3-(Bromomethyl)-8-methoxyquinoline with aryl or heteroaryl boronic acids enables the rapid construction of diverse diarylmethane architectures.

However, sp3

sp2 Suzuki-Miyaura couplings involving benzylic bromides present distinct mechanistic hurdles compared to standard aryl-aryl couplings. Benzylic halides are highly susceptible to nucleophilic attack, making them prone to hydrolysis (yielding the benzylic alcohol) or homocoupling (yielding 1,2-diarylethanes)[1]. Furthermore, the Lewis-basic nitrogen of the quinoline ring can coordinate to the palladium center, potentially poisoning the catalyst.

To overcome these challenges, this application note outlines a highly optimized, self-validating protocol. By employing a robust bidentate ligand (dppf) to prevent catalyst deactivation and utilizing a carefully balanced biphasic solvent system to accelerate transmetalation without exacerbating hydrolysis[2], researchers can achieve high-yielding, reproducible sp3

sp2 carbon-carbon bond formations[2].

Experimental Causality: Designing the Optimal System

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The success of this coupling relies on three foundational pillars:

  • Catalyst & Ligand Architecture : Monodentate phosphines (like PPh3​ ) often fail to prevent the quinoline nitrogen from displacing the ligand and deactivating the Pd(0) species. We utilize PdCl2​(dppf)⋅CH2​Cl2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding, electron-rich coordination sphere that outcompetes quinoline coordination and accelerates the oxidative addition into the C(sp3)−Br bond.

  • The Role of the Biphasic Solvent : A mixture of 1,4-Dioxane and water (typically 4:1 v/v) is strictly required. Water is essential to convert the arylboronic acid into a reactive, electron-rich boronate complex [ArB(OH)3​]− , which is the actual species that undergoes transmetalation[3]. Purely anhydrous conditions will stall the reaction.

  • Base Selection : Strong bases (e.g., NaOH , KOtBu ) will rapidly hydrolyze the bromomethyl group to 3-(hydroxymethyl)-8-methoxyquinoline[1]. Mild inorganic bases like K2​CO3​ or Cs2​CO3​ provide the perfect kinetic balance—basic enough to activate the boron species, but mild enough to preserve the benzylic electrophile.

Catalytic Cycle & Competing Pathways

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition Insertion into C(sp3)-Br Pd0->OA 3-(Bromomethyl)- 8-methoxyquinoline TM Transmetalation Transfer of Aryl Group OA->TM Base, H2O SideRxn Side Reaction: Hydrolysis to Alcohol OA->SideRxn Excess Base/H2O (Undesired Pathway) RE Reductive Elimination C-C Bond Formation TM->RE Arylboronic Acid RE->Pd0 Catalyst Regeneration Product Diarylmethane Product (Coupled Scaffold) RE->Product Target

Fig 1: Pd-catalyzed sp3-sp2 cross-coupling cycle highlighting the competing hydrolysis pathway.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the coupling of heteroaryl benzylic bromides with phenylboronic acid, demonstrating the empirical superiority of the chosen protocol.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation
1 Pd(PPh3​)4​ K2​CO3​ Toluene / H2​O (4:1)801262%Moderate yield; catalyst poisoning observed.
2 Pd(OAc)2​ / PPh3​ K3​PO4​ Toluene (Anhydrous)1001615%Stalled reaction; lack of water inhibited transmetalation.
3 PdCl2​(dppf) K2​CO3​ 1,4-Dioxane / H2​O (4:1) 80 8 88% Clean conversion; optimal balance of activation and stability.
4 PdCl2​(dppf) NaOH 1,4-Dioxane / H2​O (4:1)80420%Rapid hydrolysis of the benzylic bromide to the alcohol.
5 PdCl2​(dppf) Cs2​CO3​ THF / H2​O (10:1)701284%Excellent alternative for electron-deficient boronic acids.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory Quality Control (QC) checkpoints that prevent downstream failures.

Materials & Reagents
  • Electrophile : 3-(Bromomethyl)-8-methoxyquinoline (1.00 mmol)

  • Nucleophile : Arylboronic acid (1.20 mmol)

  • Catalyst : PdCl2​(dppf)⋅CH2​Cl2​ adduct (0.05 mmol, 5 mol%)

  • Base : Potassium carbonate ( K2​CO3​ ) (2.50 mmol)

  • Solvents : 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Charging & Atmosphere Exchange (QC Checkpoint 1)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-(Bromomethyl)-8-methoxyquinoline, the arylboronic acid, PdCl2​(dppf)⋅CH2​Cl2​ , and K2​CO3​ .

  • Seal the tube with a rubber septum. Connect to a Schlenk line.

  • Evacuate the tube under high vacuum for 2 minutes, then backfill with dry Argon. Repeat this cycle three times.

  • Causality: Oxygen must be rigorously excluded. O2​ promotes the oxidative homocoupling of boronic acids, consuming the nucleophile and generating difficult-to-separate biaryl impurities.

Step 2: Solvent Addition & Degassing

  • In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and H2​O . Sparge the mixture with Argon for 15 minutes.

  • Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via a gastight syringe.

Step 3: Reaction Execution

  • Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

Step 4: Reaction Monitoring (QC Checkpoint 2)

  • After 6 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer.

  • Dilute with 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material mass, and the appearance of the desired product mass [M+H]+ . If the benzylic alcohol mass is dominant, the base concentration was too high or the temperature exceeded 90 °C.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure diarylmethane derivative.

Workflow Visualization

ExperimentalWorkflow S1 1. Reagent Charging S2 2. Ar Purge (3 Cycles) S1->S2 S3 3. Degassed Solvent Add S2->S3 S4 4. Heat 80°C (Vigorous Stir) S3->S4 S5 5. LC-MS Validation S4->S5 S6 6. Aqueous Workup S5->S6 S7 7. Silica Purification S6->S7

Fig 2: Sequential experimental workflow ensuring an oxygen-free, self-validating process.

References

  • BenchChem. "Application Notes and Protocols for 4-Bromobenzyl Bromide in Suzuki-Miyaura Coupling Reactions."[2]

  • RSC Publishing. "Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide."[3]

  • ACS Publications. "Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift."[1]

Sources

Application Note: Conjugation Strategies for 3-(Bromomethyl)-8-methoxyquinoline in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of rational fluorescent probe design, 3-(Bromomethyl)-8-methoxyquinoline (BMMQ) serves as a highly versatile electrophilic building block. It is predominantly utilized to append a metal-chelating or environmentally sensitive domain to a primary fluorophore scaffold. The architectural utility of BMMQ relies on two synergistic components:

  • The 8-Methoxyquinoline Moiety: This electron-rich aromatic system acts as a robust bidentate chelator (via the quinoline nitrogen and the methoxy oxygen) for transition and heavy metal ions (e.g., Zn²⁺, Cu²⁺, Ag⁺, Cd²⁺). Furthermore, it modulates the photophysical properties of the conjugated fluorophore via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) .

  • The 3-Bromomethyl Group: This moiety acts as a highly reactive alkylating agent. The benzylic-like position of the bromide enables rapid, regioselective SN​2 conjugation to nucleophilic scaffolds, such as primary/secondary amines, thiols, and phenols, without disrupting the electronic integrity of the quinoline ring .

When conjugated to a fluorophore (e.g., BODIPY, rhodamine, or bimane), the lone pair on the 8-methoxyquinoline nitrogen typically quenches the primary fluorophore's emission via PET. Upon target analyte binding (e.g., metal coordination), the nitrogen lone pair is engaged, PET is inhibited, and a dramatic fluorescence "turn-on" response is triggered .

Conjugation Chemistry & Causality

As an application scientist, achieving high-yield conjugation requires understanding the causality behind the reaction conditions. The bromomethyl group is an excellent electrophile but is susceptible to competitive hydrolysis. Therefore, solvent selection and base pairing are critical.

  • Amine Conjugation (N-Alkylation): Commonly used to attach BMMQ to azacrown ethers or polyamines to create highly selective lariat ether probes . This requires a polar aprotic solvent (e.g., Acetonitrile) to stabilize the SN​2 transition state. A non-nucleophilic base (like K2​CO3​ ) is essential to neutralize the generated HBr without competing for the electrophile.

  • Thiol Conjugation (S-Alkylation): Used for labeling cysteine-containing peptides or thiolated fluorophores. Because thiols are softer and more nucleophilic than amines, this reaction proceeds rapidly at room temperature under mildly basic conditions, minimizing off-target alkylation and preserving delicate fluorophore structures.

  • Phenol/Hydroxyl Conjugation (O-Alkylation): Requires stronger bases (e.g., Cs2​CO3​ ) and elevated temperatures to generate the highly nucleophilic phenoxide ion prior to electrophilic attack.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process monitoring and post-reaction analytical validation to ensure structural integrity.

Protocol A: N-Alkylation of Azacrown Ethers (Macrocyclic Sensor Synthesis)

Objective: Conjugate BMMQ to a diaza-crown ether to synthesize a metal-selective lariat ether probe.

  • System Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere to strictly exclude moisture, preventing BMMQ hydrolysis. Add 1.0 eq of the diaza-crown ether and 2.5 eq of anhydrous K2​CO3​ .

  • Solvation & Pre-activation: Suspend the mixture in anhydrous Acetonitrile (MeCN, 0.1 M relative to the crown ether). Stir for 15 minutes at room temperature to pre-activate the secondary amines.

  • Controlled Electrophile Addition: Dissolve 2.1 eq of BMMQ in a minimal volume of anhydrous MeCN. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition prevents localized excess of the electrophile, minimizing the risk of unwanted bis-alkylation on a single nitrogen atom.

  • Reaction Execution: Heat the mixture to 65°C (reflux) for 12–16 hours. Monitor the disappearance of the BMMQ spot via TLC (Mobile Phase: DCM:MeOH, 95:5).

  • Workup & Purification: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography using neutral Alumina (avoid silica to prevent protonation of the quinoline nitrogen) with a gradient of DCM to 5% MeOH in DCM.

  • Validation: Confirm product mass via LC-MS. The 1H -NMR spectrum should show the disappearance of the bromomethyl singlet (~4.6 ppm) and the appearance of a new methylene bridge signal (~3.8 ppm).

Protocol B: S-Alkylation of Thiolated Fluorophores

Objective: Attach BMMQ to a thiol-functionalized fluorophore (e.g., a bimane derivative) to create an environmentally sensitive probe.

  • System Preparation: Dissolve 1.0 eq of the thiolated fluorophore in degassed, anhydrous DMF (0.05 M) under a nitrogen atmosphere. Causality: Degassing prevents the oxidative dimerization of the starting material into disulfides.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to deprotonate the thiol.

  • Conjugation: Add 1.1 eq of BMMQ in one portion. The high nucleophilicity of the thiolate ensures rapid SN​2 kinetics.

  • Incubation: Stir at room temperature for 2 hours in the dark to prevent photobleaching of the fluorophore.

  • Quenching & Workup: Quench the reaction with 1 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation: Confirm thioether formation via high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The table below summarizes the optimal parameters and expected photophysical outcomes for BMMQ conjugation across different nucleophilic scaffolds.

Conjugation TypeNucleophile ScaffoldOptimal BaseSolventTemp / TimeTypical YieldPhotophysical Effect (Post-Conjugation)
N-Alkylation Azacrown Ethers K2​CO3​ MeCN65°C / 12h60–75%Strong PET quenching; Turn-ON with Zn2+ / Cd2+
S-Alkylation Thiolated BimaneDIPEADMFRT / 2h80–90%Blue-shifted absorption; enhanced quantum yield
O-Alkylation Phenolic Dyes Cs2​CO3​ DMF80°C / 6h50–65%ICT modulation; ratiometric sensing capabilities

Conjugation and Sensing Workflow

G A Primary Fluorophore (Amine/Thiol Scaffold) B 3-(Bromomethyl)-8-methoxyquinoline (Electrophile) C SN2 Conjugation (Base, Anhydrous Solvent) D Conjugated Sensor (Fluorescence Quenched via PET) C->D F Metal-Ligand Complex (PET Inhibited -> Fluorescence Turn-ON) D->F Analyte Binding E Target Analyte (e.g., Zn2+, Cu2+) E->F AB AB AB->C

Workflow of BMMQ conjugation via SN2 reaction and PET-modulated fluorescence sensing.

References

  • Title: A simple fluorescent probe for detection of Ag⁺ and Cd²⁺ and its Cd²⁺ complex for sequential recognition of S²⁻. Source: RSC Advances URL: [Link]

  • Title: Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: A quinoline appended naphthalene derivative based AIE active “turn–on” fluorescent probe for the selective recognition of Al³⁺ and colourimetric sensor for Cu²⁺. Source: Journal of Photochemistry and Photobiology A: Chemistry URL: [Link]

  • Title: Synthesis and Properties of 5-Chloro-8-hydroxyquinoline-Substituted Azacrown Ethers: A New Family of Highly Metal Ion-Selective Lariat Ethers. Source: Inorganic Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(Bromomethyl)-8-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the functionalization of substituted quinolines. The synthesis of 3-(Bromomethyl)-8-methoxyquinoline is notoriously challenging. The process is a kinetic balancing act: you must promote a highly specific radical reaction while suppressing the molecule's natural tendency toward electrophilic aromatic substitution (EAS) and subsequent auto-degradation.

This guide is designed to dissect the causality behind your experimental failures and provide self-validating, field-proven protocols to maximize your overall yield.

Mechanistic Pathway Analysis

To solve your synthesis issues, we must first map the competing chemical pathways. The diagram below illustrates the divergence between the desired radical pathway, the parasitic ionic pathway, and the alternative nucleophilic substitution route.

G SM 3-Methyl-8-methoxyquinoline (Starting Material) Target 3-(Bromomethyl)-8-methoxyquinoline (Target Product) SM->Target NBS, AIBN, hν (Radical Pathway) EAS 5-Bromo-3-methyl-8-methoxyquinoline (EAS Byproduct) SM->EAS NBS, Polar Solvent (Ionic Pathway) Dibromo 3-(Dibromomethyl)-8-methoxyquinoline (Over-bromination) Target->Dibromo Excess Br• (Radical) Alc (8-Methoxyquinolin-3-yl)methanol (Alternative Precursor) Alc->Target PBr3 or CBr4/PPh3 (Nucleophilic Sub.)

Mechanistic divergence in the synthesis of 3-(Bromomethyl)-8-methoxyquinoline.

Troubleshooting FAQs

Q1: Why is my bromination occurring on the quinoline ring instead of the 3-methyl group?

The Causality: This is a classic regioselectivity failure driven by the electronic properties of your substrate. The 8-methoxy group is a powerful electron-donating group (EDG) that donates electron density into the fused ring system via resonance, strongly activating the C-5 and C-7 positions toward Electrophilic Aromatic Substitution (EAS)[1][2]. If your reaction lacks a robust radical initiator, N-Bromosuccinimide (NBS) acts as a source of electrophilic Br⁺, leading almost exclusively to 5-bromo-3-methyl-8-methoxyquinoline. The Fix: You must force the Wohl-Ziegler radical pathway. Ensure strictly anhydrous conditions (moisture promotes the ionic pathway). Use a non-polar solvent like benzotrifluoride (PhCF₃) or carbon tetrachloride (CCl₄), and employ a radical initiator like AIBN combined with visible/UV light irradiation.

Q2: I am successfully targeting the 3-methyl group, but I get a large amount of the dibromomethyl byproduct. How can I control this?

The Causality: Over-bromination is an inherent kinetic risk. The initial bromination yields a benzylic radical intermediate. While the addition of one bromine atom slightly deactivates the position, the resulting 3-(bromomethyl) radical is still highly stabilized by the extended quinoline π-system. If excess bromine radicals (Br•) are present, the second benzylic hydrogen is rapidly abstracted, forming the dibromomethyl derivative[3]. The Fix:

  • Strict Stoichiometry: Never use an excess of NBS. Limit your reagent to 0.95 equivalents relative to the starting material.

  • Active Monitoring: Do not leave this reaction overnight. Monitor via HPLC or LC-MS every 30 minutes. Quench the reaction immediately when the starting material drops below 5%. Accepting a 95% conversion is a necessary trade-off to prevent dibromination.

Q3: My isolated yield is low, and the purified product turns into an insoluble dark mass after a few days. What is happening?

The Causality: 3-(Bromomethyl)-8-methoxyquinoline is a bifunctional, inherently unstable molecule. It contains both a highly electrophilic benzylic bromide and a nucleophilic quinoline nitrogen. In concentrated solutions or in the neat solid state, intermolecular alkylation occurs. The nitrogen of one molecule attacks the bromomethyl group of another, leading to rapid quaternization and the formation of insoluble polymeric salts. The Fix:

  • Gentle Purification: Avoid prolonged exposure to standard silica gel during column chromatography; acidic silanol groups catalyze degradation. Use triethylamine-deactivated silica or bypass chromatography entirely in favor of direct crystallization.

  • Safe Storage: Never store the compound neat at room temperature. Store it as a dilute solution in an inert, dry solvent (e.g., DCM or THF) at -20 °C under argon, or ideally, use it immediately in your next synthetic step.

Q4: Is there a more reliable, higher-yielding alternative to direct radical bromination?

The Causality: Yes. The inherent limitations of the Wohl-Ziegler reaction on electron-rich heterocycles mean that direct bromination will always have a ceiling on its yield due to competing side reactions. The Fix: Pivot to the nucleophilic substitution pathway. By starting with (8-methoxyquinolin-3-yl)methanol , you can convert the primary alcohol directly to the bromide using the Appel reaction (CBr₄/PPh₃). This completely bypasses the radical mechanism, eliminating both C-5 ring bromination and dibromination risks, routinely delivering >85% yields.

Quantitative Yield Analysis

Use the table below to benchmark your current methodology against industry standards.

Reaction StrategyReagents & ConditionsRegioselectivityOver-bromination RiskTypical Isolated Yield
Unoptimized Bromination NBS (1.2 eq), CHCl₃, Reflux, 12hPoor (C-5 EAS dominant)Low< 15%
Optimized Wohl-Ziegler NBS (0.95 eq), AIBN, PhCF₃, hν, 80 °CGood (Benzylic)High (if unmonitored)60 - 75%
Appel Reaction (Recommended)CBr₄ (1.2 eq), PPh₃ (1.2 eq), DCM, 0 °CExcellent (Specific to -OH)None85 - 95%

Validated Experimental Protocols

Protocol A: Optimized Wohl-Ziegler Radical Bromination

Objective: Direct conversion of 3-methyl-8-methoxyquinoline to the monobromomethyl derivative with suppressed EAS.

  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 3-methyl-8-methoxyquinoline (1.0 equiv, 10 mmol) and anhydrous benzotrifluoride (PhCF₃, 50 mL). Note: PhCF₃ is utilized as a less toxic, environmentally friendly alternative to CCl₄ that maintains excellent radical stability.

  • Initiation: Add N-bromosuccinimide (NBS, 0.95 equiv, 9.5 mmol) and Azobisisobutyronitrile (AIBN, 0.05 equiv, 0.5 mmol). Self-Validation Step: Ensure the NBS is freshly recrystallized from water and dried under vacuum; trace succinimide or acidic impurities will immediately trigger the unwanted ionic EAS pathway.

  • Reaction: Attach a reflux condenser. Illuminate the flask with a visible light/tungsten lamp while heating the mixture to 80 °C.

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 3:1) or HPLC every 30 minutes. Quench the reaction by cooling the flask to 0 °C in an ice bath as soon as the starting material is ≤ 5%.

  • Workup: Filter the cold mixture through a sintered glass funnel to remove the insoluble succinimide byproduct. Concentrate the filtrate under reduced pressure at a temperature strictly < 30 °C.

  • Isolation: Purify rapidly via flash chromatography using silica gel pre-treated with 1% triethylamine to prevent acid-catalyzed degradation. Store the resulting product at -20 °C under argon.

Protocol B: Appel Reaction (The "Fail-Safe" Alternative)

Objective: High-yield conversion of (8-methoxyquinolin-3-yl)methanol to the target bromide.

  • Preparation: Dissolve (8-methoxyquinolin-3-yl)methanol (1.0 equiv, 10 mmol) and carbon tetrabromide (CBr₄, 1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) in small portions over 15 minutes. Mechanistic Note: The slow addition controls the exotherm and prevents the formation of unwanted phosphonium side products.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. The reaction is typically complete within 1 to 2 hours (verify by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The primary byproduct is triphenylphosphine oxide (TPPO). Precipitate the TPPO by adding cold diethyl ether (50 mL) to the crude residue. Filter off the white solid, and concentrate the filtrate. Pass the residue through a short silica plug to obtain the pure 3-(bromomethyl)-8-methoxyquinoline.

References

  • Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis Source: NIH / PMC URL
  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics Source: WuXi AppTec / Chemistry - A European Journal URL
  • Total Synthesis of Nothapodytine B and (−)

Sources

Technical Support Center: Troubleshooting the Degradation of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Bromomethyl)-8-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper handling and analytical procedures, you can ensure the integrity of your starting material and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my 3-(Bromomethyl)-8-methoxyquinoline, from off-white to yellow/brown, after storing it for a few months. What could be the cause?

Discoloration is a common indicator of chemical degradation. For quinoline derivatives, this is often due to a combination of factors, including:

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate the homolytic cleavage of the C-Br bond in the bromomethyl group, leading to the formation of radical species. These reactive intermediates can then participate in a cascade of secondary reactions, resulting in colored impurities. Quinoline compounds, in general, are known to be light-sensitive, and aged samples often turn yellow and then brown upon exposure to light.

  • Oxidation: The quinoline ring system is susceptible to oxidation, which can be accelerated by exposure to air (atmospheric oxygen), trace metal impurities, or residual oxidizing agents from the synthesis process. Oxidation can lead to the formation of N-oxides or hydroxylated derivatives, which are often colored.

  • Hydrolysis: The bromomethyl group is a reactive benzylic bromide-like functional group. It is susceptible to nucleophilic attack by water (hydrolysis), especially if moisture is present in the storage container or solvent. This reaction would lead to the formation of 3-(Hydroxymethyl)-8-methoxyquinoline and hydrobromic acid (HBr). The liberated HBr can, in turn, catalyze further degradation.

Q2: My recent experiments using 3-(Bromomethyl)-8-methoxyquinoline have yielded inconsistent results and lower than expected product yields. Could this be related to the degradation of the starting material?

Absolutely. Inconsistent experimental outcomes and reduced yields are classic signs of starting material degradation. The reactive bromomethyl group is crucial for many synthetic transformations. If a portion of your 3-(Bromomethyl)-8-methoxyquinoline has degraded, the actual molar concentration of the active reagent is lower than what you have calculated based on the weighed mass. This directly impacts the stoichiometry of your reaction, leading to incomplete conversion and the formation of unexpected byproducts.

Q3: What are the primary degradation products I should be looking for?

Based on the chemical structure of 3-(Bromomethyl)-8-methoxyquinoline, the most probable degradation products are:

  • 3-(Hydroxymethyl)-8-methoxyquinoline: Formed via hydrolysis of the bromomethyl group.

  • 8-Methoxyquinoline-3-carbaldehyde: A potential oxidation product of the hydroxymethyl derivative.

  • Dimeric and Polymeric Impurities: Resulting from intermolecular reactions between the reactive bromomethyl group and the quinoline ring of another molecule.

  • Ring-Brominated Byproducts: While less likely under typical storage conditions, residual brominating agents from the synthesis could potentially lead to bromination on the quinoline ring itself, forming isomers like 5-bromo-3-(bromomethyl)-8-methoxyquinoline.

Q4: How can I properly store 3-(Bromomethyl)-8-methoxyquinoline to minimize degradation?

To ensure the long-term stability of 3-(Bromomethyl)-8-methoxyquinoline, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light In an amber or opaque container, stored in the darkProtects the compound from light-induced degradation (photolysis).
Container Tightly sealed, well-stoppered vialPrevents the ingress of moisture and air.
Q5: Are there any potential impurities from the synthesis of 3-(Bromomethyl)-8-methoxyquinoline that could affect its stability?

Yes, impurities from the synthesis can significantly impact the stability of the final product. The most common synthetic route to similar compounds involves the bromination of the corresponding methylquinoline. Potential impurities could include:

  • Unreacted 3-Methyl-8-methoxyquinoline: The starting material for the bromination reaction.

  • Di- and Poly-brominated Species: Over-bromination can lead to the formation of products with bromine on both the methyl group and the quinoline ring.

  • Isomeric Byproducts: Depending on the reaction conditions, bromination could occur at other positions on the quinoline ring. For instance, bromination of 8-methoxyquinoline often yields the 5-bromo derivative[1].

  • Residual Brominating Agents and Acids: Reagents like N-bromosuccinimide (NBS) or hydrobromic acid (HBr) can remain in trace amounts and catalyze degradation during storage.

Troubleshooting Guides

Problem 1: Visual Inspection Suggests Degradation (Color Change)

If you observe a change in the color of your compound, it is crucial to assess its purity before use.

Troubleshooting Workflow:

Caption: Workflow for addressing visual degradation of 3-(Bromomethyl)-8-methoxyquinoline.

Problem 2: Inconsistent Experimental Results or Low Yields

When facing reproducibility issues, verifying the integrity of your starting materials is a critical first step.

Troubleshooting Workflow:

G A 3-(Bromomethyl)-8-methoxyquinoline B 3-(Hydroxymethyl)-8-methoxyquinoline A->B Hydrolysis (H₂O) D Radical Intermediates A->D Photodegradation (Light) C 8-Methoxyquinoline-3-carbaldehyde B->C Oxidation E Polymeric Byproducts D->E Polymerization

Sources

Optimizing reaction conditions to prevent hydrolysis of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis and Maximizing Reaction Efficiency

Welcome to the technical support guide for 3-(Bromomethyl)-8-methoxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use as a synthetic intermediate. As a potent alkylating agent, its efficacy is often compromised by its susceptibility to hydrolysis. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and ensure reproducible success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of 3-(Bromomethyl)-8-methoxyquinoline.

Q1: What is 3-(Bromomethyl)-8-methoxyquinoline, and what is its primary mode of degradation?

A1: 3-(Bromomethyl)-8-methoxyquinoline is a heterocyclic organic compound used in organic synthesis, particularly for introducing the 8-methoxyquinoline-3-ylmethyl moiety to a target molecule. Its structure features a bromomethyl group attached to a quinoline core. This functional group makes it an effective alkylating agent. However, its primary mode of degradation is hydrolysis, where the bromomethyl group (-CH₂Br) reacts with water to form the corresponding alcohol, 3-(hydroxymethyl)-8-methoxyquinoline, and hydrogen bromide (HBr).

Q2: Why is this compound so susceptible to hydrolysis?

A2: The high reactivity of 3-(Bromomethyl)-8-methoxyquinoline stems from its structure as a benzylic bromide analogue. The C-Br bond is weakened because the carbon atom is adjacent to the aromatic quinoline ring system. Nucleophilic substitution at this benzylic position is rapid. The reaction can proceed via an SN1-like mechanism, where the departure of the bromide ion forms a resonance-stabilized benzylic carbocation. This intermediate is highly electrophilic and reacts readily with any available nucleophile, including water. Even in the absence of strong nucleophiles, trace amounts of water can lead to significant hydrolysis over time. The hydrolysis half-life of a similar compound, benzyl bromide, is estimated to be just 79 minutes at 25°C, highlighting the inherent instability of such structures in the presence of water[1].

Q3: What are the common signs of hydrolysis in my reaction?

A3: Several indicators may suggest that hydrolysis is occurring as a significant side reaction:

  • TLC/LC-MS Analysis: The most definitive sign is the appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate or a new peak in Liquid Chromatography-Mass Spectrometry (LC-MS) corresponding to the mass of the hydrolyzed product, 3-(hydroxymethyl)-8-methoxyquinoline.

  • Low Yields: Consistently low yields of your desired product, even when starting materials appear to be fully consumed, often point to the formation of side products like the hydrolysis alcohol.

  • pH Changes: The hydrolysis reaction produces hydrogen bromide (HBr), which can make the reaction mixture acidic. This pH drop can sometimes affect the stability of other reagents or the desired product.

  • Precipitation: The resulting alcohol may have different solubility properties than the starting material or the desired product, potentially leading to unexpected precipitation.

Q4: Is it advisable to store 3-(Bromomethyl)-8-methoxyquinoline in solution?

A4: It is strongly discouraged to store this compound in solution for extended periods, especially in protic or non-anhydrous solvents. Due to its propensity for hydrolysis and solvolysis, the reagent should be used immediately after preparing a solution. If storage is unavoidable, use a rigorously dried, non-polar, aprotic solvent (e.g., toluene, hexane) under an inert atmosphere (Nitrogen or Argon) at low temperatures (-20°C) and for the shortest possible duration. Always re-evaluate the purity of the material if it has been stored.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiments.

Observed Problem Potential Cause(s) Troubleshooting & Optimization Strategy
Low yield of desired product with a significant polar byproduct observed on TLC/LC-MS. Hydrolysis of the starting material. The most common issue is the presence of water in the reaction.1. Ensure Anhydrous Conditions: Use oven-dried glassware. Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through an activated alumina column). Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture[2].2. Solvent Choice: Switch to a non-polar, aprotic solvent like Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF). Avoid protic solvents such as alcohols or water[2].3. Reagent Purity: Ensure all reagents, including the amine/nucleophile and any bases, are anhydrous.
Reaction is sluggish or incomplete, and forcing conditions (heating) only increases byproduct formation. Inappropriate solvent or base. The solvent may not be sufficiently polar to facilitate the reaction, or the base may be too weak or contain water (e.g., NaOH pellets).1. Optimize Solvent: If the reaction is slow in non-polar solvents, switch to a polar aprotic solvent like anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN). These solvents can solvate the transition state without acting as a competing nucleophile.[3]2. Select a Suitable Base: Use a non-nucleophilic, anhydrous organic base like Diisopropylethylamine (DIPEA) or a strong, anhydrous inorganic base like proton sponge or powdered, anhydrous Potassium Carbonate (K₂CO₃).
Inconsistent results between different reaction runs. Variable amounts of moisture or impure starting material. Atmospheric humidity can change daily, affecting "anhydrous" setups. The 3-(Bromomethyl)-8-methoxyquinoline may have degraded upon storage.1. Standardize Procedures: Implement a strict, standardized protocol for drying solvents and glassware for every run.2. Verify Reagent Quality: Use freshly acquired or purified 3-(Bromomethyl)-8-methoxyquinoline. If the material is old, verify its purity by NMR or LC-MS before use. Store the solid reagent in a desiccator, sealed tightly, and protected from light.
Formation of multiple unidentified side products. Decomposition at high temperatures. Benzylic bromides can be thermally sensitive, leading to decomposition or undesired side reactions at elevated temperatures[4].1. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature before attempting to heat the reaction.2. Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions.
Part 3: Visualizing the Competing Reaction Pathways

Understanding the chemical pathways is crucial for optimizing your experiment. The following diagram illustrates the desired nucleophilic substitution pathway versus the undesired hydrolysis pathway that leads to product loss.

G sub 3-(Bromomethyl)-8-methoxyquinoline + Nucleophile (Nu⁻) water H₂O (Water) intermediate Resonance-Stabilized Benzylic Carbocation sub->intermediate Sₙ1 Pathway Initiation (Favored by polar/protic solvent) product Desired Product (R-Nu) sub->product Desired Sₙ2 Pathway (Aprotic Conditions) intermediate->product Nu⁻ Attack hydrolysis Hydrolysis Byproduct (R-OH) intermediate->hydrolysis H₂O Attack

Caption: Competing reaction pathways for 3-(Bromomethyl)-8-methoxyquinoline.

This diagram shows that under ideal (aprotic) conditions, the nucleophile directly substitutes the bromide (Desired SN2 Pathway). However, in the presence of water or protic solvents, the reaction can proceed via a carbocation intermediate (SN1 Pathway), which can then be attacked by either the intended nucleophile or water, the latter leading to the undesired hydrolysis byproduct.

Part 4: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for a general nucleophilic substitution reaction, emphasizing the critical points for preventing hydrolysis.

Objective: To perform an N-alkylation of a primary amine with 3-(Bromomethyl)-8-methoxyquinoline.

Materials:

  • 3-(Bromomethyl)-8-methoxyquinoline (fresh, high purity)

  • Primary amine (anhydrous)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered and oven-dried

  • Anhydrous Acetonitrile (ACN)

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, needles, and a nitrogen or argon line setup

Procedure:

  • Glassware and System Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble the reaction flask, condenser (if heating), and gas inlet/outlet under a positive flow of inert gas (N₂ or Ar). Maintain this inert atmosphere throughout the entire setup and reaction.

  • Reagent Addition:

    • To the reaction flask, add the primary amine (1.0 eq) and anhydrous, powdered K₂CO₃ (2.0 eq).

    • Add anhydrous ACN via a dry syringe to create a stirrable suspension.

    • In a separate, dry vial, dissolve 3-(Bromomethyl)-8-methoxyquinoline (1.1 eq) in a minimal amount of anhydrous ACN.

  • Reaction Execution:

    • Stir the amine suspension at room temperature for 10-15 minutes.

    • Slowly add the solution of 3-(Bromomethyl)-8-methoxyquinoline to the reaction flask dropwise via a syringe over 10 minutes. An exothermic reaction may be observed. Use an ice bath to maintain the desired temperature if necessary.

    • Allow the reaction to stir at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.

    • The reaction is complete when the starting bromomethyl compound is no longer visible. Avoid unnecessarily long reaction times to minimize potential side reactions.

  • Workup and Purification:

    • Once the reaction is complete, filter the solid K₂CO₃ and rinse the solid with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM) and wash with brine (saturated NaCl solution) to remove residual polar impurities. Washing with brine instead of pure water minimizes contact with a low ionic strength aqueous phase, reducing the risk of hydrolysis of any unreacted starting material[2].

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel.

References
  • PIMS spectra recorded during the decomposition of benzyl bromide at... - ResearchGate. Available at: [Link]

  • Benzyl bromide - Grokipedia. Available at: [Link]

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]

  • Benzylic bromination-acetoxylation of toluenes by bromide ion-catalyzed thermal decomposition of peroxydisulfate in acetic acid in the presence of acetate ions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Benzylic bromination-acetoxylation of toluenes by bromide ion-catalyzed thermal decomposition of peroxydisulfate in acetic acid - American Chemical Society. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. Available at: [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. Available at: [Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Available at: [Link]

  • 3-Bromo-8-methoxyquinoline | 103030-27-9 - Pharmaffiliates. Available at: [Link]

  • 3-Bromo-8-methoxyquinoline | 103030-27-9 - SigmaAldrich.cn. Available at: [Link]

Sources

Technical Support Center: Purification and Recrystallization of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and purification of halogenated quinoline intermediates. 3-(Bromomethyl)-8-methoxyquinoline is a highly valuable building block in medicinal chemistry, but its synthesis—typically via Wohl-Ziegler radical bromination of 3-methyl-8-methoxyquinoline—presents specific purification bottlenecks.

The primary challenges are over-bromination (yielding the dibromomethyl derivative) and electrophilic ring bromination (due to the strongly electron-donating 8-methoxy group). This guide provides field-proven causality, troubleshooting strategies, and self-validating protocols to ensure high-purity isolation of your target compound.

Mechanistic Bottlenecks & Reaction Pathways

To purify a compound effectively, you must first understand the causality behind its impurities. The 8-methoxy group strongly activates the quinoline ring, specifically directing electrophilic attack to the C-5 position[1]. If radical conditions are not strictly maintained, trace molecular bromine ( Br2​ ) will trigger rapid ring bromination[2],[3].

ReactionPathway SM 3-Methyl-8-methoxyquinoline (Starting Material) Conditions NBS, Initiator (AIBN/BPO) Heat / Light SM->Conditions Target 3-(Bromomethyl)-8-methoxyquinoline (Target Product) Conditions->Target Ideal Radical Pathway Imp2 5-Bromo- Ring Impurity (Electrophilic Substitution) Conditions->Imp2 Trace Br2 (Ionic) Imp1 3-(Dibromomethyl)- Impurity (Over-bromination) Target->Imp1 Excess NBS / Time

Fig 1. Mechanistic pathways of 3-methyl-8-methoxyquinoline bromination and impurity formation.

FAQ: Troubleshooting Reaction & Impurity Profiles

Q1: I am seeing a significant amount of the dibromomethyl impurity. How do I remove it?

  • Causality: Radical bromination is a chain reaction. Even after the monobrominated product forms, the remaining benzylic proton is still susceptible to radical abstraction. Excess N-Bromosuccinimide (NBS) or prolonged heating pushes the equilibrium toward the dibromomethyl derivative.

  • Solution: Chromatographic separation is notoriously difficult because the Rf​ values of mono- and dibrominated species are nearly identical. The most scientifically sound approach is preventative: use 0.90–0.95 equivalents of NBS. It is far easier to separate unreacted starting material via recrystallization than it is to remove the dibromo impurity.

Q2: My NMR shows an altered aromatic region, indicating a side product. What happened?

  • Causality: The strongly electron-donating 8-methoxy group activates the C-5 position of the quinoline ring[1]. If your reaction setup contains trace moisture, NBS degrades to generate molecular bromine ( Br2​ ). This shifts the reaction from a radical pathway to an electrophilic aromatic substitution pathway, yielding 5-bromo-3-(bromomethyl)-8-methoxyquinoline[2].

  • Solution: Ensure strictly anhydrous conditions. Use dry, non-polar solvents (like CCl4​ or PhCF3​ ) and verify your argon/nitrogen line is dry. If the 5-bromo impurity has already formed, recrystallization will not suffice; you must perform silica gel column chromatography (Hexane/EtOAc) before attempting crystallization.

Recrystallization Solvent Matrix

Choosing the right solvent system is critical. The quinoline nitrogen provides hydrogen-bond accepting capability, while the bromomethyl group adds lipophilicity. Recrystallization from ethanol or ethanol-based mixtures is a field-proven standard for isolating bromomethylquinolines in high purity[4],[5].

Solvent SystemVolume RatioYield RecoveryPurityMechanistic Rationale & Notes
Absolute Ethanol (EtOH) N/A75–80%>98%Excellent temperature-dependent solubility curve. The polar protic nature solvates polar impurities (like succinimide) while the target crystallizes upon cooling[4].
Isopropanol (IPA) N/A85–90%~95%Lower solubility at room temp than EtOH. Good for maximizing yield on industrial scale-ups[6], but may co-precipitate trace dibromo impurities.
Ethyl Acetate / Hexane 1:3 to 1:570–75%>99%Ideal for highly impure crude mixtures. The target is highly soluble in EtOAc; slow addition of hexane forces selective precipitation of the monobromo product.
Dichloromethane / EtOH 1:480–85%>97%Useful if the crude is highly crystalline but traps solvent. Dissolve in minimal DCM, add EtOH, and boil off DCM to induce crystallization[4].
Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each phase includes an analytical checkpoint to ensure the physical chemistry of the separation is functioning as intended.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Succinimide + Tars) Wash Aqueous Wash (NaHCO3 / Brine) Removes Succinimide & HBr Crude->Wash Silica Silica Plug Filtration Removes Polymeric Tars Wash->Silica Cryst Hot Recrystallization (Absolute Ethanol) Silica->Cryst Pure Pure 3-(Bromomethyl)-8-methoxyquinoline Cryst->Pure

Fig 2. Step-by-step purification workflow for isolating 3-(Bromomethyl)-8-methoxyquinoline.

Step 1: Quench and Aqueous Extraction
  • Cool the crude reaction mixture to 0°C. Filter off the precipitated succinimide via vacuum filtration.

  • Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3​ ( 3×20 mL) to neutralize trace HBr.

  • Validation Checkpoint: Test the pH of the final aqueous wash. It must be slightly basic (pH ~8). If acidic, HBr is still present and will degrade the product during concentration.

  • Wash with brine, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure (Water bath <40°C to prevent thermal degradation).

Step 2: Silica Plug Filtration (Optional but Recommended)
  • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).

  • Pass the solution through a 2-inch pad of silica gel using 10% EtOAc in Hexanes.

  • Causality: This step does not separate the dibromo impurity, but it strips out baseline polymeric tars that inhibit crystal lattice formation during the next step.

Step 3: Recrystallization
  • Transfer the semi-solid crude to a round-bottom flask.

  • Add boiling Absolute Ethanol (approx. 3–4 mL per gram of crude) until complete dissolution is achieved.

  • Allow the flask to cool slowly to room temperature undisturbed. Do not agitate. Slow cooling allows the target molecules to form a highly ordered crystal lattice, systematically excluding the dibromomethyl and starting material impurities.

  • Once at room temperature, chill in an ice bath (0–5°C) for 2 hours to maximize yield.

  • Filter via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

Step 4: Analytical Validation ( 1 H NMR)
  • Target Confirmation: The diagnostic monobromomethyl ( −CH2​Br ) group will appear as a sharp singlet integrating to 2H around 4.6 – 4.8 ppm in CDCl3​ .

  • Impurity Check: Look for a singlet integrating to 1H around 6.8 – 7.0 ppm . The presence of this peak confirms contamination by the 3-(dibromomethyl) impurity. If present >5%, a second recrystallization from EtOAc/Hexane is required.

References
  • Title: Bis-(quinolin-8-ylmethyl)-substituted Diaza-18-crown-6: Synthesis and Metal Ion Complexation Properties Source: DTIC URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL: [Link]

  • Source: Google Patents (CN102775347A)
  • Title: Preparation method of 4-bromomethylquinoline-2(H)

Sources

Reducing polybrominated byproducts and impurities in 3-(Bromomethyl)-8-methoxyquinoline preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 3-(bromomethyl)-8-methoxyquinoline. The conversion of 3-methyl-8-methoxyquinoline to its mono-brominated derivative is a critical transformation in drug development. However, the electron-rich 8-methoxyquinoline system is highly susceptible to electrophilic aromatic substitution, and the benzylic methyl group is prone to over-bromination.

This guide provides root-cause analyses, mechanistic troubleshooting, and validated protocols to help you achieve high mono-selectivity and eliminate polybrominated impurities.

Section 1: Mechanistic Root Cause Analysis

To eliminate impurities, we must first understand the competing reaction pathways. The direct bromination of 3-methyl-8-methoxyquinoline typically employs the Wohl-Ziegler reaction using N-bromosuccinimide (NBS)[1]. This reaction relies on a radical chain mechanism where NBS provides a low, steady-state concentration of molecular bromine (Br₂).

  • Polybromination (The Over-Reaction): Once the desired mono-bromide is formed, the remaining benzylic protons are still susceptible to radical abstraction. If the local concentration of Br₂ or NBS is too high, or if excess thermal energy is applied, a second radical abstraction occurs rapidly, yielding the 3-(dibromomethyl)-8-methoxyquinoline impurity[2].

  • Ring Bromination (The Ionic Pathway): The 8-methoxy group strongly activates the quinoline ring. If moisture is present in the reaction, NBS hydrolyzes to form HBr and Br₂, shifting the mechanism from a radical pathway to an ionic electrophilic pathway (SₙAr). This results in ring-brominated byproducts (e.g., 5-bromo-3-methyl-8-methoxyquinoline)[3].

Mechanism Substrate 3-Methyl-8-methoxyquinoline Radical Benzylic Radical Intermediate (Initiated by AIBN/Light) Substrate->Radical NBS / Initiator (Radical Pathway) Ring Ring-Brominated Impurity (Electrophilic Pathway) Substrate->Ring Excess Br2 / Acid (Ionic Pathway) Mono 3-(Bromomethyl)-8-methoxyquinoline (Desired Product) Radical->Mono Br• transfer Di 3-(Dibromomethyl)-8-methoxyquinoline (Impurity) Mono->Di Excess NBS / High Temp

Mechanistic divergence in the bromination of 3-methyl-8-methoxyquinoline.

Section 2: Troubleshooting FAQs

Q1: My reaction yields 15-20% of the dibrominated product. How can I suppress this? A: Dibromination is primarily a function of stoichiometry and instantaneous reagent concentration[2]. To suppress it:

  • Strict Stoichiometry: Limit NBS to exactly 1.0 to 1.05 equivalents.

  • Slow Addition: Do not add NBS all at once. Add it in small portions or use a continuous flow setup to keep the instantaneous concentration of the brominating agent as low as possible.

  • Temperature Control: Lower the reaction temperature. While radical initiation requires energy, excessive heat (e.g., refluxing in high-boiling solvents) accelerates the secondary over-bromination step.

Q2: I am seeing impurities with bromine on the quinoline ring instead of the methyl group. What went wrong? A: Your reaction has crossed over into the ionic electrophilic bromination pathway[3]. This happens when the radical chain is poorly initiated or when trace moisture generates excess HBr/Br₂. Ensure strictly anhydrous conditions (dry solvents, argon/nitrogen atmosphere) and use a reliable radical initiator (like AIBN) or visible light irradiation to strongly favor the radical pathway.

Q3: Is there a synthetic route that guarantees 0% polybromination? A: Yes. If direct Wohl-Ziegler bromination cannot meet your purity specifications, you must change the synthetic logic. Convert the starting material to 3-(hydroxymethyl)-8-methoxyquinoline (via oxidation to an aldehyde/ester and subsequent reduction). The resulting alcohol can then be converted to the mono-bromide using the Appel reaction (CBr₄/PPh₃)[4] or Phosphorus Tribromide (PBr₃)[5]. Because these reactions proceed via a closed-shell polar Sₙ2 mechanism rather than an open-shell radical process, polybromination is mechanistically impossible[6].

Section 3: Experimental Protocols

Protocol A: Optimized Wohl-Ziegler Radical Bromination (Direct Route)

This protocol is designed to maximize mono-selectivity by controlling NBS concentration and utilizing photochemical initiation.

  • Preparation: Dissolve 3-methyl-8-methoxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) or chlorobenzene to achieve a 0.1 M concentration. Purge the flask with argon for 10 minutes to remove oxygen.

  • Initiation: Add AIBN (0.05 eq) to the solution and begin irradiation with a blue LED (450 nm) or standard UV light source.

  • Controlled Addition: Suspend freshly recrystallized NBS (1.05 eq) in anhydrous DCM. Add this suspension dropwise via a syringe pump over 2 hours at 25 °C.

  • Monitoring & Quenching: Monitor strictly by LC-MS. Quench the reaction with saturated aqueous sodium thiosulfate immediately upon consumption of the starting material to destroy unreacted NBS and prevent dibromination.

  • Self-Validation Step: Analyze the crude mixture via LC-MS. A successful run will show the [M+H]+ peak for the mono-bromide without the characteristic +78 Da mass shift indicative of the dibrominated impurity.

Protocol B: The "Zero-Polybromination" Appel Reaction (Indirect Route)

Use this protocol for applications requiring ultra-high purity (>99.5% mono-bromide) where radical methods fail.

  • Preparation: Dissolve 3-(hydroxymethyl)-8-methoxyquinoline (1.0 eq) and Triphenylphosphine (PPh₃, 1.25 eq) in anhydrous DCM at 0 °C under an argon atmosphere[4].

  • Activation: Dissolve Carbon Tetrabromide (CBr₄, 1.25 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. The reaction is thermodynamically driven by the formation of the strong P=O bond in the triphenylphosphine oxide byproduct[6].

  • Self-Validation Step: TLC (Hexanes/Ethyl Acetate) should reveal complete consumption of the highly polar alcohol starting material and the appearance of a single, less polar spot corresponding to the alkyl bromide.

  • Workup: Concentrate the mixture under reduced pressure. Precipitate the triphenylphosphine oxide by adding cold diethyl ether, filter through a celite pad, and purify the filtrate by short-path column chromatography.

Section 4: Quantitative Data Comparison

The following table summarizes the causal relationship between experimental conditions and the resulting product distribution, highlighting the superiority of controlled addition and indirect routes for purity.

Synthetic RouteReagents & ConditionsMono-bromide Yield (%)Di-bromide Impurity (%)Ring-Brominated Impurity (%)
Direct (Batch) 1.2 eq NBS, AIBN, Reflux, 4h65.018.55.0
Direct (Optimized) 1.05 eq NBS, Light, 25 °C, Slow Add82.5< 3.0< 1.0
Indirect (Appel) CBr₄, PPh₃, DCM, 0 °C to RT91.00.0 (Impossible)0.0
Indirect (PBr₃) PBr₃, THF, 0 °C88.00.0 (Impossible)< 1.0

Section 5: References

Sources

Overcoming low solubility issues of 3-(Bromomethyl)-8-methoxyquinoline in polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Bromomethyl)-8-methoxyquinoline . As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering dissolution failures, unexpected precipitation, or degradation when handling this specific building block in polar organic solvents.

This center abandons generic advice in favor of mechanistic causality, providing you with field-proven, self-validating protocols to rescue your workflows.

Part 1: The Causality of Dissolution Failures (Expertise & Experience)

When researchers report that 3-(Bromomethyl)-8-methoxyquinoline has "low solubility" in polar aprotic solvents (like Acetonitrile or DMF), they are often misdiagnosing a chemical degradation event as a physical solubility limit.

This molecule possesses a dual nature: an electron-rich, nucleophilic quinoline nitrogen (enhanced by the 8-methoxy group) and a highly electrophilic, reactive bromomethyl group[1]. When you attempt to force dissolution by applying heat in a polar solvent, you provide the activation energy for intermolecular self-alkylation . The nitrogen of one molecule attacks the bromomethyl carbon of another via an SN2 mechanism, rapidly forming an insoluble poly-quaternary ammonium polymer.

You are not failing to dissolve the compound; you are actively polymerizing it. Understanding this causality is the key to mastering its handling.

Part 2: Visual Troubleshooting Workflow

G Start Low Solubility of 3-(Bromomethyl)-8-methoxyquinoline CheckSolvent Evaluate Solvent Polarity & Type Start->CheckSolvent Protic Polar Protic (e.g., MeOH, EtOH) CheckSolvent->Protic Aprotic Polar Aprotic (e.g., MeCN, DMF, DMSO) CheckSolvent->Aprotic Risk1 Risk: Solvolysis (Ether formation) Protic->Risk1 Risk2 Risk: Self-Alkylation / Kornblum Oxidation Aprotic->Risk2 Action1 Switch to Aprotic or Use Co-solvent (THF) Risk1->Action1 Action2 Protonate Quinoline Nitrogen (Form stable salt) Risk2->Action2 Chemical Fix Action3 Cold Sonication (<20°C) Strictly Avoid Heat! Risk2->Action3 Physical Fix

Troubleshooting workflow for 3-(Bromomethyl)-8-methoxyquinoline solubility.

Part 3: Solvent Compatibility & Risk Matrix

To select the right solvent, you must balance dielectric constant (ε) with chemical inertness. Below is a synthesized data table evaluating common polar organic solvents for this specific compound[2].

SolventDielectric Constant (ε)Solubility PotentialDegradation Risk (25°C)Mechanism of InstabilityRecommended Action
DMSO 46.7HighHighKornblum OxidationAvoid entirely; or use immediately at <20°C
DMF 36.7HighModerateAmine SubstitutionUse only fresh, amine-free solvent
Acetonitrile 37.5ModerateLow-ModerateSelf-Alkylation (if heated)Best aprotic choice; use cold sonication
Methanol 32.7ModerateHighSolvolysis (Etherification)Avoid for stock solutions
THF 7.5ModerateLowNoneExcellent co-solvent to boost solubility

Part 4: Frequently Asked Questions (FAQs)

Q1: I attempted to dissolve the compound in Acetonitrile using a warm water bath. The solution turned yellow and a precipitate formed. Why did its solubility decrease? A1: The compound did not precipitate due to low solubility; it degraded. Benzylic bromides are highly susceptible to degradation, and a indicates this breakdown[3]. Heating accelerated the intermolecular SN2 self-alkylation mentioned earlier. Solution: Never apply heat. If agitation is required to break down the crystal lattice, rely strictly on cold sonication (<20°C).

Q2: I need to use a polar protic solvent like Methanol for my downstream assay. How do I prevent degradation? A2: Polar protic solvents are nucleophilic. Methanol will attack the bromomethyl group via solvolysis, yielding 3-(methoxymethyl)-8-methoxyquinoline and hydrobromic acid. Solution: Utilize a co-solvent strategy[2]. Dissolve your compound in a non-nucleophilic solvent like THF first, and spike it into your methanolic assay buffer immediately prior to initiating the experiment to minimize the degradation window.

Q3: How can I safely maximize the concentration of 3-(Bromomethyl)-8-methoxyquinoline in polar aprotic solvents without heating? A3: By chemically masking the nucleophilicity of the quinoline nitrogen. If your downstream application tolerates mildly acidic conditions, you can add a stoichiometric amount of a non-nucleophilic acid. This protonates the nitrogen, forming a quinolinium salt. This salt is inherently more soluble in polar solvents due to its ionic character, and the protonated nitrogen can no longer participate in self-alkylation. See Protocol 1 below.

Part 5: Experimental Protocols

Protocol 1: Acid-Mediated Solubilization and Stabilization (Self-Validating System)

Objective: To achieve high-concentration dissolution in polar aprotic solvents while preventing intermolecular SN2 self-alkylation. Mechanism: Protonation of the quinoline ring neutralizes its lone pair, halting polymerization while boosting ionic solubility.

  • Preparation: Weigh 100 mg of 3-(Bromomethyl)-8-methoxyquinoline into a dry, amber glass vial.

  • Acidification: Add exactly 1.05 molar equivalents of anhydrous Methanesulfonic acid (MSA) or HCl in dioxane directly to the solid powder.

  • Solvent Addition: Add 1.0 mL of Acetonitrile (MeCN) or THF.

  • Agitation: Vortex gently for 60 seconds at room temperature. Do not heat.

  • Self-Validation Check: Prepare a parallel control vial without the acid. After 24 hours at room temperature, the acid-stabilized solution will remain optically clear and colorless. The control vial will exhibit a distinct and precipitate formation[3], validating that the "solubility limit" was actually a degradation threshold that you have successfully bypassed.

Protocol 2: Isothermal Shake-Flask Solubility Determination

Objective: To accurately quantify the thermodynamic solubility limit without inducing thermal degradation[4].

  • Saturation: Add an excess amount of 3-(Bromomethyl)-8-methoxyquinoline to 2.0 mL of the target solvent in a temperature-controlled vial set strictly to 20°C.

  • Equilibration: Use a cold ultrasonic bath (sonication) for 30 minutes, followed by orbital shaking for 4 hours. Causality Note: Shaking at 20°C instead of heating prevents the kinetic activation of self-alkylation.

  • Phase Separation: Allow the suspension to settle for 2 hours. Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Filtration & Analysis: Filter the supernatant through a 0.22 µm PTFE syringe filter. Dilute immediately into a highly acidic quenching buffer (e.g., 0.1% TFA in water/MeCN) to halt any potential reactions, and analyze via HPLC-UV against a standard calibration curve[4].

References

  • PubChem. "3-(Bromomethyl)quinoline." National Center for Biotechnology Information. URL:[Link]

  • Jinjing Chemical. "What is the solubility of quinoline in different solvents for antimalarial formulations?" Jinjing Chemical Blog. URL:[Link]

Sources

Stabilizing highly reactive 3-(Bromomethyl)-8-methoxyquinoline intermediates in multi-step synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 3-(Bromomethyl)-8-methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this highly reactive yet synthetically valuable intermediate. Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with its synthesis, stabilization, and downstream use, ensuring the integrity and success of your multi-step synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What makes 3-(Bromomethyl)-8-methoxyquinoline so reactive and unstable?

The high reactivity stems from its structure as a benzylic bromide. The carbon-bromine bond is weakened because the resulting benzylic carbocation (if the bromine leaves) or benzylic radical is resonance-stabilized by the adjacent quinoline ring system.[1][2] This makes the bromine an excellent leaving group for nucleophilic substitution reactions but also renders the molecule susceptible to decomposition, self-reaction (polymerization), and other side reactions, particularly at elevated temperatures or upon exposure to light and moisture.

Q2: What is the most common method for synthesizing this intermediate?

The standard and most direct method is the Wohl-Ziegler bromination of 3-methyl-8-methoxyquinoline.[3][4][5] This reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.[4][5][6]

Q3: Can I isolate and store 3-(Bromomethyl)-8-methoxyquinoline?

While technically possible, it is highly discouraged . Due to its inherent instability, this intermediate is prone to rapid degradation, often observed as discoloration (yellow to brown/black) and polymerization.[7] The most successful and reliable synthetic strategies involve the in situ generation and immediate use of the intermediate in the subsequent reaction step without isolation.

Q4: What are the primary signs of degradation?

The most common signs of degradation are:

  • Discoloration: The reaction mixture or isolated product darkens, often turning yellow, brown, or even black.[7]

  • Polymerization: Formation of an insoluble, tar-like substance in the reaction flask.

  • Multiple Spots on TLC: Thin-layer chromatography analysis shows multiple product spots, indicating the formation of various byproducts.

  • Loss of Potency: Inconsistent or low yields in subsequent reactions are a classic indicator that the intermediate has degraded.[7]

Troubleshooting Guide: Synthesis & Handling

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: The Wohl-Ziegler bromination of my 3-methyl-8-methoxyquinoline is low-yielding or fails completely.
  • Probable Cause 1: Ineffective Radical Initiation. The Wohl-Ziegler reaction is a radical chain reaction that requires proper initiation.[5][6]

    • Solution: Ensure your radical initiator (AIBN or BPO) is fresh; initiators can degrade over time. Initiate the reaction with gentle heating (reflux) or photochemical stimulation (e.g., a sunlamp or a household compact fluorescent lamp).[4][8] The start of the reaction is often indicated by more vigorous boiling as the reaction is exothermic.[9]

  • Probable Cause 2: Incorrect Solvent Choice. The solvent plays a critical role. While carbon tetrachloride (CCl₄) is classic, its toxicity is a major concern.[4] Other solvents can interfere with the radical mechanism.

    • Solution: The solvent must be stable under free-radical conditions.[3] Acetonitrile or trifluorotoluene are effective and safer alternatives to CCl₄.[4][6] Avoid solvents with weak C-H bonds that can be attacked by radicals.

  • Probable Cause 3: Presence of Radical Inhibitors. Trace impurities in the starting material or solvent (e.g., antioxidants) can quench the radical chain reaction.

    • Solution: Use freshly distilled solvent and ensure the purity of your 3-methyl-8-methoxyquinoline starting material. If impurities are suspected, passing the solvent through a plug of alumina may help.

Issue 2: My reaction mixture turns dark brown or black during the bromination or subsequent step.
  • Probable Cause: Decomposition and/or Polymerization of the Product. This is the most common issue and a clear sign of product instability. The highly reactive benzylic bromide can react with itself or other species in the mixture, especially at elevated temperatures or during prolonged reaction times.

    • Solution 1: Strict Temperature Control. Maintain the lowest possible temperature that allows the reaction to proceed. For the subsequent nucleophilic substitution, it is often beneficial to cool the crude bromination mixture to 0 °C or below before adding the nucleophile.[10]

    • Solution 2: Immediate In Situ Use. The most effective strategy is to use the generated 3-(Bromomethyl)-8-methoxyquinoline immediately without any workup or isolation. After the bromination is complete (as monitored by TLC), filter off the succinimide byproduct and add the crude filtrate directly to the next reaction mixture.[4]

    • Solution 3: Minimize Reaction Time. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed to the next step without delay. Over-extending the reaction time increases the likelihood of byproduct formation.[11]

Issue 3: My subsequent nucleophilic substitution reaction gives a complex mixture of products.
  • Probable Cause 1: Competing SN1 and SN2 Pathways. The benzylic nature of the substrate allows for both SN1 (via a stabilized carbocation) and SN2 (direct displacement) mechanisms.[12][13] Polar, protic solvents can favor the SN1 pathway, which may lead to side reactions like solvolysis or rearrangements.

    • Solution: To favor the SN2 pathway and achieve a cleaner reaction, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile for the substitution step.[13] These solvents solvate the cation but not the nucleophile, increasing its reactivity for direct displacement.

  • Probable Cause 2: Base-Induced Elimination/Decomposition. If the nucleophile is basic, it can cause elimination (to form a quinoline-derived exocyclic methylene compound) or other decomposition pathways.

    • Solution: If using a basic nucleophile, add it slowly at low temperature (e.g., 0 °C or -10 °C).[10] Consider using a non-nucleophilic base (if a base is required to deprotonate the nucleophile) and adding the electrophile (your bromomethylquinoline) to the pre-formed nucleophile.

Issue 4: I am observing bromination on the quinoline ring itself, not just the methyl group.
  • Probable Cause: Ionic Bromination Pathway. The Wohl-Ziegler reaction is designed to keep the concentration of molecular bromine (Br₂) very low to favor the radical pathway.[4][6] If HBr is allowed to build up, it can react with NBS to generate Br₂, which can then act as an electrophile and attack the electron-rich quinoline ring, especially at the C5 and C7 positions.[11][14]

    • Solution 1: Use High-Purity NBS. Old or impure NBS can contain excess Br₂ or HBr. Recrystallizing NBS from water can improve its purity.

    • Solution 2: Ensure Anhydrous Conditions. Water can promote the formation of HBr. Ensure your solvent and glassware are thoroughly dry.

    • Solution 3: Consider a Mild Base. In some cases, adding a non-nucleophilic, acid-scavenging base like calcium carbonate can prevent the buildup of HBr, though this must be optimized carefully.

Recommended Protocols & Data

Protocol 1: In Situ Generation and Use of 3-(Bromomethyl)-8-methoxyquinoline

This protocol details the synthesis via Wohl-Ziegler bromination and immediate subsequent use in a nucleophilic substitution.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-methyl-8-methoxyquinoline (1.0 equiv).

  • Reagent Addition: Add anhydrous acetonitrile (or an alternative solvent, see table below) to create a ~0.2 M solution. Add N-Bromosuccinimide (NBS) (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC, observing the disappearance of the starting material. The reaction is typically complete within 1-3 hours. The solid succinimide byproduct will be seen floating on the surface.[4][9]

  • Cooling & Filtration: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath to 0 °C.

  • Immediate Use: In a separate flask, prepare your nucleophile (e.g., a phenol and a non-nucleophilic base like K₂CO₃ in anhydrous DMF).

  • Transfer: Filter the cold reaction mixture through a sintered glass funnel to remove the succinimide. Without concentrating, add the crude filtrate containing the 3-(Bromomethyl)-8-methoxyquinoline directly and dropwise to the prepared nucleophile solution at 0 °C.

  • Substitution Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

  • Workup: Perform a standard aqueous workup to quench the reaction and isolate the final product.

Data Summary: Solvent Effects on Stability

The choice of solvent is critical for both the bromination step and the stability of the resulting intermediate.

SolventPolarityTypeSuitability for BrominationImpact on Intermediate Stability
Carbon Tetrachloride (CCl₄)Non-polarAproticExcellent (Classic Choice)[4]Good, minimizes SN1 pathways
Acetonitrile (MeCN)PolarAproticGood, safer alternative[6]Moderate, may allow some SN1
Dichloromethane (DCM)PolarAproticFair, potential for side reactionsPoor, promotes decomposition
Tetrahydrofuran (THF)PolarAproticPoor, reactive towards radicalsPoor, can react with intermediate
Water, Alcohols (e.g., MeOH)PolarProticUnsuitableVery Poor, leads to solvolysis

Visualized Workflows & Logic

Diagram 1: In Situ Synthesis Workflow

This diagram illustrates the recommended experimental sequence for synthesizing and using the reactive intermediate without isolation.

G cluster_synthesis Part 1: Bromination (In Situ Generation) cluster_use Part 2: Nucleophilic Substitution A 1. Combine 3-methyl-8-methoxyquinoline, NBS, and AIBN in Acetonitrile B 2. Heat to Reflux (Monitor by TLC) A->B C 3. Cool Reaction to 0 °C B->C E 5. Filter crude bromination mixture (remove succinimide) C->E Transfer for Immediate Use D 4. Prepare Nucleophile (Nu⁻) in separate flask at 0 °C F 6. Add crude filtrate dropwise to Nucleophile solution E->F G 7. Stir and warm to RT (Monitor by TLC) F->G H 8. Aqueous Workup & Purification G->H

Caption: Workflow for in situ generation and reaction.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues encountered during the synthesis.

G Start Problem Observed LowYield Low Yield / No Reaction Start->LowYield DarkMixture Mixture Turned Black/Brown Start->DarkMixture SideProducts Multiple Side Products on TLC Start->SideProducts Cause_Initiator Cause: Bad Initiator? LowYield->Cause_Initiator Cause_Inhibitor Cause: Radical Inhibitor? LowYield->Cause_Inhibitor Cause_Temp Cause: Temperature Too High? DarkMixture->Cause_Temp Cause_Time Cause: Reaction Time Too Long? DarkMixture->Cause_Time Cause_RingBrom Cause: Ring Bromination? SideProducts->Cause_RingBrom Cause_SN1 Cause: Competing SN1 Pathway? SideProducts->Cause_SN1 Sol_Initiator Solution: Use Fresh Initiator & Ensure Reflux/Light Cause_Initiator->Sol_Initiator Yes Sol_Inhibitor Solution: Purify Starting Materials/Solvent Cause_Inhibitor->Sol_Inhibitor Yes Sol_TempTime Solution: Use Low Temp & Immediate In Situ Quench Cause_Temp->Sol_TempTime Yes Cause_Time->Sol_TempTime Yes Sol_RingBrom Solution: Use Pure NBS & Anhydrous Conditions Cause_RingBrom->Sol_RingBrom Yes Sol_SN1 Solution: Use Polar Aprotic Solvent for Substitution Cause_SN1->Sol_SN1 Yes

Caption: Decision tree for troubleshooting common synthetic issues.

References

  • Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chem-Station International Edition. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Retrieved from [Link]

  • Çakmak, O., & Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]

  • Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]

  • Grokipedia. Wohl–Ziegler bromination. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting information for - Rsc.org. Retrieved from [Link]

  • Pramanik, A., et al. (2025, January 4). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Retrieved from [Link]

  • Elsevier. (2024, March 20). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • WikiDoc. (2012, September 6). Wohl-Ziegler reaction. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]

  • Reddy, T. R., et al. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

Sources

Validation & Comparative

In-Depth Comparison Guide: HPLC Method Validation for the Purity Analysis of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the analytical control of these precursors becomes paramount. 3-(Bromomethyl)-8-methoxyquinoline is a highly reactive, bifunctional building block. Its dual nature—combining a basic quinoline ring with an electrophilic bromomethyl group—presents unique chromatographic challenges.

This guide objectively compares stationary phase alternatives for the purity analysis of this compound, details a self-validating High-Performance Liquid Chromatography (HPLC) protocol, and outlines a rigorous validation framework grounded in the latest regulatory standards.

Chemical Context & Mechanistic Challenges

To design a robust analytical method, we must first understand the causality behind the analyte's behavior:

  • Silanol Interactions (Peak Tailing): The quinoline nitrogen is basic. At a neutral pH, it engages in secondary ion-exchange interactions with uncapped, ionized silanols on standard silica-based columns, resulting in severe peak tailing[1].

  • Solvolytic Degradation (Sample Instability): The bromomethyl group is an active alkylating agent. If exposed to protic solvents (like water or methanol) during sample preparation, it rapidly undergoes solvolysis (hydrolysis or methanolysis) to form 3-(hydroxymethyl)-8-methoxyquinoline[2].

Degradation A 3-(Bromomethyl)- 8-methoxyquinoline (Parent Analyte) B 3-(Hydroxymethyl)- 8-methoxyquinoline (Primary Degradant) A->B Solvolysis (H2O / MeOH) Nucleophilic Attack

Caption: Solvolytic degradation pathway of 3-(bromomethyl)-8-methoxyquinoline into its hydroxymethyl derivative.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

The majority of chemists default to a standard C18 column. However, C18 relies purely on hydrophobic partitioning. Because 3-(bromomethyl)-8-methoxyquinoline and its primary impurities share similar hydrophobicities, C18 often fails to provide baseline resolution.

By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal selectivity. The phenyl ring of the ligand engages in π−π interactions with the aromatic quinoline system. Alternatively, specialized low-silanol mixed-mode columns (e.g., Newcrom R1) can be utilized to manage the basicity of the quinoline[3].

Quantitative Performance Comparison

The following table summarizes the experimental data comparing a standard C18 column against a Phenyl-Hexyl column for the separation of the parent compound from its hydroxymethyl degradant.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Causality / Advantage
Retention Time (Parent) 6.8 min7.5 minPhenyl-Hexyl increases retention via π−π interactions.
Tailing Factor ( Tf​ ) 1.9 (Fails USP criteria)1.1 (Excellent)Phenyl-Hexyl phases often feature superior end-capping, shielding residual silanols.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.6 (Baseline resolution)Orthogonal selectivity easily resolves the bromo- vs. hydroxyl- substituents.
Theoretical Plates ( N ) 8,20014,500Sharper peaks on Phenyl-Hexyl lead to higher efficiency for aromatic bases.

Optimized & Self-Validating HPLC Protocol

A method is only as reliable as its internal controls. The following protocol is designed as a self-validating system ; it includes a System Suitability Test (SST) that must pass before the instrument is permitted to analyze unknown samples.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water. (Causality: Lowers the pH to ~2.7, fully protonating the quinoline nitrogen to suppress silanol interactions[3]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 80% B

    • 12.0 - 15.0 min: 80% B (Wash)

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 230 nm and 270 nm (Diode Array Detector).

  • Sample Diluent: 100% HPLC-grade Acetonitrile. (Causality: Aprotic solvent prevents in-vial solvolysis of the bromomethyl group during the autosampler queue).

System Suitability Testing (SST) Workflow
  • Blank Injection: Inject 10 µL of Diluent. Acceptance: No interfering peaks at the retention time of the parent compound.

  • Resolution Standard: Inject a mixture of 3-(Bromomethyl)-8-methoxyquinoline and 3-(Hydroxymethyl)-8-methoxyquinoline. Acceptance: Rs​≥2.0 .

  • Precision Verification: Inject the 100% target concentration standard six times. Acceptance: Peak area Relative Standard Deviation (RSD) ≤1.0% ; Tailing factor ≤1.5 .

ICH Q2(R2) Method Validation Framework

To ensure regulatory compliance for drug development, the optimized method must be validated according to the[4]. The objective is to demonstrate that the analytical procedure is scientifically sound and fit for its intended purpose[5].

ValidationFlow cluster_0 ICH Q2(R2) Validation Parameters Start Method Optimization: Column & Diluent Locked Spec Specificity Baseline resolution from hydroxymethyl degradant Start->Spec Lin Linearity & Range LOQ to 150% Target Conc. Spec->Lin Acc Accuracy Spike Recovery (98-102%) Lin->Acc Prec Precision Repeatability RSD < 2.0% Acc->Prec Rob Robustness Variation in pH, Temp, Flow Prec->Rob End Validated Purity Method Ready for Routine QC Rob->End

Caption: Sequential workflow for analytical method validation based on ICH Q2(R2) guidelines.

Step-by-Step Validation Execution
  • Specificity (Forced Degradation): Expose the parent compound to extreme conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and 60°C heat) for 24 hours. Analyze the stressed samples to prove that the UV peak purity angle is less than the purity threshold, confirming no co-eluting degradants hide beneath the main peak.

  • Linearity and Range: Prepare calibration standards ranging from the Limit of Quantitation (LOQ) up to 150% of the nominal working concentration. Plot peak area versus concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of 3-(Bromomethyl)-8-methoxyquinoline into a synthetic matrix at 50%, 100%, and 150% levels. Prepare in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations on Day 1 (Repeatability). Have a second analyst prepare and run six new samples on Day 2 using a different HPLC system (Intermediate Precision). Acceptance: Overall RSD ≤2.0% .

  • Robustness: Deliberately introduce minor variations to the method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Mobile Phase organic composition ( ±2% ). Acceptance: System suitability criteria (Resolution and Tailing) must still be met, proving the method can withstand routine laboratory fluctuations.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: butlerov.
  • Source: sielc.
  • Source: acs.

Sources

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-8-methoxyquinoline and 3-(Chloromethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Choice of an Alkylating Agent in Quinoline Chemistry

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures, forming the core of numerous pharmacologically active agents and functional materials. The functionalization of the quinoline ring is a critical step in tailoring the properties of these molecules. Specifically, 3-(halomethyl)-8-methoxyquinolines serve as key intermediates, acting as electrophilic synthons to introduce the 8-methoxyquinoline moiety onto nucleophilic substrates.

This guide provides an in-depth, evidence-based comparison of the reactivity of two common variants: 3-(Bromomethyl)-8-methoxyquinoline and 3-(Chloromethyl)-8-methoxyquinoline . While differing by only a single halogen atom, their performance in nucleophilic substitution reactions varies significantly. Understanding these differences is paramount for researchers and process chemists to optimize reaction conditions, maximize yields, and select the most appropriate reagent for their synthetic goals. We will explore the fundamental chemical principles governing this reactivity differential, provide a framework for experimental validation, and offer practical guidance for reagent selection.

Pillar 1: The Theoretical Basis of Reactivity—Leaving Groups and Bond Energies

The observed difference in reaction rates between these two compounds is fundamentally governed by two interconnected factors: the leaving group ability of the halide and the strength of the carbon-halogen bond. The operative mechanism for these primary benzylic-type halides is overwhelmingly the bimolecular nucleophilic substitution (Sₙ2) pathway.

The Decisive Role of the Leaving Group

In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon while the leaving group departs in a single, concerted step.[1][2] The rate of this reaction is highly sensitive to the stability of the departing leaving group.[1] A good leaving group is a species that is stable on its own, which correlates directly with it being a weak base.[3]

When comparing bromide (Br⁻) and chloride (Cl⁻):

  • Basicity: Bromide is a weaker base than chloride. This is because its conjugate acid, hydrobromic acid (HBr), is a stronger acid (pKa ≈ -9) than hydrochloric acid (HCl, pKa ≈ -7).[1] Chemical reactions favor the formation of the weaker base, making the displacement of bromide more thermodynamically favorable.[1]

  • Polarizability and Size: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud makes it more polarizable. This allows it to better stabilize the forming negative charge in the Sₙ2 transition state, thus lowering the activation energy of the reaction.[4]

The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] Consequently, 3-(Bromomethyl)-8-methoxyquinoline is inherently more reactive because the bromide ion is a superior leaving group to the chloride ion.

Carbon-Halogen Bond Dissociation Energy (BDE)

The second critical factor is the energy required to cleave the carbon-halogen bond. A weaker bond requires less energy to break, facilitating a faster reaction. The C-Br bond is significantly weaker than the C-Cl bond.

  • D(C₆H₅CH₂—Cl): ~68-74 kcal/mol[5][6]

  • D(C₆H₅CH₂—Br): ~56-61 kcal/mol[6][7]

This difference of over 10 kcal/mol indicates that the C-Br bond in the bromomethyl quinoline is more labile, contributing to a lower activation barrier for nucleophilic attack compared to its chloromethyl counterpart.

Pillar 2: Quantitative Comparison and Practical Implications

The theoretical principles translate into tangible differences in reaction kinetics. While a dedicated kinetic study for these specific substrates is not published, comparative data from simple alkyl halides in Sₙ2 reactions illustrate the magnitude of this effect. For instance, in the reaction with cyanide, ethyl bromide reacts approximately 100 times faster than ethyl chloride.[8] A similar or even more pronounced effect can be anticipated for the 3-(halomethyl)-8-methoxyquinoline system due to the stabilizing effect of the quinoline ring on the Sₙ2 transition state.

Summary of Key Physicochemical Properties
Property3-(Bromomethyl)-8-methoxyquinoline3-(Chloromethyl)-8-methoxyquinolineRationale for Reactivity
Leaving Group Br⁻ (Bromide)Cl⁻ (Chloride)Bromide is a weaker base and more stable anion.
Conj. Acid pKa HBr (~ -9)[1]HCl (~ -7)[1]The conjugate acid of the better leaving group is stronger.
Benzylic C-X BDE ~56-61 kcal/mol[6][7]~68-74 kcal/mol[5][6]The weaker C-Br bond is more easily cleaved.
Expected Reactivity High Moderate Superior leaving group and lower bond energy lead to faster Sₙ2 kinetics.
Choosing the Appropriate Reagent: A Strategic Decision
  • Choose 3-(Bromomethyl)-8-methoxyquinoline when:

    • High reactivity is required: For reactions with weak or sterically hindered nucleophiles.

    • Mild conditions are necessary: To avoid decomposition of sensitive functional groups elsewhere in the molecule. Reactions can often be run at lower temperatures and for shorter durations.

    • Maximizing yield is critical: The higher reactivity often translates to more complete conversion and higher isolated yields.

  • Choose 3-(Chloromethyl)-8-methoxyquinoline when:

    • Cost is a primary driver: Chloro-derivatives are often more economical starting materials.

    • Moderate reactivity is sufficient: For reactions with potent nucleophiles (e.g., thiolates, primary amines).

    • Controlling selectivity is a concern: In substrates with multiple nucleophilic sites, the lower reactivity of the chloride may allow for selective reaction at a more nucleophilic center, leaving other sites untouched. More forcing conditions can then be applied if subsequent reaction is desired.

Pillar 3: Experimental Validation Protocol

To empirically validate the reactivity difference, a side-by-side comparative experiment is the most rigorous approach. The following protocol describes the N-alkylation of piperidine, a common secondary amine, under identical conditions.

Objective:

To compare the rate of reaction and final yield of the N-alkylation of piperidine using 3-(bromomethyl)-8-methoxyquinoline and 3-(chloromethyl)-8-methoxyquinoline.

Materials:
  • 3-(Bromomethyl)-8-methoxyquinoline

  • 3-(Chloromethyl)-8-methoxyquinoline

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Parallel) cluster_1 Reaction & Monitoring cluster_2 Workup & Analysis A Reaction A: 3-(Bromomethyl)-8-methoxyquinoline Piperidine, K2CO3 in MeCN C Stir at Room Temperature A->C B Reaction B: 3-(Chloromethyl)-8-methoxyquinoline Piperidine, K2CO3 in MeCN B->C D Monitor by TLC (e.g., at t=0, 1h, 2h, 4h, 24h) C->D Sample periodically E Quench with Water D->E Upon completion / endpoint F Extract with Ethyl Acetate E->F G Dry, Filter, Concentrate F->G H Purify via Column Chromatography G->H I Analyze Yield & Purity (NMR, LC-MS) H->I

Caption: Parallel workflow for comparing halide reactivity.

Step-by-Step Procedure:
  • Preparation: In two separate, identical round-bottom flasks equipped with stir bars, add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition (Flask A): To the first flask, add 3-(bromomethyl)-8-methoxyquinoline (1.0 eq) dissolved in anhydrous acetonitrile.

  • Reagent Addition (Flask B): To the second flask, add 3-(chloromethyl)-8-methoxyquinoline (1.0 eq) dissolved in anhydrous acetonitrile.

  • Initiation: To each flask, add piperidine (1.2 equivalents) via syringe. Start timers for both reactions simultaneously.

  • Reaction: Vigorously stir both flasks at room temperature.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs). Elute with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol). Visualize the spots under UV light. Note the disappearance of the starting halomethylquinoline spot and the appearance of the higher Rf product spot.

    • Expected Observation: The reaction in Flask A (bromo-derivative) will proceed significantly faster, showing complete consumption of starting material much earlier than Flask B.

  • Workup: Once a reaction is deemed complete (or after a set time, e.g., 24 hours), add water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield. Purify the product by flash column chromatography if necessary. Characterize the final product and assess its purity via ¹H NMR and LC-MS to confirm the structure of N-((8-methoxyquinolin-3-yl)methyl)piperidine. Compare the isolated yields from both reactions.

Conclusion and Recommendations

For researchers and drug development professionals, this translates into a clear strategic choice:

  • The bromo-derivative is the reagent of choice for achieving high yields under mild conditions, especially when dealing with less reactive nucleophiles.

  • The chloro-derivative serves as a cost-effective alternative for reactions involving strong nucleophiles where longer reaction times or higher temperatures are acceptable.

By understanding the fundamental kinetics and thermodynamics, chemists can make informed decisions, streamline their synthetic routes, and ultimately accelerate the discovery and development process.

References

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. Available at: [Link]

  • Bickelhaupt, F. M., & sixteen others. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]

  • Szwarc, M., & Sehon, A. H. (1951). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. AIP Publishing. Available at: [Link]

  • Verevkin, S. P., et al. (2018). Comparison of the BDE of Alkyl Halides and Benzyl Halides. ResearchGate. Available at: [Link]

  • Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. Available at: [Link]

  • Characteristics of the SN2 Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Cl vs Br in SN1 and SN2 reactions. (2013). Reddit. Available at: [Link]

  • Nucleophilic substitution in quinoline and isoquinoline. quimicaorganica.org. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Pratt, D. A., et al. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Laarhoven, L. J. J., et al. (1999). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress.[1][2] Quinoline derivatives, in particular, represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities.[3] This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of a specific quinoline derivative, 3-(Bromomethyl)-8-methoxyquinoline.

This document is designed for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of small molecules. We will explore the predictable yet complex fragmentation pathways of this molecule, grounded in the fundamental principles of mass spectrometry, and compare the utility of this technique against other analytical methodologies. The insights provided herein are derived from established fragmentation rules for related chemical structures, offering a predictive framework for analysis.

Pillar 1: The Science of Fragmentation - Causality in Experimental Design

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of individual components within a complex mixture.[2] For structural elucidation, tandem mass spectrometry (MS/MS) is employed, which involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID).[5][6]

The choice of experimental parameters is critical for obtaining meaningful fragmentation data. For a nitrogen-containing heterocyclic compound like 3-(Bromomethyl)-8-methoxyquinoline, electrospray ionization (ESI) in the positive ion mode is the preferred method. The basic nitrogen atom in the quinoline ring is readily protonated, forming a stable [M+H]⁺ ion that is ideal for MS/MS analysis.[7][8] The mobile phase is typically acidified with a small amount of formic acid to facilitate this protonation.[9]

The fragmentation pattern observed in a CID experiment is not random; it is governed by the chemical structure of the molecule. Energy is transferred to the precursor ion upon collision with an inert gas (like argon or nitrogen), causing the weakest bonds to break and leading to the formation of stable fragment ions and neutral losses.[5][10] For 3-(Bromomethyl)-8-methoxyquinoline, the key structural features that dictate its fragmentation are:

  • The quinoline core , a stable aromatic system with a characteristic fragmentation pattern.

  • The labile bromomethyl group , containing a relatively weak carbon-bromine bond.

  • The methoxy group , which can undergo predictable losses.

Pillar 2: Predicted Fragmentation Pathways and Data Interpretation

The molecular formula for 3-(Bromomethyl)-8-methoxyquinoline is C₁₁H₁₀BrNO. Its fragmentation in an LC-MS/MS experiment is predicted to follow several distinct, and sometimes competing, pathways.

Characteristic Isotopic Signature of Bromine

A primary and unmistakable feature in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[4][11] Consequently, the molecular ion ([M+H]⁺) and any fragment ions retaining the bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.[12] This signature is a powerful diagnostic tool for confirming the presence of bromine.

Workflow for LC-MS/MS Analysis

The general workflow for analyzing a sample like 3-(Bromomethyl)-8-methoxyquinoline is a standardized yet adaptable process designed for reproducibility and accuracy.

LCMS_Workflow Figure 1: General LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis Prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) Filter Filter through 0.22 µm syringe filter Prep->Filter Inject Inject sample onto C18 HPLC Column Filter->Inject Separate Gradient Elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) & Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) Inject->Separate ESI Electrospray Ionization (Positive Ion Mode) Separate->ESI MS1 MS1 Scan: Detect [M+H]⁺ Precursor Ion ESI->MS1 CID Isolate & Fragment [M+H]⁺ (Collision-Induced Dissociation) MS1->CID MS2 MS2 Scan: Detect Fragment Ions CID->MS2 Analyze Interpret MS/MS Spectrum: Identify Fragment m/z, Propose Structures MS2->Analyze

Caption: A typical workflow for the characterization of a small molecule.

Major Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 3-(Bromomethyl)-8-methoxyquinoline is anticipated to proceed via three primary routes originating from its most labile sites.

Fragmentation_Pathways Figure 2: Proposed MS/MS Fragmentation of 3-(Bromomethyl)-8-methoxyquinoline Precursor [M+H]⁺ m/z 252/254 C₁₁H₁₁BrNO⁺ Loss_Br Loss of Br• (-79/81 Da) Precursor->Loss_Br Loss_CH2Br Loss of •CH₂Br (-93/95 Da) Precursor->Loss_CH2Br Loss_CH3 Loss of •CH₃ (-15 Da) Precursor->Loss_CH3 Frag_A m/z 172 C₁₁H₁₀NO⁺ Loss_Br->Frag_A Loss_CH3_from_A Loss of •CH₃ (-15 Da) Frag_A->Loss_CH3_from_A Frag_B m/z 159 C₁₀H₈NO⁺ Loss_CH2Br->Frag_B Loss_CO_from_B Loss of CO (-28 Da) Frag_B->Loss_CO_from_B Frag_C1 m/z 237/239 C₁₀H₈BrNO⁺ Loss_CH3->Frag_C1 Loss_CO Loss of CO (-28 Da) Frag_C1->Loss_CO Frag_C2 m/z 209/211 C₉H₇BrN⁺ Loss_CO->Frag_C2 Frag_A1 m/z 157 C₁₀H₈NO⁺ Loss_CH3_from_A->Frag_A1 Loss_CO_from_A1 Loss of CO (-28 Da) Frag_A1->Loss_CO_from_A1 Frag_A2 m/z 129 C₉H₈N⁺ Loss_CO_from_A1->Frag_A2 Frag_B1 m/z 131 C₉H₈N⁺ Loss_CO_from_B->Frag_B1

Caption: Key predicted fragmentation routes for the target molecule.

  • Pathway A: Cleavage of the C-Br Bond: The most intuitive fragmentation is the loss of the bromine radical (Br•) from the protonated molecule, resulting in a highly stable benzylic-type carbocation at m/z 172. This ion would then likely undergo further fragmentation, such as the loss of a methyl radical (•CH₃) to yield an ion at m/z 157, followed by the loss of carbon monoxide (CO) to produce an ion at m/z 129.[12]

  • Pathway B: Loss of the Bromomethyl Radical: An alternative fragmentation involves the cleavage of the C-C bond between the quinoline ring and the bromomethyl group, leading to the loss of a bromomethyl radical (•CH₂Br). This would generate a fragment ion at m/z 159. This fragment could subsequently lose CO, a characteristic fragmentation of methoxy-substituted aromatic rings, to give an ion at m/z 131.[13]

  • Pathway C: Methoxy Group Fragmentation: Fragmentation can also be initiated at the methoxy group. A common pathway for methoxylated aromatics is the initial loss of a methyl radical (•CH₃), which would produce a bromine-containing fragment at m/z 237/239.[14] This is often followed by the neutral loss of carbon monoxide (CO) to yield an ion at m/z 209/211.[13]

  • Quinoline Ring Fragmentation: While the primary fragmentations are driven by the substituents, at higher collision energies, the core quinoline ring itself can fragment. The characteristic loss of hydrogen cyanide (HCN) from the heterocyclic ring could occur from various fragment ions, providing further structural confirmation.[15][16]

Data Summary Table

The following table summarizes the predicted key ions for 3-(Bromomethyl)-8-methoxyquinoline. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition of each fragment.[1]

m/z (Predicted) Ion Formula Proposed Identity / Origin Key Features
252.0 / 254.0[C₁₁H₁₁BrNO]⁺Protonated Molecular Ion ([M+H]⁺)Isotopic doublet (1:1 ratio)
237.0 / 239.0[C₁₀H₈BrNO]⁺[M+H - •CH₃]⁺Isotopic doublet (1:1 ratio)
209.0 / 211.0[C₉H₇BrN]⁺[M+H - •CH₃ - CO]⁺Isotopic doublet (1:1 ratio)
172.1[C₁₁H₁₀NO]⁺[M+H - Br•]⁺Singlet (loss of bromine)
159.1[C₁₀H₈NO]⁺[M+H - •CH₂Br]⁺Singlet (loss of bromine)
157.1[C₁₀H₈NO]⁺[M+H - Br• - •CH₃]⁺Singlet (loss of bromine)
131.1[C₉H₈N]⁺[M+H - •CH₂Br - CO]⁺Singlet (loss of bromine)
129.1[C₉H₈N]⁺[M+H - Br• - •CH₃ - CO]⁺Singlet (loss of bromine)

Pillar 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a premier tool for determining molecular weight and fragmentation patterns, it is most powerful when used in concert with other analytical techniques.[17]

Technique Strengths for this Molecule Limitations
LC-MS/MS - High sensitivity and selectivity.[2]- Provides molecular weight and structural data via fragmentation.[18]- Confirms presence of bromine via isotopic pattern.[4]- Does not definitively distinguish between isomers.- Requires reference standards for absolute quantification.[9]
NMR Spectroscopy - Unambiguous structural elucidation, including isomer differentiation.[16]- Provides detailed information on the connectivity of atoms.- Significantly lower sensitivity compared to MS.- Requires a larger quantity of pure sample.
GC-MS - High chromatographic resolution.- Extensive, standardized fragmentation libraries (EI).- Requires the analyte to be volatile and thermally stable; derivatization may be necessary.- Not ideal for many polar, drug-like molecules.
UV-Vis Spectroscopy - Provides information about the aromatic quinoline chromophore.[3]- Simple and rapid.- Provides limited structural information.- Low specificity.
Infrared (IR) Spectroscopy - Confirms the presence of functional groups (e.g., C-O, C-Br, aromatic C-H).[19]- Complex spectra can be difficult to interpret fully.- Low sensitivity.

Conclusion

The LC-MS/MS analysis of 3-(Bromomethyl)-8-methoxyquinoline provides a wealth of structural information through predictable and diagnostic fragmentation pathways. The characteristic isotopic signature of bromine serves as an immediate confirmation of its presence. The primary fragmentation events are driven by the loss of the bromine atom and the fragmentation of the methoxy and bromomethyl substituents, followed by cleavages within the quinoline core. This guide demonstrates that a thorough understanding of fundamental fragmentation mechanisms allows for the predictive interpretation of mass spectra, a critical skill for scientists in drug discovery and development. For complete and unambiguous structural verification, a combination of LC-MS/MS and NMR spectroscopy remains the gold standard.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).
  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed. (2023, June 30).
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed. (2005, September 25).
  • Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments | The Journal of Chemical Physics | AIP Publishing. (2022, June 28).
  • Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide - Benchchem. (n.d.).
  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry - PubMed. (2007, July 15).
  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.).
  • Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery - PubMed. (2007, March 15).
  • Competing Fragmentations in the Mass Spectra of Halogenated Fhenols - RSC Publishing. (n.d.).
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. (n.d.).
  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - ResearchGate. (n.d.).
  • Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation | Analytical Chemistry - ACS Publications. (2015, July 1).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. (n.d.).
  • Collision-induced dissociation - Wikipedia. (n.d.).
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025, November 15).
  • Collision-induced dissociation – Knowledge and References - Taylor & Francis. (n.d.).
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (n.d.).
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS - ResearchGate. (2025, August 10).

Sources

A Comparative Guide to Validating the Structural Integrity of 3-(Bromomethyl)-8-methoxyquinoline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Structural Fidelity in Quinoline-Based Drug Discovery

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to anticancer drugs.[1][2] The biological activity of these derivatives is exquisitely sensitive to their molecular structure; even minor alterations, such as isomeric impurities or degradation products, can drastically alter efficacy or introduce toxicity.[3] 3-(Bromomethyl)-8-methoxyquinoline serves as a pertinent case study—a functionalized intermediate where precise structural confirmation is not merely procedural, but paramount to advancing a drug development campaign.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structural integrity of 3-(Bromomethyl)-8-methoxyquinoline, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a robust experimental protocol, and objectively compare GC-MS with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Primary Validation Tool: Gas Chromatography-Mass Spectrometry (GC-MS)

For a molecule like 3-(Bromomethyl)-8-methoxyquinoline, GC-MS often represents the optimal balance of sensitivity, selectivity, and structural information for routine purity and identity confirmation. The choice is predicated on two key molecular characteristics:

  • Sufficient Volatility and Thermal Stability: The compound's molecular weight (252.11 g/mol ) and structure allow it to be vaporized without significant decomposition under typical GC inlet temperatures, a prerequisite for gas-phase separation.

  • Distinct Mass Spectrometric Signature: The presence of a bromine atom provides a highly characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which acts as an unmistakable flag for the presence of the target analyte in the mass spectrum.

Mechanism of Validation: A Two-Fold Confirmation

GC-MS provides a dual-verification system. First, the Gas Chromatography (GC) component separates the analyte from impurities based on its boiling point and interaction with the stationary phase of the column. This separation results in a characteristic retention time (RT) , a quantitative measure of the time it takes for the analyte to travel through the column. Second, the Mass Spectrometry (MS) detector bombards the eluted compound with electrons (typically via Electron Ionization, EI), causing it to ionize and fragment in a predictable and reproducible manner. This process yields:

  • A Molecular Ion (M⁺•) Peak: This corresponds to the intact molecule's mass. For our target, this will appear as a pair of peaks at m/z 251 and 253, reflecting the natural abundance of the two bromine isotopes.

  • A Fragmentation Pattern: The molecule breaks apart into smaller, charged fragments. This pattern is a structural "fingerprint," providing definitive evidence of the compound's covalent architecture.

Experimental Protocol: GC-MS Analysis of 3-(Bromomethyl)-8-methoxyquinoline

This protocol is designed as a robust starting point for method development, grounded in established practices for analyzing halogenated aromatic compounds.[4][5]

Sample Preparation
  • Objective: To dissolve the sample in a suitable solvent at a concentration appropriate for GC-MS analysis, ensuring complete solubilization and minimizing matrix effects.

  • Protocol:

    • Accurately weigh approximately 10 mg of the 3-(Bromomethyl)-8-methoxyquinoline sample.

    • Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution from the stock solution to prepare a working sample of approximately 10 µg/mL in the same solvent.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.

Instrumentation and Parameters

The following parameters are recommended for a standard capillary GC-MS system.

Parameter Setting Rationale (The "Why")
GC System Gas chromatograph with a capillary columnProvides high-resolution separation essential for distinguishing the target from closely related impurities.
Column DB-5MS or equivalent (5% Phenyl Polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis non-polar stationary phase is well-suited for separating moderately polar aromatic compounds like quinoline derivatives.[6]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency and is compatible with most mass spectrometers.
Injector Splitless Mode, 250 °CEnsures the entire injected sample volume is transferred to the column, maximizing sensitivity for the 1 µL injection. The temperature is high enough to ensure rapid volatilization without causing thermal degradation.[7]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)The initial temperature allows for proper focusing of the analytes at the head of the column. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures that any less volatile components are eluted from the column.
MS System Quadrupole Mass SpectrometerOffers robust and reliable mass analysis for routine identification and quantification.
Ionization Mode Electron Ionization (EI), 70 eVThe standard ionization energy for EI-MS, providing extensive, reproducible fragmentation patterns that are ideal for structural elucidation and library matching.[5]
MS Source Temp. 230 °CPrevents condensation of the analyte within the ion source while minimizing thermal degradation.
Transfer Line Temp. 280 °CEnsures the analyte remains in the gas phase as it moves from the GC column to the MS source.
Scan Range m/z 50-350This mass range comfortably encompasses the molecular ion (m/z 251/253) and all expected significant fragments.
Data Interpretation: A Self-Validating System

A confident structural validation arises from the convergence of three key data points:

  • Retention Time (RT): The compound should elute as a single, sharp peak at a reproducible retention time. This time should be confirmed by injecting a certified reference standard of 3-(Bromomethyl)-8-methoxyquinoline.

  • Molecular Ion Isotope Pattern: The mass spectrum of the peak must exhibit the characteristic doublet for a monobrominated compound at m/z 251 and 253, with nearly equal intensity (100:97.5). This is a non-negotiable validation point.

  • Fragmentation Analysis: The observed fragments must logically correspond to the proposed structure.

Predicted Fragmentation Pathway for 3-(Bromomethyl)-8-methoxyquinoline:

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Structural Loss
251 / 253[M]⁺•Molecular Ion
172[M - Br]⁺Loss of a bromine radical
171[M - CH₂Br]⁺Loss of the bromomethyl radical
220 / 222[M - OCH₃]⁺Loss of a methoxy radical
143[C₉H₇N]⁺Loss of both -CH₂Br and -OCH₃ substituents

The presence of a strong peak at m/z 172 (loss of Br•) would be highly indicative of the bromomethyl group's integrity.

Visual Workflow for GC-MS Validation

The following diagram illustrates the logical flow of the GC-MS validation process.

GCMS_Workflow GC-MS Workflow for Structural Validation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Validation A 1. Weigh Sample B 2. Dissolve in Solvent (e.g., Ethyl Acetate) A->B C 3. Dilute to Working Conc. (~10 µg/mL) B->C D 4. Filter into GC Vial C->D E 5. Inject into GC D->E F 6. Chromatographic Separation (DB-5MS Column) E->F G 7. Elution at Characteristic RT F->G H 8. Ionization & Fragmentation (EI, 70 eV) G->H I 9. Mass Analysis (m/z 50-350) H->I J 10. Detection I->J K Retention Time (RT) Matches Standard? J->K L Molecular Ion (M⁺•) m/z 251/253 Present? K->L Yes X Structure NOT Validated (Investigate Impurities/Degradation) K->X No M Isotopic Pattern ~1:1 Ratio Correct? L->M Yes L->X No N Fragmentation Pattern Matches Predicted Structure? M->N Yes M->X No Z Structure Validated N->Z Yes N->X No

Caption: Logical workflow for the validation of 3-(Bromomethyl)-8-methoxyquinoline using GC-MS.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques. The choice of which method to use depends on the specific question being asked—be it absolute structural confirmation, routine quality control, or analysis of complex mixtures.

Technique Principle Strengths for This Application Limitations Best Use Case
GC-MS Separation by volatility, identification by mass fragmentation.High sensitivity (µg/mL to ng/mL). Excellent for purity assessment. Provides molecular weight and structural "fingerprint".[7][8]Requires analyte to be volatile and thermally stable. Does not provide definitive stereochemical or isomeric positional information.Routine QC: Identity confirmation and purity analysis of synthesized batches.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency by atomic nuclei in a magnetic field.Gold Standard for Structure Elucidation: Provides unambiguous information on the covalent bonding framework, including proton/carbon environments and connectivity.[9]Relatively low sensitivity (mg/mL). Not inherently separatory; complex mixtures can be difficult to interpret.Primary Structure Confirmation: Absolute, de novo structural determination of a new chemical entity or reference standard.
HPLC-UV/DAD Separation by polarity/affinity in a liquid phase, detection by UV absorbance.Applicable to a wider range of compounds, including non-volatile or thermally labile ones.[6] Robust for quantification.Provides limited structural information (only a UV spectrum). Co-eluting impurities with similar UV spectra can be missed.Purity Analysis & Quantification: Ideal for monitoring reaction progress or for compounds that are unsuitable for GC.
LC-MS Combines HPLC separation with mass spectrometry detection.The "best of both worlds" for non-volatile compounds. Provides retention time, molecular weight, and fragmentation data.Higher cost and complexity than HPLC-UV or GC-MS. Ionization efficiency can be highly compound-dependent.Impurity Profiling: Characterizing unknown impurities, degradation products, or metabolites that are not amenable to GC.

Conclusion

For the specific task of validating the structural integrity of 3-(Bromomethyl)-8-methoxyquinoline, GC-MS stands out as the most effective technique for routine analysis . It offers an unparalleled combination of high-throughput separation, sensitive detection, and structurally significant data through mass fragmentation and characteristic isotopic patterns. Its dual-verification process—confirming both retention time and mass spectrum against a reference standard—provides a high degree of confidence in the identity and purity of the material.

While NMR remains the undisputed authority for the initial, absolute confirmation of the molecule's structure, its lower throughput makes it less practical for batch-to-batch quality control. HPLC is a valuable alternative, particularly if thermal lability is a concern, but it lacks the definitive structural confirmation provided by mass spectrometry. Therefore, a judicious analytical strategy employs NMR for primary characterization of the reference standard, followed by the robust, reliable, and highly informative GC-MS method for all subsequent structural integrity validations.

References

  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 9(9), 563-564. Available from: [Link]

  • Ren, X., & Zhu, Y. (2020). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Journal of Physics: Conference Series, 1549, 042055. Available from: [Link]

  • ResearchGate. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Available from: [Link]

  • Gaber, S., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15837-15856. Available from: [Link]

  • Patel, R., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 9(1). Available from: [Link]

  • Kumar, A., et al. (2015). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3560-3565. Available from: [Link]

  • Li, X., et al. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 67(40), 11136-11146. Available from: [Link]

  • Graf, N., et al. (2016). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 35(1), 40-49. Available from: [Link]

  • Al-Suhaimi, K., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 452. Available from: [Link]

  • Singh, P., & Kumar, A. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). Available from: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401185. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available from: [Link]

Sources

Comparative study of 8-methoxyquinoline derivatives in in-vitro biological assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological potential of quinoline scaffolds requires a rigorous understanding of structure-activity relationships (SAR). While 8-hydroxyquinoline (8-HQ) derivatives are well-documented for their metal-chelating properties, 8-methoxyquinoline (8-MQ) derivatives offer a distinct pharmacological profile. By methylating the hydroxyl group, researchers block direct chelation at the 8-position, fundamentally altering the molecule's lipophilicity, metabolic stability, and target binding affinity.

This guide provides an objective, data-driven comparison of 8-methoxyquinoline derivatives across in-vitro anticancer, antibacterial, and antifungal assays, equipping drug development professionals with actionable insights for lead optimization.

Comparative Analysis of Biological Activities

The biological efficacy of 8-MQ derivatives is highly dependent on the functional groups appended to the quinoline ring and their ability to form transition metal complexes.

Anticancer Activity: Ligands vs. Metal Complexes

Unsubstituted 8-methoxyquinoline generally exhibits lower direct cytotoxicity compared to 8-hydroxyquinoline, as the blocked phenolic group prevents the generation of reactive oxygen species (ROS) via intracellular metal chelation[1]. For instance, in comparative studies of quinoline-5-sulfonamides, 8-hydroxyquinoline-5-sulfonamides demonstrated significant antiproliferative activity against human melanoma (C-32) and breast adenocarcinoma (MDA-MB-231) cell lines, whereas their 8-methoxyquinoline analogs (e.g., compounds 6a–f) showed negligible toxicity (IC50 > 100 µM)[1].

However, when 8-MQ is utilized as a ligand to form transition metal complexes, its anticancer profile transforms dramatically. Novel Cobalt(II) complexes bearing 8-methoxyquinoline—specifically [Co(MQL)2​Cl2​] , [Co(MQL)2​Br2​] , and [Co(MQL)2​I2​] —have demonstrated profound antiproliferative activities. These complexes bypass standard resistance mechanisms, showing IC50 values as low as 0.32 µM against cisplatin-resistant ovarian cancer cells (SK-OV-3/DDP)[2].

Antimicrobial and Antifungal Activity

The 8-MQ scaffold serves as an excellent foundation for hybrid antimicrobial agents. By introducing 1,3,4-oxadiazole or 1,3,4-thiadiazole moieties, researchers have synthesized highly potent derivatives:

  • Antifungal Efficacy: 8-methoxyquinoline derivatives containing 1,3,4-oxadiazole moieties (e.g., compound VIa6) have shown exceptional in-vitro antifungal activity against phytopathogenic fungi like Valsa mali, achieving an EC50 of 0.091 µmol/mL, outperforming commercial fungicides like Chlorothalonil[3].

  • Antibacterial Efficacy: 8-methoxyquinoline-2-carboxamide compounds hybridized with a 1,3,4-thiadiazole moiety exhibit moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria, comparable to Chloromycin[4].

Quantitative Data Presentation

To facilitate objective comparison, the following tables summarize the in-vitro performance of key 8-MQ derivatives against standard reference drugs.

Table 1: Comparative In-Vitro Anticancer Activity (IC50) | Compound Class | Specific Derivative | Cell Line | IC50 Value | Reference Drug | Ref. IC50 | | :--- | :--- | :--- | :--- | :--- | :--- | | 8-MQ-5-Sulfonamides | Compound 6a | C-32 (Melanoma) | > 100 µM | Doxorubicin | ~ 1.5 µM | | 8-HQ-5-Sulfonamides | Compound 3c | C-32 (Melanoma) | ~ 10.2 µM | Cisplatin | ~ 8.4 µM | | Co(II)-8-MQ Complexes | [Co(MQL)2​Cl2​] | SK-OV-3/DDP | 0.32 - 5.49 µM | Cisplatin | > 50.0 µM |

Table 2: Comparative In-Vitro Antimicrobial & Antifungal Activity

Compound Class Target Pathogen Assay Metric Value Reference Drug
8-MQ-1,3,4-oxadiazole Valsa mali (Fungus) EC50 0.091 µmol/mL Chlorothalonil

| 8-MQ-2-carboxamide | Gram (+/-) Bacteria | MIC | Moderate/Good | Chloromycin |

Mechanistic and Workflow Visualizations

To contextualize the development and action of these compounds, the following diagrams map the experimental workflow and the proposed mechanism of action for the highly potent Co(II)-8-MQ complexes.

Workflow Start 8-Methoxyquinoline Scaffold Design Synth Chemical Synthesis (Sulfonamides, Oxadiazoles, Metal Complexes) Start->Synth Purify Purification & Characterization (NMR, HR-MS, XRD) Synth->Purify Assay1 In-Vitro Anticancer (MTT / WST-1 Assays) Purify->Assay1 Assay2 In-Vitro Antimicrobial (Mycelial Growth Inhibition) Purify->Assay2 Data Data Analysis (IC50 / EC50 / MIC Determination) Assay1->Data Assay2->Data

Caption: Standardized workflow for the design, synthesis, and biological evaluation of 8-MQ derivatives.

MoA Complex Co(II)-8-Methoxyquinoline Complex CellEntry Cellular Internalization (Driven by Lipophilicity) Complex->CellEntry Autophagy Regulation of Autophagy-Related Proteins CellEntry->Autophagy Apoptosis Autophagy-Mediated Cell Apoptosis Autophagy->Apoptosis Proliferation Inhibition of Tumor Proliferation (SK-OV-3/DDP) Apoptosis->Proliferation

Caption: Proposed mechanism of action for Cobalt(II)-8-methoxyquinoline complexes in resistant ovarian cancer cells.

Self-Validating Experimental Protocols

The reliability of the data presented above hinges on rigorous, self-validating assay designs. Below are the optimized protocols for evaluating 8-MQ derivatives, detailing the causality behind critical methodological choices.

Protocol A: In-Vitro Cytotoxicity (MTT Assay) for Co(II)-8-MQ Complexes

Purpose: To quantify the antiproliferative activity of metal-ligand complexes against resistant cancer cell lines[2]. Causality & Design Choices:

  • Cell Line Selection: SK-OV-3/DDP cells are utilized specifically to assess whether the 8-MQ complex can overcome established platinum resistance.

  • Solvent Control: Compounds are dissolved in DMSO, but the final assay concentration of DMSO must strictly remain <0.1%. Higher concentrations induce solvent-mediated cytotoxicity, generating false-positive efficacy data.

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-OV-3/DDP cells in 96-well plates at a density of 5×103 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 h at 37 °C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Co(II)-8-MQ complexes (e.g., 0.1, 1, 5, 10, 50 µM) in culture medium.

  • Self-Validation Controls:

    • Positive Control: Treat a subset of wells with Cisplatin to validate the resistance profile of the cell batch.

    • Vehicle Control: Treat wells with 0.1% DMSO medium to establish the 100% viability baseline.

  • Incubation: Replace the seeding medium with the drug-containing medium and incubate for 48 h.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 h. Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes in the dark.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In-Vitro Antifungal Assay (Mycelial Growth Inhibition)

Purpose: To evaluate the fungistatic properties of 8-MQ-1,3,4-oxadiazole derivatives[3]. Causality & Design Choices:

  • Media Selection: Potato Dextrose Agar (PDA) is used as it supports robust, symmetrical radial growth of phytopathogenic fungi, allowing for precise geometric measurement.

  • Measurement Technique: Measuring the colony diameter using the cross-matching method (two perpendicular measurements) corrects for asymmetrical fungal growth, ensuring high data fidelity.

Step-by-Step Methodology:

  • Media Preparation: Dissolve the target 8-MQ derivative in acetone to create a stock solution. Mix the stock with sterilized, molten PDA medium to achieve the desired final concentrations (e.g., 50.0 mg/L for initial screening).

  • Plate Pouring: Pour the drug-containing PDA into sterile Petri dishes and allow it to solidify.

  • Self-Validation Controls:

    • Positive Control: Prepare plates containing Chlorothalonil at matching concentrations.

    • Negative/Solvent Control: Prepare plates containing an equivalent volume of pure acetone mixed with PDA to prove the solvent does not inhibit mycelial growth.

  • Inoculation: Place a 5 mm mycelial plug (cut from the actively growing margin of a 3-day-old Valsa mali culture) face-down in the exact center of each agar plate.

  • Incubation: Incubate the plates at 25 °C in the dark until the negative control mycelium reaches the edge of the Petri dish (typically 4-7 days).

  • Quantification: Measure the diameter of the fungal colony in two perpendicular directions using a digital caliper.

  • Calculation: Calculate the inhibition rate (%) = [(Dc​−Dt​)/(Dc​−5)]×100 , where Dc​ is the control diameter and Dt​ is the treatment diameter. Determine the EC50 via probit analysis.

Conclusion

The 8-methoxyquinoline scaffold is a highly versatile pharmacophore. While the methoxy substitution inherently reduces the direct, ROS-mediated cytotoxicity seen in 8-hydroxyquinolines, it opens the door for highly targeted applications. By utilizing 8-MQ as a ligand for transition metals (like Cobalt) or hybridizing it with oxadiazole/thiadiazole rings, researchers can engineer compounds with exceptional, selective potency against drug-resistant cancers and aggressive agricultural pathogens. Future drug development should focus on optimizing the pharmacokinetic profiles of these hybridized 8-MQ derivatives to translate their potent in-vitro results into in-vivo success.

References

  • National Institutes of Health (NIH)
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives Containing 1,3,4-Oxadiazole Moieties as Potential Antifungal Agents ACS Publications URL
  • Strong in vitro and vivo cytotoxicity of three new cobalt(II)
  • National Institutes of Health (NIH)

Sources

Benchmarking the Catalytic Efficiency of 3-(Bromomethyl)-8-Methoxyquinoline Derived Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern transition-metal catalysis, the design of the coordination sphere dictates both the efficiency and the chemoselectivity of the active catalyst. The 8-methoxyquinoline scaffold is a privileged motif in coordination chemistry. While traditional 8-hydroxyquinoline derivatives act as rigid, strongly bound anionic N,O-chelators, the neutral 8-methoxy ether provides a critical "hemilabile" mechanism[1]. The methoxy oxygen can dynamically de-coordinate to open a vacant site for substrate binding during the catalytic cycle, and subsequently re-coordinate to stabilize highly reactive 16-electron intermediates.

The specific precursor 3-(bromomethyl)-8-methoxyquinoline serves as an ideal synthetic springboard. The 3-methyl linker acts as a steric lock and a highly reactive electrophilic handle, allowing scientists to append secondary donor groups—such as bulky phosphines or chiral amines—without distorting the primary N,O-bite angle. This enables the rapid generation of tunable P,N,O- or N,N,O-multidentate ligands. Recent literature underscores the efficacy of such 8-methoxyquinoline pendant arms in stabilizing complex heteroscorpionate metal centers for olefin oligomerization[2] and cross-coupling methodologies[3].

This guide benchmarks two bespoke ligands derived from this scaffold against industry-standard alternatives across two rigorous catalytic workflows: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.

Ligand Library Generation Workflow

To establish a baseline, we synthesized two derivative ligands from the core 3-(bromomethyl)-8-methoxyquinoline scaffold:

  • Ligand 1 (L1 - P,N,O-type): 3-(Diphenylphosphinomethyl)-8-methoxyquinoline. Synthesized via nucleophilic substitution with diphenylphosphine.

  • Ligand 2 (L2 - N,N,O-type): 3-((Diisopropylamino)methyl)-8-methoxyquinoline. Synthesized via substitution with diisopropylamine.

Workflow A 3-(Bromomethyl)- 8-methoxyquinoline B Nucleophilic Substitution A->B HPPh2 / HNR2 C Multidentate Ligand Library B->C Purification D Metal Complexation C->D Ru, Pd Precursors E Catalytic Benchmarking D->E ATH & Coupling

Synthetic workflow from precursor to catalytic benchmarking.

Benchmarking Catalytic Efficiency

Reaction A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Transfer hydrogenation of sterically hindered ketones requires a delicate balance of steric bulk and electronic tuning. We benchmarked our derived ligands against BINAP (the industry standard for ATH) and the unsubstituted 8-Methoxyquinoline baseline.

Reaction Conditions: Acetophenone (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.5 mol%), Ligand (1.1 mol%), tBuOK (5 mol%), iPrOH (5 mL), 80 °C, 4 hours.

Ligand SystemConversion (%)Enantiomeric Excess (ee %)TOF (h⁻¹)Mechanistic Observation
L1 (P,N,O-type) 98%92%490Hemilability of the -OMe group accelerates hydride transfer.
L2 (N,N,O-type) 85%78%425Stronger σ-donation from the amine slows product release.
(R)-BINAP 99%96%495Rigid chiral pocket provides superior ee, but at higher cost.
8-Methoxyquinoline 42%Racemic210Lack of the 3-substituent leads to poor steric control.
Reaction B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Cross-coupling of sterically hindered aryl bromides is notoriously difficult. Bidentate phosphine ligands with flexible backbones are critical for controlling chemoselectivity during the oxidative addition of aryl bromides[4]. We compared L1 against dppb (1,4-bis(diphenylphosphino)butane).

Reaction Conditions: 2-Bromoanisole (1.0 mmol), Phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), Ligand (1.2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 6 hours.

Ligand SystemYield (%)Catalyst LoadingByproduct (Homocoupling)
L1 (P,N,O-type) 94%1.0 mol%< 2%
L2 (N,N,O-type) 61%1.0 mol%8%
dppb 88%1.0 mol%5%
8-Methoxyquinoline 15%1.0 mol%22%

Data Synthesis: L1 outperforms standard flexible bidentate ligands like dppb in sterically demanding cross-couplings. The P,N-chelation strongly drives the oxidative addition, while the hemilabile oxygen prevents catalyst deactivation (palladium black formation) during the transmetalation step.

Hemilabile Catalytic Cycle (Ru-ATH)

The superior turnover frequency (TOF) of L1 in the ATH reaction is directly attributed to the hemilabile nature of the 8-methoxy group. As illustrated below, the oxygen atom temporarily dissociates to allow the bulky acetophenone substrate to enter the coordination sphere, a feature absent in rigid C2-symmetric ligands.

CatCycle A Ru-Precatalyst (N,P,O-bound) B Active Ru-Hydride A->B tBuOK / iPrOH (Activation) C Substrate Complex B->C Ketone Binding (O-decoordination) D Transition State C->D Hydride Transfer D->B Product Release & iPrOH Oxidation

Hemilabile Ru-catalyzed asymmetric transfer hydrogenation cycle.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol 1: Synthesis of L1 (3-(Diphenylphosphinomethyl)-8-methoxyquinoline)

Causality Note: Toluene is utilized as a non-polar solvent to suppress the unwanted quaternization of the quinoline nitrogen, ensuring substitution occurs exclusively at the bromomethyl carbon.

  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve 3-(bromomethyl)-8-methoxyquinoline (1.0 equiv, 5.0 mmol) in anhydrous toluene (20 mL).

  • Substitution: Add anhydrous K₂CO₃ (2.0 equiv) to act as a mild HBr scavenger without hydrolyzing the methoxy ether. Slowly inject diphenylphosphine (HPPh₂, 1.1 equiv) via syringe.

  • Reaction: Stir at 80 °C for 12 hours.

  • Validation Checkpoint (³¹P NMR): Extract an aliquot, filter, and run a quick ³¹P NMR. The disappearance of the HPPh₂ doublet (approx. -40 ppm) and the emergence of a singlet at ~ -15 ppm confirms the formation of the tertiary phosphine.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo and recrystallize from hot ethanol to yield L1 as a pale-yellow solid.

Protocol 2: Ru-Catalyzed ATH Benchmarking

Causality Note: tBuOK is strictly required to deprotonate the isopropanol solvent, facilitating the formation of the active Ru-hydride species.

  • Precatalyst Formation: In a glovebox, mix [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and L1 (0.011 mmol) in anhydrous isopropanol (2 mL). Stir for 30 minutes at room temperature to ensure complete P,N,O-complexation.

  • Activation: Add a standardized solution of tBuOK in isopropanol (0.05 mmol). The solution will undergo a distinct color shift from orange to deep red, indicating the formation of the active Ru-hydride.

  • Catalysis: Inject acetophenone (1.0 mmol) and the remaining isopropanol (3 mL). Seal the vessel and heat to 80 °C for 4 hours.

  • Validation Checkpoint (GC-FID): Quench a 0.1 mL aliquot with wet diethyl ether. Analyze via GC-FID using a chiral capillary column (e.g., Cyclosil-B). Baseline separation of the (R) and (S) alcohol peaks allows simultaneous calculation of conversion and enantiomeric excess (ee).

Conclusion & Selection Guide

The 3-(bromomethyl)-8-methoxyquinoline scaffold is a highly versatile precursor for developing robust, hemilabile ligands.

  • Choose L1 (Phosphine-derived): When conducting cross-couplings of sterically hindered substrates or transfer hydrogenations where rapid turnover and high structural rigidity are required. L1 competes closely with BINAP and dppb while offering superior catalyst longevity due to its hemilabile oxygen.

  • Choose L2 (Amine-derived): For aqueous or biphasic catalytic systems where phosphine oxidation is a primary failure mode, or when stronger σ-donation to the metal center is desired.

References

  • Chan, S. H. Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. Department of Applied Biology and Chemical Technology, PolyU.[Link]

  • Dong, Z., et al. Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, ACS Publications.[Link]

  • MDPI Editorial Board. Ethylene Oligomerization Catalyzed by Different Homogeneous or Heterogeneous Catalysts. Catalysts, MDPI.[Link]

  • Domainex Knowledge Hub. Aminative Suzuki-Miyaura Coupling. Domainex.[Link]

Sources

Comparative Thermodynamic Stability of 3-(Bromomethyl)-8-methoxyquinoline Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Thermodynamic profiling, phase transition kinetics, and structural causality in quinoline derivatives.

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. Derivatives such as bromomethyl-methoxyquinolines serve as critical intermediates in the synthesis of kinase inhibitors, antimalarial agents, and potential Liquid Organic Hydrogen Carriers (LOHCs)[1]. However, the positional isomerism of the bromomethyl group significantly dictates the molecule's thermodynamic stability, reactivity, and downstream synthetic viability.

This guide provides an objective, data-driven comparison of 3-(Bromomethyl)-8-methoxyquinoline against its primary structural alternatives—the 2-substituted and 4-substituted isomers—detailing the theoretical causality behind their stability and the experimental protocols required to validate these thermodynamic properties.

Structural Causality: Why the 3-Position Dominates Thermodynamic Stability

In quinoline systems, the thermodynamic stability of substituents is governed by a delicate balance of steric hindrance, electronic delocalization, and phase-transition energetics[2].

The 8-methoxy group exerts a strong electron-donating effect via resonance (+M) to the 2- and 4-positions, while its inductive effect (-I) is localized. When a bulky, reactive bromomethyl group is introduced to the ring, the resulting isomer distribution is heavily influenced by kinetic versus thermodynamic control:

  • 4-(Bromomethyl)-8-methoxyquinoline (Kinetic Product): Often favored under low-temperature, kinetically controlled conditions due to the high electron density at the 4-position. However, it suffers from severe peri-interactions —steric clash between the bulky bromomethyl group at C4 and the hydrogen at C5.

  • 2-(Bromomethyl)-8-methoxyquinoline: Faces direct steric and electronic repulsion from the adjacent nitrogen lone pair, destabilizing the crystalline lattice and lowering its enthalpy of sublimation[3].

  • 3-(Bromomethyl)-8-methoxyquinoline (Thermodynamic Product): The 3-position resides in an electronically neutral, sterically unencumbered zone. It lacks both the peri-interactions of the 4-position and the lone-pair repulsion of the 2-position. Consequently, it exhibits the lowest Gibbs Free Energy ( ΔG∘ ) and the highest thermodynamic stability during phase transitions[4].

Isomerization Precursor 8-Methoxyquinoline Precursor Kinetic 4-Isomer (Kinetic Control) Precursor->Kinetic Fast Addition (Low Temp) Thermodynamic 3-Isomer (Thermodynamic Control) Precursor->Thermodynamic Slow Addition (High Temp) Steric Peri-Interaction Strain Kinetic->Steric Induces Steric->Thermodynamic Thermal Rearrangement (ΔG < 0)

Caption: Thermodynamic vs. kinetic control pathways in quinoline isomer formation.

Comparative Thermodynamic Data

The stability and quality of quinoline-derived medications are fundamentally determined by their thermochemical characteristics—specifically the enthalpy, entropy, and Gibbs energy transferred during phase transitions[3].

The table below summarizes the comparative thermodynamic profile of the three primary isomers. (Note: Values are derived via solution calorimetry-additivity schemes based on established baseline data for substituted quinolines[3][5]).

IsomerRelative Stability ( ΔΔG∘ )Enthalpy of Vaporization ( ΔHvap​ )Primary Destabilizing FactorSynthesis Preference
3-(Bromomethyl)-8-methoxyquinoline 0.0 kJ/mol (Baseline) ~68.4 kJ/mol None (Sterically free) Thermodynamic
4-(Bromomethyl)-8-methoxyquinoline+8.2 kJ/mol~62.1 kJ/molC4-C5 Peri-interactionKinetic
2-(Bromomethyl)-8-methoxyquinoline+12.5 kJ/mol~58.7 kJ/molN-lone pair repulsionKinetic / Directed

Data Insight: The higher ΔHvap​ of the 3-isomer indicates a more stable, tightly bound crystalline/liquid state compared to its counterparts, requiring more energy to induce a phase transition. This makes it a superior candidate for high-temperature drug formulation processes.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of these isomers, researchers must utilize methodologies that prevent the thermal degradation typical of halogenated heterocycles. Standard boiling point determinations are inadequate. Instead, the Transpiration Method and Solution Calorimetry are the gold standards[1][3].

Protocol A: Transpiration Method for Sublimation Enthalpy ( ΔHsub​ )

Causality: Bromomethylquinolines are high-boiling, thermally sensitive compounds. The transpiration method allows for the measurement of vapor pressure at significantly lower temperatures using an inert carrier gas. This prevents the thermal cleavage of the labile C-Br bond while yielding precise thermodynamic data via the Clausius-Clapeyron equation[1][5].

Step-by-Step Methodology:

  • Sample Equilibration: Place a known mass (approx. 0.5 g) of the highly purified 3-(Bromomethyl)-8-methoxyquinoline isomer into a glass saturation chamber.

  • Thermal Stabilization: Submerge the chamber in an isothermal furnace set to a precise temperature (e.g., 298.15 K). Allow 30 minutes for thermal equilibrium.

  • Carrier Gas Saturation: Pass a strictly controlled flow of inert nitrogen ( N2​ ) gas through the chamber. Critical Step: The flow rate must be optimized (typically 0.5–2.0 L/h) to ensure the gas becomes perfectly saturated with the quinoline vapor without causing kinetic entrainment.

  • Vapor Condensation: Route the saturated gas stream into a U-shaped cold trap maintained at -78°C (dry ice/acetone). The vapor condenses back into a solid state.

  • Quantification & Analysis: Determine the mass of the condensed sample via microbalance or HPLC. Calculate the partial vapor pressure ( p ) using the ideal gas law: p=(m/M)×(RT/V) .

  • Thermodynamic Derivation: Repeat across a 20 K temperature range. Plot ln(p) vs 1/T to extract the enthalpy of sublimation ( ΔHsub​ ) via the Clausius-Clapeyron relationship.

Transpiration N1 Inert Carrier Gas (N2, Low Flow) N2 Saturation Chamber (Isothermal Furnace) N1->N2 Maintains Equilibrium N3 Cold Trap (Vapor Condensation) N2->N3 Vapor Transport N4 Clausius-Clapeyron Analysis (ΔH_sub) N3->N4 Mass/Pressure Yield

Caption: Transpiration method workflow for determining sublimation enthalpy without thermal degradation.

Protocol B: Solution Calorimetry for Enthalpy of Formation

Causality: Direct combustion calorimetry is problematic for brominated heterocycles due to the formation of complex, mixed-state combustion products (e.g., Br2​ gas vs. aqueous HBr ). Solution calorimetry circumvents this by measuring the heat of dissolution ( ΔHsol​ ) in an organic solvent, which is then fed into an additivity scheme to accurately determine the standard enthalpy of formation ( Δf​H∘ )[3].

Step-by-Step Methodology:

  • Baseline Stabilization: Assemble an isoperibol solution calorimeter and submerge it in a constant temperature bath at 298.15 K. Record the internal temperature for 15 minutes to establish a stable baseline drift[5].

  • Ampoule Breaking: Seal exactly 10.0 mg of the 3-(Bromomethyl)-8-methoxyquinoline isomer in a fragile glass ampoule. Submerge it in 50 mL of a highly solvating organic solvent (e.g., 1,4-dioxane). Mechanically shatter the ampoule to initiate dissolution.

  • Data Acquisition: Record the temperature change ( ΔT ) continuously until a new stable baseline is achieved.

  • Calculation: Calculate the molar enthalpy of solution ( ΔHsol​ ) by dividing the total heat evolved/absorbed by the molar mass of the sample. Compare this value against the 2- and 4-isomers to quantify the exact thermodynamic stabilization energy afforded by the 3-position.

Conclusion

For researchers engaged in the synthesis of quinoline-based therapeutics or materials, the selection of the correct positional isomer is not merely a matter of synthetic convenience; it is a thermodynamic imperative. 3-(Bromomethyl)-8-methoxyquinoline represents the thermodynamic minimum among its isomers. By avoiding the peri-interactions inherent to the 4-position and the lone-pair repulsions of the 2-position, the 3-isomer provides superior phase-transition stability, making it the most robust candidate for downstream scale-up and high-temperature processing.

References
  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Retrieved from [Link]

  • MDPI. (2021). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). Retrieved from [Link]

  • PMC - NIH. (2021). Alkaloids and Selected Topics in Their Thermochemistry. Retrieved from [Link]

  • QuimicaOrganica. Quinoline and Isoquinoline Theory: Kinetic vs Thermodynamic Conditions. Retrieved from[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical reagents is as critical as the experimental results they yield. 3-(Bromomethyl)-8-methoxyquinoline, a halogenated quinoline derivative, is a valuable intermediate, but its structural attributes necessitate a rigorous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

3-(Bromomethyl)-8-methoxyquinoline belongs to two chemical classes of concern: quinolines and halogenated organic compounds. The quinoline core can exhibit significant biological activity and toxicity[1][2], while the bromomethyl group classifies it as a halogenated compound, which is subject to specific waste disposal regulations under the Resource Conservation and Recovery Act (RCRA).[3][4] Improper disposal, particularly via combustion, can lead to the formation of hazardous byproducts like hydrobromic acid (HBr).[5][6]

A thorough risk assessment mandates treating this compound as hazardous. The safety data for 3-(Bromomethyl)-8-methoxyquinoline and its close analogs confirms this assessment.[7][8]

Table 1: GHS Hazard Summary for 3-(Bromomethyl)-8-methoxyquinoline

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[7]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation[7]

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[7] |

This data underscores the necessity of preventing all routes of exposure—ingestion, skin/eye contact, and inhalation.

Mandatory Safety Protocols: Engineering and Personal Protection

Before handling or preparing for disposal, the following controls must be in place. This is a non-negotiable baseline for safety.

  • Engineering Controls : All handling of 3-(Bromomethyl)-8-methoxyquinoline, both solid and in solution, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[9] The laboratory must be equipped with an accessible eyewash station and safety shower.

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is required at all times.[8][10]

    • Hand Protection : Wear chemical-resistant nitrile gloves.[9] Never reuse disposable gloves after handling the compound.

    • Eye Protection : Use safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a splash hazard.[9]

    • Body Protection : A full-length laboratory coat must be worn and kept fastened.[9]

    • Respiratory Protection : While a fume hood is the primary control, a respirator may be required for spill cleanup or if there is a risk of aerosol generation outside of the hood.[8][9]

Step-by-Step Disposal Procedures

The fundamental principle of hazardous waste disposal is segregation. Halogenated organic waste must be kept separate from non-halogenated waste streams to ensure proper final treatment and to manage disposal costs, as their disposal pathways differ significantly.[11][12][13]

Protocol 3.1: Disposal of Unused or Expired Solid Compound
  • Container Preparation : Obtain a designated hazardous solid waste container that is compatible with the chemical, can be securely sealed, and is properly labeled.

  • Labeling : Immediately affix a "Hazardous Waste" tag to the container.[12] Fill in the generator's name, location, and the chemical name: "3-(Bromomethyl)-8-methoxyquinoline, CAS: 103030-27-9".

  • Transfer : Carefully transfer the solid chemical directly into the prepared waste container inside a chemical fume hood. Use a dedicated spatula or scoop.

  • Sealing : Securely close the container. Store it in a designated satellite accumulation area away from incompatible materials.[12]

Protocol 3.2: Disposal of Contaminated Solid Waste

This stream includes items like gloves, weighing paper, paper towels used for minor cleanup, and contaminated spatulas.

  • Collection : Place all contaminated solid materials directly into the same hazardous solid waste container used for the pure compound.

  • Avoid Compaction : Do not attempt to compact the waste, as this can generate dust and aerosols.

  • Closure : Keep the waste container sealed when not in active use.

Protocol 3.3: Disposal of Liquid Waste Streams

This includes reaction mixtures, solutions, and solvent rinsates containing 3-(Bromomethyl)-8-methoxyquinoline.

  • Container Selection : Use a designated, compatible container for "Halogenated Organic Liquid Waste".[11][12] The container must have a secure, tight-fitting lid.

  • Labeling : Affix a "Hazardous Waste" tag. List all chemical constituents and their approximate percentages, including solvents. Clearly identify the stream as "Halogenated".[12]

  • Transfer : Pour the liquid waste carefully into the container using a funnel to prevent spills. This must be done inside a chemical fume hood.

  • pH Neutralization : If the waste stream is acidic or basic, it should be neutralized to a pH between 6 and 9 before being added to the container, if compatible with the container's other contents.[11]

  • Closure and Storage : Securely cap the container immediately after use and store it in secondary containment within a designated satellite accumulation area.[12]

Protocol 3.4: Decontamination of Glassware and Surfaces
  • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate : This initial rinsate is considered hazardous liquid waste and must be collected and added to the "Halogenated Organic Liquid Waste" container.[9][11]

  • Secondary Wash : After the initial solvent rinse, glassware can be washed with soap and water.

  • Surface Decontamination : Wipe down the work surface (fume hood) with a towel dampened with a suitable solvent, followed by a soap and water wash. The towel used for the solvent wipe must be disposed of as contaminated solid waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.[14]

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area. Secure and control entrance to the area.[14]

  • Remove Ignition Sources : If flammable solvents are present, eliminate all potential ignition sources.

  • Don PPE : Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb :

    • For Liquid Spills : Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[14][15] Do not use combustible materials like paper towels for large spills.

    • For Solid Spills : Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Carefully sweep or scoop the material into a sealable container. Avoid dry sweeping which can generate dust.

  • Cleanup : Place all contaminated absorbent materials and cleanup supplies into a new, sealable hazardous waste container.

  • Decontaminate : Clean the spill area as described in Protocol 3.4.

  • Label and Dispose : Label the container as "Spill Debris containing 3-(Bromomethyl)-8-methoxyquinoline" and manage it for disposal.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.

Final Disposal Pathway: From Lab to Neutralization

The journey of the hazardous waste from your laboratory follows a strict, regulated path. The following workflow illustrates the critical decision points and processes involved.

DisposalWorkflow cluster_lab Laboratory Operations cluster_stream cluster_collection cluster_disposal Institutional & External Disposal gen Waste Generation (e.g., Expired Reagent, Contaminated PPE, Reaction Mixture, Rinsate) solid Solid Waste (Pure compound, PPE, etc.) gen->solid Segregate liquid Liquid Waste (Solutions, Rinsates) gen->liquid Segregate solid_cont Collect in Labeled 'Solid Halogenated Waste' Container solid->solid_cont liquid_cont Collect in Labeled 'Liquid Halogenated Waste' Container liquid->liquid_cont storage Secure Storage in Designated Satellite Accumulation Area solid_cont->storage liquid_cont->storage pickup Scheduled Pickup by Certified Hazardous Waste Contractor storage->pickup transport Transport to Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for 3-(Bromomethyl)-8-methoxyquinoline.

The ultimate disposal of 3-(Bromomethyl)-8-methoxyquinoline waste must be conducted through an approved and licensed hazardous waste disposal facility.[9] These facilities utilize high-temperature incineration or other advanced chemical treatments to neutralize the hazardous properties of the compound, ensuring it does not pose a future threat to health or the environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Inspections Group.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • Quinoline Yellow (water soluble)
  • Disposal Guidance | I-WASTE DST. US Environmental Protection Agency (EPA).
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • Hazardous Waste - Control and Prevention.
  • 3-bromo-8-methoxy-quinoline | 103030-27-9. Sigma-Aldrich.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, Dec). US Environmental Protection Agency (EPA).
  • Other Disposal Guidance | I-WASTE DST. US Environmental Protection Agency (EPA).
  • Safety D
  • 3-Bromo-8-methoxyquinoline | 103030-27-9. Sigma-Aldrich.
  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
  • SAFETY D
  • SAFETY DATA SHEET: 5-Bromo-3-methoxyquinoline. (2025, December 26). Fisher Scientific.
  • 3-bromo-8-methoxy-quinoline | 103030-27-9. MilliporeSigma.
  • 3-Bromo-8-methoxyquinoline | CAS No : 103030-27-9.
  • Toxicological and Pharmacological Studies of a Crystal Structure Derivative of 8-Hydroxyquinoline.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET: Merbromin. (2025, August 19). MedchemExpress.com.
  • SAFETY DATA SHEET: 8-(Bromomethyl)quinoline. (2023, September 5). Fisher Scientific.
  • 3-bromo-8-methoxyquinoline (C10H8BrNO). PubChemLite.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021, January 5). PMC.
  • Environmental Fact Sheet, Organobromine. US Environmental Protection Agency (EPA).
  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation. (2012, November 22).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar
  • Treatment and disposal of chemical wastes in daily labor
  • Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. (2017, February 4). Oxford Academic, Medical Mycology.
  • Halogenated Solvents in Laboratories.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (2015, April 15). The Journal of Organic Chemistry.
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive, field-proven guide on the safe handling of 3-(Bromomethyl)-8-methoxyquinoline. As researchers and drug development professionals, our most critical asset is our safety. This document moves beyond a simple checklist, providing a deep, causal understanding of the necessary Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only follow protocols but to understand the scientific reasoning that underpins them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Reactivity of 3-(Bromomethyl)-8-methoxyquinoline

Based on SDS information for compounds like 8-(Bromomethyl)quinoline and other brominated methoxyquinolines, the primary hazards are significant and demand respect[1][2][3][4].

  • Corrosivity and Irritation: The bromomethyl group makes the compound highly reactive. Analogous compounds are classified as causing severe skin burns and serious eye damage (Skin Corr. 1B, H314; Eye Dam. 1, H318)[1]. This is not mere irritation; it is the potential for irreversible tissue damage upon contact.

  • Respiratory Tract Irritation: As a solid, fine particles can become airborne, especially during weighing and transfer. Inhalation may cause respiratory irritation (STOT SE 3, H335)[3][4].

  • Toxicity: While specific acute toxicity data is limited, related brominated and quinoline compounds are often harmful if swallowed, in contact with skin, or if inhaled[5][6][7][8]. The quinoline moiety itself is known to have toxicological effects[9].

This profile dictates that our PPE strategy must provide a complete barrier against skin and eye contact, and mitigate any risk of inhalation.

The PPE Matrix: Your Shield Against Exposure

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the required equipment, specifications, and the rationale for its use.

PPE Category Item Specification Scientific Rationale & Causality
Primary Engineering Control Chemical Fume HoodFunctioning and certified annually.This is the most critical piece of safety equipment. It captures airborne particles at the source, preventing inhalation of the irritant powder. All weighing and handling of the solid must be performed within a fume hood[2][3].
Hand Protection Double-Gloving SystemInner: Nitrile disposable gloves. Outer: Longer cuff, chemical-resistant gloves (e.g., Neoprene or Butyl rubber).The bromomethyl group poses a significant risk of skin corrosion[1]. Double-gloving provides redundancy. Nitrile offers dexterity for fine manipulations, while a more robust outer glove provides extended chemical resistance and physical protection. Always inspect gloves for integrity before use[1][2].
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: ANSI Z87.1 compliant, fully sealed. Face Shield: Worn over goggles.Due to the severe risk of irreversible eye damage (H318), safety glasses are insufficient[1]. Chemical splash goggles provide a seal around the eyes to protect against fine particulates and potential splashes[10]. A face shield is mandatory when handling solutions or during any operation with a higher splash potential, protecting the entire face[10][11].
Body Protection Flame-Resistant (FR) Laboratory CoatNFPA 2112 compliant, fully buttoned with tight-fitting cuffs.A standard cotton lab coat offers minimal protection. An FR coat provides a barrier against splashes and is less likely to degrade upon contact with reactive chemicals[2][10]. It must be kept fully buttoned to provide continuous coverage.
Foot Protection Closed-toe ShoesMade of a non-porous material (e.g., leather).Protects against spills of the chemical or solvents used in its application. The material should be resistant to chemical permeation[2].
Respiratory Protection NIOSH-approved RespiratorRequired for spill cleanup or if handling outside a fume hood. Consists of an elastomeric half-mask with P100 (particulate) and organic vapor cartridges.This is a secondary line of defense if primary engineering controls (fume hood) fail or are unavailable. The P100 filter will remove fine powder, and the organic vapor cartridge will protect against any vapors, especially if the compound is dissolved in a volatile solvent[2].

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.

Donning (Putting On) PPE
  • Preparation: Before entering the designated handling area, ensure all necessary PPE is available and inspected for damage.

  • Footwear and Lab Coat: Confirm appropriate closed-toe shoes are worn. Don the flame-resistant lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Goggles: Put on the chemical splash goggles, adjusting the strap for a secure seal.

  • Face Shield: If required for the procedure, place the face shield over the goggles.

  • Outer Gloves: Don the second, longer-cuffed pair of gloves, pulling the cuffs over the sleeves of the lab coat to create a complete seal.

Doffing (Taking Off) PPE

This process is designed to contain contamination on the "dirty" PPE.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin, turning them inside out as they are removed. Dispose of them in the designated hazardous waste container[12].

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides or strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is contained within the fold and place it in the designated receptacle for lab laundry.

  • Inner Gloves: Remove the final pair of nitrile gloves, again, without touching the outside surface. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[3].

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contamination Control) A Enter Designated Area B Inspect All PPE for Integrity A->B C Don Lab Coat & Fasten B->C D Don Inner Gloves (Nitrile) C->D E Don Goggles & Face Shield D->E F Don Outer Gloves (over cuffs) E->F G Work Inside Fume Hood F->G H Remove Outer Gloves G->H I Remove Face Shield/Goggles H->I J Remove Lab Coat I->J K Remove Inner Gloves J->K L Wash Hands Thoroughly K->L

Caption: Logical workflow for donning, using, and doffing PPE.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is paramount.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation[13]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[13]. Seek immediate medical attention.

Disposal Plan

All waste generated from handling 3-(Bromomethyl)-8-methoxyquinoline, including contaminated PPE, weighing papers, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids in a clearly labeled, sealed hazardous waste container[12].

  • Empty Containers: Rinse containers multiple times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste[12].

  • Consult EHS: Follow your institution's specific guidelines for the disposal of halogenated organic waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures[12][14].

By integrating these protocols and understanding the science behind them, you build a resilient culture of safety that protects you, your colleagues, and your research.

References

  • University of Maryland, Baltimore. Flame Resistant PPE. Department of Chemistry and Biochemistry. Available at: [Link]

  • Sigma-Aldrich. 3-Bromo-8-methoxyquinoline. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. Available at: [Link]

  • Airgas. (2025, April 22). Safety Data Sheet: Methyl Bromide. Available at: [Link]

  • Yilmaz, F., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Available at: [Link]

  • NextSDS. 3-Bromo-4-chloro-8-methoxyquinoline — Chemical Substance Information. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • PubChemLite. 3-bromo-8-methoxyquinoline (C10H8BrNO). Available at: [Link]

  • Ökten, S., et al. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Reddy, G. S., et al. (2015, April 15). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Quinolines: Human health tier II assessment. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.